Santalin
Description
Properties
CAS No. |
1397-70-2 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.271 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Santalin A and B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalin A and this compound B are the principal red pigments found in the heartwood of Pterocarpus santalinus, commonly known as Red Sanders. This tree is endemic to a restricted geographical area in India and has been traditionally used in Ayurvedic medicine for treating various ailments, including inflammation, wounds, and skin diseases. Modern scientific investigations have begun to explore the pharmacological potential of its constituents, with a focus on the characteristic red pigments, this compound A and B. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of these two closely related compounds, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound A and B are complex flavonoids with a benzoxanthenone core. Their structures have been elucidated through spectroscopic methods. The primary difference between the two lies in a single methoxy group on one of the phenyl rings.
This compound A is chemically identified as 6-(3,4-dihydroxybenzyl)-2,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxybenzo[a]xanthen-9-one.[1]
This compound B is the 6-(4-hydroxy-3-methoxybenzyl) derivative of the same core structure.[1]
A summary of their chemical and physicochemical properties is presented in Table 1.
| Property | This compound A | This compound B |
| Molecular Formula | C₃₃H₂₆O₁₀[2] | C₃₄H₂₈O₁₀ |
| Molecular Weight | 582.55 g/mol [2] | 596.58 g/mol |
| Appearance | Red Pigment | Red Pigment |
| Solubility | Insoluble in water; Soluble in ether (yellow) and alcohol (blood-red); also soluble in acetic acid and alkalis.[3] | Insoluble in water; Soluble in ether (yellow) and alcohol (blood-red); also soluble in acetic acid and alkalis.[3] |
| Predicted logP | 4.89 | 5.17 |
Biological Activities and Quantitative Data
While much of the research has been conducted on crude extracts of Pterocarpus santalinus, some studies have begun to investigate the properties of isolated santalins. The available quantitative data on the biological activities of santalins, primarily as a mixture, are summarized below. It is important to note that data for the individual purified compounds are still limited.
Antioxidant Activity
A mixture of partially purified this compound A and B has demonstrated significant antioxidant and free radical scavenging activities.
| Assay | Compound/Extract | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | Mixture of this compound A and B | 5.498 µg AAE/mL | [4] |
| DPPH Radical Scavenging | Crude Methanolic Heartwood Extract | 7.78 µg AAE/mL | [4] |
| DPPH Radical Scavenging | Ascorbic Acid (Standard) | 4.36 µg AAE/mL | [4] |
Anti-inflammatory Activity
Extracts of Pterocarpus santalinus have shown potent anti-inflammatory effects. While specific IC₅₀ values for this compound A and B are not yet reported, other compounds isolated from the same plant have demonstrated significant activity. For context, the anti-inflammatory activity of a lignan, savinin, also isolated from Pterocarpus santalinus, involves the inhibition of TNF-α production.[5][6]
Antimicrobial Activity
Extracts from Pterocarpus santalinus have been shown to possess antimicrobial properties. However, specific Minimum Inhibitory Concentration (MIC) values for purified this compound A and B against various microbial strains are not yet available in the literature.
Anticancer Activity
Studies on extracts of Pterocarpus santalinus suggest potential anticancer properties. For instance, an ethanolic seed extract showed antitumorigenic properties in a rat model of breast cancer.[7] Furthermore, other compounds isolated from the heartwood have demonstrated cytotoxicity against various cancer cell lines.[8] However, specific IC₅₀ values for this compound A and B against cancer cell lines have not been reported.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate further research.
Isolation and Purification of this compound A and B
A general workflow for the isolation and purification of santalins from Pterocarpus santalinus heartwood is as follows:
-
Extraction : The powdered heartwood of Pterocarpus santalinus is subjected to maceration with methanol for an extended period (e.g., 48-72 hours).
-
Filtration and Concentration : The methanolic extract is filtered and then concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography : The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.
-
Preparative TLC : Fractions containing the red pigments are further purified using preparative Thin Layer Chromatography (TLC).
-
Preparative HPLC : Final purification to obtain this compound A and B as distinct compounds is achieved through preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation : The structures of the purified compounds are confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. Test samples (this compound A, this compound B, or a mixture) and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol at various concentrations.
-
Reaction Mixture : A specific volume of the test sample or standard is mixed with the DPPH solution in a microplate or cuvette. A blank containing only methanol and DPPH is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC₅₀ Determination : The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[4]
Signaling Pathways and Mechanism of Action
To date, specific studies detailing the signaling pathways modulated by purified this compound A or this compound B are not available in the published scientific literature. The biological activities observed for extracts of Pterocarpus santalinus are likely the result of the synergistic or individual actions of its various constituents, including santalins, lignans, and other flavonoids.[5][6][7]
For instance, the anti-inflammatory effects of some compounds from Pterocarpus santalinus have been linked to the inhibition of pro-inflammatory mediators like TNF-α.[5][6] It is plausible that this compound A and B may exert their effects through similar mechanisms, potentially involving pathways such as NF-κB or MAPK, which are common targets for anti-inflammatory and anticancer natural products. However, dedicated research is required to elucidate the precise molecular targets and signaling cascades affected by these specific pigments.
Conclusion and Future Directions
This compound A and B are structurally complex natural pigments with demonstrated potential for various biological activities, as suggested by studies on Pterocarpus santalinus extracts. While their chemical structures are well-defined, there is a significant gap in the understanding of their individual pharmacological properties and mechanisms of action. Future research should focus on:
-
Isolation of Pure Compounds : Developing efficient and scalable methods for the isolation of pure this compound A and this compound B.
-
Quantitative Biological Evaluation : Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ and MIC values of the purified compounds for their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
-
Mechanism of Action Studies : Investigating the molecular targets and signaling pathways modulated by this compound A and B to understand their pharmacological effects at a cellular level.
-
Drug Development : Exploring the potential of this compound A and B as lead compounds for the development of new therapeutic agents.
This technical guide provides a foundation for researchers and drug development professionals to build upon, highlighting both the current knowledge and the significant opportunities for future investigation into these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Survivin Down-regulation by α-Santalol Is Not Mediated Through PI3K-AKT Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Savinin, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and Analgesic Activities of Topical Formulations of Pterocarpus Santalinus Powder in Rat Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and cytotoxic neoflavonoids and benzofurans from Pterocarpus santalinus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Santalin in Pterocarpus santalinus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpus santalinus, commonly known as Red Sanders, is a tree species endemic to the Eastern Ghats of India. Its heartwood is highly valued for its intense red pigment, santalin, which has been used for centuries as a natural dye. Beyond its colorant properties, this compound and other phytochemicals present in the heartwood, such as isoflavonoids and pterocarpans, have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, anti-diabetic, and cytotoxic effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, a complex homoisoflavonoid. While the complete enzymatic pathway in P. santalinus is yet to be fully elucidated, this document synthesizes current knowledge from related pathways and biomimetic synthesis studies to present a comprehensive hypothetical model. This guide is intended to serve as a valuable resource for researchers investigating the biochemistry of this unique natural product and for professionals in drug development exploring its therapeutic potential.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a well-established route for the synthesis of a wide variety of plant secondary metabolites, including flavonoids and isoflavonoids. The pathway can be broadly divided into three major stages:
-
The General Phenylpropanoid Pathway: This initial stage provides the basic building blocks for flavonoid synthesis.
-
Isoflavonoid Biosynthesis: A branch of the flavonoid pathway leading to the formation of the characteristic isoflavone backbone.
-
Homoisoflavonoid Formation and Dimerization: The proposed final steps, unique to the biosynthesis of this compound and related compounds, involving the formation of a homoisoflavonoid and subsequent oxidative coupling to form the complex benzoxanthenone structure of this compound.
Stage 1: The General Phenylpropanoid Pathway
This pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key precursor for flavonoid biosynthesis.
Key Enzymes and Reactions:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to 4-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
Stage 2: Isoflavonoid Biosynthesis
The formation of the isoflavone skeleton is a critical branch point from the general flavonoid pathway.
Key Enzymes and Reactions:
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone, naringenin.
-
Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the 2,3-aryl migration of the B-ring of a flavanone (like naringenin or liquiritigenin) to form a 2-hydroxyisoflavanone intermediate.
-
2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone to form the corresponding isoflavone (e.g., genistein from naringenin).
Stage 3: Proposed Homoisoflavonoid Formation and Dimerization to this compound
The final steps leading to the complex structure of this compound are the least understood and are largely hypothesized based on biomimetic synthesis studies. It is proposed that an isoflavone precursor undergoes further modifications to form a homoisoflavonoid, which then dimerizes and cyclizes to yield the characteristic benzoxanthenone core of this compound.
Hypothesized Reactions:
-
Formation of a Homoisoflavonoid Precursor: This likely involves the introduction of an additional carbon atom to the isoflavone skeleton. The exact mechanism and enzymes involved are unknown.
-
Oxidative Coupling: It is proposed that two homoisoflavonoid-derived monomers undergo an oxidative coupling reaction. This type of reaction is common in the biosynthesis of complex polyphenols and is often catalyzed by peroxidase or laccase enzymes.
-
Cyclization and Final Modifications: Following the dimerization, a series of cyclization and other tailoring reactions (e.g., hydroxylation, methylation) are expected to occur to form the final, stable structure of this compound A and B.
Quantitative Data
As the this compound biosynthetic pathway in Pterocarpus santalinus has not been fully characterized, quantitative data on enzyme kinetics and metabolite concentrations are not available. The following table provides example data from related flavonoid and isoflavonoid pathways in other plant species to serve as a reference for researchers.
| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (units) | Reference |
| Chalcone Synthase (CHS) | Petroselinum crispum | 4-Coumaroyl-CoA | 1.6 | Not reported | [General flavonoid literature] |
| Chalcone Synthase (CHS) | Medicago sativa | 4-Coumaroyl-CoA | 2.1 | Not reported | [General flavonoid literature] |
| Isoflavone Synthase (IFS) | Glycine max | Naringenin | 5-10 | Not reported | [Isoflavonoid biosynthesis literature] |
| Isoflavone Synthase (IFS) | Glycine max | Liquiritigenin | 2-5 | Not reported | [Isoflavonoid biosynthesis literature] |
Note: The provided data are examples and may not be directly comparable to the enzymes in Pterocarpus santalinus. Experimental determination is required for accurate values.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These are general protocols that would need to be optimized for Pterocarpus santalinus.
Metabolite Extraction and Quantification from Heartwood
Objective: To extract and quantify flavonoid and isoflavonoid precursors of this compound from P. santalinus heartwood.
Protocol:
-
Sample Preparation: Grind air-dried heartwood into a fine powder.
-
Extraction:
-
Suspend 1 g of powdered heartwood in 10 mL of 80% methanol.
-
Sonication for 30 minutes in a water bath.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried extract in 1 mL of methanol.
-
Filter through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might be: 0 min, 10% B; 30 min, 90% B; 35 min, 90% B; 40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at wavelengths relevant for flavonoids and isoflavonoids (e.g., 260 nm, 280 nm, 340 nm).
-
Quantification: Use authentic standards of suspected precursors (e.g., naringenin, genistein) to create calibration curves for quantification.
-
Chalcone Synthase (CHS) Enzyme Activity Assay
Objective: To measure the activity of CHS in protein extracts from P. santalinus.
Protocol:
-
Protein Extraction:
-
Homogenize fresh, young heartwood or callus tissue in an extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
The reaction mixture (total volume 200 µL) should contain: 100 mM potassium phosphate buffer (pH 7.5), 10 µM 4-coumaroyl-CoA, 30 µM malonyl-CoA, and 10-50 µg of crude protein extract.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the product (naringenin chalcone) with 200 µL of ethyl acetate.
-
Evaporate the ethyl acetate and re-dissolve the residue in methanol.
-
-
Product Quantification:
-
Analyze the product by HPLC as described in the metabolite quantification protocol. Naringenin chalcone can be identified and quantified by comparison with an authentic standard.
-
Isoflavone Synthase (IFS) Enzyme Activity Assay
Objective: To measure the activity of IFS, a cytochrome P450 enzyme, in microsomal preparations.
Protocol:
-
Microsome Isolation:
-
Homogenize fresh plant tissue in a suitable buffer (e.g., 100 mM MOPS pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
-
Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed pellet, e.g., 100,000 x g).
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
The reaction mixture (total volume 200 µL) should contain: 50 mM potassium phosphate buffer (pH 7.5), 50 µM naringenin (substrate), 1 mM NADPH, and 50-100 µg of microsomal protein.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction and extract the products as described for the CHS assay.
-
-
Product Quantification:
-
Analyze the formation of 2-hydroxyisoflavanone and the subsequent isoflavone (genistein) by HPLC or LC-MS.
-
Gene Expression Analysis by quantitative Real-Time PCR (qPCR)
Objective: To analyze the transcript levels of candidate genes involved in this compound biosynthesis.
Protocol:
-
RNA Extraction:
-
Extract total RNA from various tissues of P. santalinus (e.g., heartwood, sapwood, leaves) using a suitable plant RNA extraction kit or a CTAB-based method.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Design gene-specific primers for candidate genes (e.g., PAL, C4H, 4CL, CHS, IFS) and a reference gene (e.g., actin or ubiquitin).
-
Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.
-
The reaction mixture typically contains: SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Use a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Proposed Biosynthesis Pathway of this compound in Pterocarpus santalinus.
Caption: General Experimental Workflow for Enzyme Activity Assays.
Caption: Logical Relationship of Precursors in this compound Biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound in Pterocarpus santalinus represents a fascinating area of plant biochemistry, leading to a structurally complex and pharmacologically interesting molecule. While the early stages of the pathway, rooted in general phenylpropanoid and isoflavonoid metabolism, are well-understood from studies in other plants, the later steps that define the unique structure of this compound remain a frontier for research. Biomimetic synthesis studies provide a strong hypothetical framework for these final transformations, suggesting the involvement of oxidative coupling of homoisoflavonoid precursors.
Future research should focus on the isolation and characterization of the key enzymes from P. santalinus, particularly isoflavone synthase and the putative enzymes involved in homoisoflavonoid formation and dimerization. Transcriptome and proteome analyses of the heartwood would be invaluable in identifying candidate genes and enzymes. Elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for therapeutic and other applications.
spectroscopic characterization of santalin pigments (NMR, Mass Spec, IR)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of santalin A and this compound B, the primary red pigments isolated from the heartwood of Pterocarpus santalinus. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their characterization. The structural elucidation of these complex biflavonoids relies heavily on these analytical techniques.
Introduction to this compound Pigments
This compound A and this compound B are complex flavonoids responsible for the deep red color of red sandalwood. Their intricate structures have been elucidated through extensive spectroscopic analysis. This compound A is identified as 6-(3,4-dihydroxybenzyl)-2,10-dihydroxy-5-(4-hydroxy-2-methoxyphenyl)-1,3-dimethoxybenzo[a]xanthen-9-one, and this compound B is its 6-(4-hydroxy-3-methoxybenzyl) derivative. A thorough understanding of their spectroscopic properties is crucial for their identification, quality control, and exploration in various applications, including as natural colorants and potential therapeutic agents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound A and this compound B (Predicted)
| Position | This compound A (δ ppm, Multiplicity, J in Hz) | This compound B (δ ppm, Multiplicity, J in Hz) |
| H-4 | ~ 6.5 (s) | ~ 6.5 (s) |
| H-7 | ~ 8.0 (d, 8.5) | ~ 8.0 (d, 8.5) |
| H-8 | ~ 7.0 (d, 8.5) | ~ 7.0 (d, 8.5) |
| H-11 | ~ 7.5 (s) | ~ 7.5 (s) |
| H-12 | ~ 7.2 (s) | ~ 7.2 (s) |
| H-2' | ~ 6.8 (d, 2.0) | ~ 6.8 (d, 2.0) |
| H-5' | ~ 6.6 (d, 8.0) | ~ 6.6 (d, 8.0) |
| H-6' | ~ 6.7 (dd, 8.0, 2.0) | ~ 6.7 (dd, 8.0, 2.0) |
| CH₂ | ~ 4.0 (s) | ~ 4.0 (s) |
| H-2'' | ~ 6.7 (d, 2.0) | ~ 6.8 (d, 2.0) |
| H-5'' | ~ 6.9 (d, 8.0) | ~ 6.9 (d, 8.0) |
| H-6'' | ~ 6.6 (dd, 8.0, 2.0) | ~ 6.7 (dd, 8.0, 2.0) |
| 1-OCH₃ | ~ 3.9 (s) | ~ 3.9 (s) |
| 3-OCH₃ | ~ 3.8 (s) | ~ 3.8 (s) |
| 2'-OCH₃ | ~ 3.7 (s) | ~ 3.7 (s) |
| 3''-OCH₃ | - | ~ 3.8 (s) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound A and this compound B (Predicted)
| Position | This compound A (δ ppm) | This compound B (δ ppm) |
| C-1 | ~ 160.0 | ~ 160.0 |
| C-2 | ~ 148.0 | ~ 148.0 |
| C-3 | ~ 162.0 | ~ 162.0 |
| C-4 | ~ 95.0 | ~ 95.0 |
| C-4a | ~ 158.0 | ~ 158.0 |
| C-5 | ~ 110.0 | ~ 110.0 |
| C-6 | ~ 130.0 | ~ 130.0 |
| C-6a | ~ 125.0 | ~ 125.0 |
| C-7 | ~ 120.0 | ~ 120.0 |
| C-7a | ~ 155.0 | ~ 155.0 |
| C-8 | ~ 105.0 | ~ 105.0 |
| C-9 | ~ 182.0 | ~ 182.0 |
| C-10 | ~ 150.0 | ~ 150.0 |
| C-11 | ~ 115.0 | ~ 115.0 |
| C-12 | ~ 118.0 | ~ 118.0 |
| C-12a | ~ 135.0 | ~ 135.0 |
| C-1' | ~ 122.0 | ~ 122.0 |
| C-2' | ~ 112.0 | ~ 112.0 |
| C-3' | ~ 145.0 | ~ 145.0 |
| C-4' | ~ 144.0 | ~ 144.0 |
| C-5' | ~ 116.0 | ~ 116.0 |
| C-6' | ~ 120.0 | ~ 120.0 |
| CH₂ | ~ 32.0 | ~ 32.0 |
| C-1'' | ~ 130.0 | ~ 131.0 |
| C-2'' | ~ 114.0 | ~ 111.0 |
| C-3'' | ~ 145.0 | ~ 148.0 |
| C-4'' | ~ 144.0 | ~ 147.0 |
| C-5'' | ~ 115.0 | ~ 115.0 |
| C-6'' | ~ 121.0 | ~ 122.0 |
| OCH₃ | ~ 55.0-56.0 | ~ 55.0-56.0 |
Note: These are predicted values based on known flavonoid structures and may vary.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the this compound pigments, aiding in their structural confirmation.
Table 3: Mass Spectrometry Data for this compound A and this compound B
| Pigment | Molecular Formula | Exact Mass | Key Fragment Ions (m/z) |
| This compound A | C₃₃H₂₆O₁₀ | 582.15 | [M]+ 582, fragments corresponding to retro-Diels-Alder reactions and losses of small molecules like H₂O, CO, and methyl/methoxy groups. |
| This compound B | C₃₄H₂₈O₁₀ | 596.17 | [M]+ 596, similar fragmentation pattern to this compound A with adjustments for the additional methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecules. The spectra of Pterocarpus santalinus extracts show characteristic absorptions for phenols, aromatic rings, ethers, and carbonyl groups.
Table 4: Infrared (IR) Spectroscopic Data for this compound Pigments
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3400 (broad) | O-H stretching (phenolic) |
| ~ 2930 | C-H stretching (aromatic and aliphatic) |
| ~ 1650 | C=O stretching (conjugated ketone) |
| ~ 1600, 1510, 1450 | C=C stretching (aromatic rings) |
| ~ 1270 | C-O stretching (aryl ether) |
| ~ 1160 | C-O-C stretching (ether) |
| ~ 830 | C-H bending (out-of-plane, aromatic) |
Experimental Protocols
Isolation and Purification of this compound Pigments
A general procedure for the extraction and isolation of this compound pigments from the heartwood of Pterocarpus santalinus is as follows:
-
Extraction: The powdered heartwood is extracted with a suitable organic solvent, such as ethanol or methanol, using a Soxhlet apparatus.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel or polyamide.
-
Elution: A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the pigment fractions.
-
Purification: The fractions containing this compound A and B are collected and further purified by repeated chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure pigments.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound pigment are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Mass Spectrometry
-
Sample Introduction: The purified pigment, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for these types of molecules.
-
Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dried, purified pigment is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
Diagrams
Caption: Workflow for the extraction, purification, and spectroscopic analysis of this compound pigments.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological activities of santalin and its related compounds, primarily sourced from Pterocarpus santalinus (Red Sanders). The document summarizes quantitative data, details key experimental protocols, and visualizes the involved signaling pathways to facilitate further research and drug development.
Introduction
Pterocarpus santalinus, commonly known as Red Sanders, is a plant species with a rich history in traditional medicine.[1][2] Its heartwood is a source of a variety of bioactive compounds, which have demonstrated a wide range of pharmacological effects.[2] The major bioactive constituents include this compound A and B, pterostilbene, savinin, and lupeol.[1] These compounds have been investigated for their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2] This guide aims to consolidate the current scientific knowledge on these activities, presenting quantitative data and methodologies to support ongoing research and development in this field.
Quantitative Data on Pharmacological Activities
The following tables summarize the quantitative data on the pharmacological activities of extracts from Pterocarpus santalinus and its isolated compounds.
Table 1: Anticancer and Cytotoxic Activities (IC50 values)
| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |
| Methanolic Extract of P. santalinus | HeLa (Cervical Adenocarcinoma) | Cytotoxicity | 40 µg/mL | [3] |
| Benzofuran compounds from P. santalinus | Ca9-22 (Oral Squamous Cell Carcinoma) | Cytotoxicity | 0.46 µg/mL | [3] |
| Lignans (savinin, calocedrin, eudesmin) | RAW264.7 (Macrophage) | Antiproliferative | 40 µg/mL | [3] |
| Pterostilbene | COLO205 (Colon Cancer) | Cytotoxicity | 33.4 ± 0.2 µM | [4] |
| Pterostilbene | HCT-116 (Colon Cancer) | Cytotoxicity | 47.1 ± 0.6 µM | [4] |
| Pterostilbene | HT-29 (Colon Cancer) | Cytotoxicity | 80.6 ± 3.3 µM | [4] |
| Lupeol | MCF-7 (Breast Cancer) | Cytotoxicity | 50 µM | [1] |
| Lupeol | HeLa (Cervical Carcinoma) | Cytotoxicity | 37 µM | [1] |
| Lupeol | A-549 (Lung Carcinoma) | Cytotoxicity | 50 µM | [1] |
| Methanolic Leaf Extract of P. santalinus | HeLa (Cervical Carcinoma) | Cytotoxicity | 365.77 µg/mL (LC50) | [5] |
Table 2: Antioxidant Activity
| Compound/Extract | Assay | IC50 Value | Reference |
| Methanolic Leaf Extract of P. santalinus | DPPH Radical Scavenging | 337.79 µg/mL | [5] |
Table 3: Anti-inflammatory Activity
| Compound/Extract | Activity | IC50 Value/Inhibition | Reference |
| Savinin | TNF-α production inhibition in LPS-stimulated RAW264.7 cells | Inhibition at 25 µg/mL | [3] |
| Pterolinus B | Anti-inflammatory | 0.19 µg/mL | [3] |
| Heartwood Extract of P. santalinus | Carrageenan-induced paw edema | Significant inhibition at 500 µg/mL | [3] |
Table 4: Antimicrobial Activity
| Extract/Compound | Microorganism | Activity | MIC Value | Zone of Inhibition | Reference |
| Hydroalcoholic root extract of P. santalinus | Bacillus subtilis | Antibacterial | 0.154 nm (at 50 µg/ml) | 11.2 mm (at 100 µg/ml) | [6] |
| Hydroalcoholic root extract of P. santalinus | Pseudomonas aeruginosa | Antibacterial | 0.171 nm (at 50 µg/ml) | 12.4 mm (at 100 µg/ml) | [6] |
| N-hexane fraction of P. santalinoides root | Microsporum canis | Antifungal | 12.5 mg/ml | - | [7] |
| Ethyl acetate fraction of P. santalinoides bark | Escherichia coli | Antibacterial | - | - | [7] |
| Ethyl acetate fraction of P. santalinoides bark | Microsporum canis | Antifungal | - | - | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, pterostilbene) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[8][9]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of compounds.
-
Reaction Mixture: A solution of DPPH in methanol is prepared. The test compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[5]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of the animals. The left hind paw is injected with saline as a control.
-
Measurement of Paw Volume: The volume of both hind paws is measured at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group that only received carrageenan.[6][10][11]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance.
-
Culture Preparation: A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of an agar plate.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Sample Application: A specific volume of the test compound solution at different concentrations is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6][7]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and related compounds are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of NF-κB and Activation of JNK Pathways
Extracts from Pterocarpus santalinus have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.[12] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Pterocarpus santalinus extracts have been found to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[12]
Interestingly, while inhibiting the NF-κB pathway, these extracts have also been observed to activate the c-Jun N-terminal kinase (JNK) pathway, another important signaling cascade involved in inflammation and stress responses.[12] The interplay between the inhibition of NF-κB and activation of JNK by these compounds contributes to their overall anti-inflammatory effect.
Anticancer Activity: Modulation of PI3K/Akt/mTOR and Apoptotic Pathways
Pterostilbene, a key compound in P. santalinus, has demonstrated significant anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway.[13][14] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Pterostilbene has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to the suppression of downstream signaling and ultimately inhibiting cancer cell proliferation and inducing apoptosis.[13]
Lupeol, another important triterpene, induces apoptosis in cancer cells through multiple mechanisms. It can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis, and activate caspase cascades, the executioners of apoptosis.[1][15] Lupeol has also been shown to inhibit the Ras signaling pathway, which is involved in cell proliferation and survival.[16]
Conclusion
This compound and its related compounds from Pterocarpus santalinus represent a promising source of novel therapeutic agents. The quantitative data and mechanistic insights presented in this guide highlight their potential in the treatment of cancer, inflammation, and microbial infections. Further research is warranted to fully elucidate the structure-activity relationships of these compounds, optimize their therapeutic efficacy, and conduct preclinical and clinical studies to validate their use in human health. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the therapeutic applications of these natural products.
References
- 1. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Pterocarpus santalinus L.: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional uses, phytochemistry and pharmacological attributes of Pterocarpus santalinus and future directions: A revi… [ouci.dntb.gov.ua]
- 5. Antioxidant, Cytotoxic, and Antimicrobial Activities of Pterocarpus santalinus Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. Pterocarpus santalinus Selectively Inhibits a Subset of Pro-Inflammatory Genes in Interleukin-1 Stimulated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Targeting the PI3K/Akt/mTOR signaling pathway by pterostilbene attenuates mantle cell lymphoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
The Enduring Legacy of Santalin: A Technical Guide to Its Historical Applications in Medicine and Dyeing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Santalin, a complex mixture of red pigments derived from the heartwood of Pterocarpus santalinus, commonly known as Red Sandalwood, possesses a rich history of use in traditional medicine and as a vibrant dyeing agent. This technical guide provides an in-depth exploration of the historical and scientific facets of this compound, catering to researchers, scientists, and professionals in drug development. It delves into the traditional medicinal applications, particularly within the Ayurvedic system, and its historical significance as a textile colorant. The guide further presents a compilation of quantitative data on its biological activities, detailed experimental protocols for extraction and analysis, and elucidates key signaling pathways modulated by its constituent compounds.
Introduction
Pterocarpus santalinus, a tree species endemic to the Eastern Ghats of Southern India, has been a source of valuable resources for centuries.[1] Its heartwood, prized for its intense red hue and therapeutic properties, contains a unique blend of pigments collectively known as this compound, with this compound A and B being the major constituents.[2][3] Historically, this natural product has been integral to cultural practices, serving as a potent medicine and a sought-after dye.[4][5] This guide aims to bridge the historical context of this compound with modern scientific understanding to support its potential in contemporary research and development.
Historical Use of this compound in Traditional Medicine
The medicinal applications of Pterocarpus santalinus are deeply rooted in traditional systems of medicine, most notably Ayurveda.[2][6] The heartwood has been traditionally used to treat a wide array of ailments, reflecting its diverse pharmacological properties.[7]
Key Traditional Medicinal Uses:
-
Anti-inflammatory: A paste of the wood is used as a cooling external application for inflammation and headaches.[8] Decoctions of the heartwood are prescribed for mitigating inflammatory disorders.[1]
-
Dermatology: It is traditionally used in the treatment of various skin diseases, for wound healing, and in anti-acne preparations.[2][8]
-
Metabolic Disorders: The heartwood has been used in the management of diabetes.[2]
-
Gastrointestinal Health: It has been employed in the treatment of ulcers and chronic dysentery.[2][9]
-
Other Applications: Traditional uses also include treatment for eye diseases, mental aberrations, and as a cooling agent.[7] The wood, in combination with other drugs, has been prescribed for snake bites and scorpion stings.[4]
The therapeutic effects of Pterocarpus santalinus are attributed to its rich phytochemical composition, which includes flavonoids, lignans, and triterpenoids, in addition to the this compound pigments.[2][7]
Historical Use of this compound in Dyeing
The heartwood of Pterocarpus santalinus is a classical source of a rich, water-insoluble red dye.[10] The primary coloring principle, this compound, has been used for centuries to impart a range of hues from peach and terracotta to deep brick red on various natural fibers.[11][12]
Historical Dyeing Practices:
-
Textiles: this compound was historically used to dye textiles, particularly wool and cotton.[5][10] During the Victorian era in Europe, it served as an alternative to madder red.[11]
-
Cosmetics and Food: The natural dye has also been used for coloring hair, skin, pharmaceutical preparations, and foodstuffs.[4][12]
-
Extraction Challenges: A significant characteristic of this compound is its insolubility in water, which necessitated the development of specific extraction techniques.[11] Historical methods often involved the use of alcohol or alkaline solutions to solubilize the pigment for dyeing.[10] Mordants, such as alum and tin, were often used to improve color depth and fastness.[10][11]
The use of this compound as a dye has seen a resurgence with the growing interest in natural and sustainable colorants.
Quantitative Data on Biological Activities
Modern scientific investigation has sought to quantify the biological effects of Pterocarpus santalinus extracts and its isolated compounds. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Cytotoxic Activity of Pterocarpus santalinus Extracts
| Cell Line | Extract Type | IC50 Value (µg/mL) | Reference |
| HeLa (Cervical Adenocarcinoma) | Methanolic (Heartwood) | 40 | [2] |
| HeLa (Cervical Carcinoma) | Methanolic (Leaf) | 365.77 | [13] |
Table 2: Antioxidant Activity of Pterocarpus santalinus Extracts
| Assay | Extract Type | Plant Part | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Methanolic | Leaf | 337.79 | [13] |
| ABTS Radical Cation Scavenging | Methanolic | Bark | 20 | [14] |
| ABTS Radical Cation Scavenging | Ethyl Acetate | Stem | 107.5 | [14] |
Table 3: Anti-inflammatory Activity of Pterocarpus santalinus Compounds
| Compound | Assay | IC50 Value | Reference |
| Pterolinus B | Inhibition of superoxide anion generation and elastase release by human neutrophils | 0.19 µg/mL | [2] |
| Pterolinus K | Inhibition of superoxide anion generation and elastase release by human neutrophils | 0.99 µM | [2] |
| Pterolinus L | Inhibition of superoxide anion generation and elastase release by human neutrophils | 0.94 µM | [2] |
Table 4: Extraction Yield of this compound from Pterocarpus santalinus Heartwood
| Solvent | Extraction Method | Yield (%) | Reference |
| Ethanol | Soxhlet | 15 | [15] |
| Chloroform | Response Surface Methodology Optimized | 17 | [16] |
| Ethanol | Response Surface Methodology Optimized | 23 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction and biological evaluation of this compound and its source material.
Protocol for Solvent Extraction of this compound from Pterocarpus santalinus Heartwood
This protocol is a generalized procedure based on common laboratory practices for obtaining crude extracts for phytochemical and biological studies.
Materials and Equipment:
-
Dried and powdered heartwood of Pterocarpus santalinus
-
Soxhlet apparatus
-
Rotary evaporator
-
Solvents (e.g., ethanol, methanol, chloroform)
-
Heating mantle
-
Filter paper
Procedure:
-
Preparation of Plant Material: Coarsely powder the dried heartwood of Pterocarpus santalinus.
-
Soxhlet Extraction:
-
Place a known quantity (e.g., 500 g) of the powdered heartwood in a thimble made of filter paper.[17]
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the chosen solvent (e.g., ethanol) to about two-thirds of its volume.[17]
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for a sufficient duration (e.g., 18 hours) until the solvent in the siphon tube becomes colorless.[18]
-
-
Solvent Evaporation:
-
After extraction, cool the apparatus and collect the solvent containing the extract from the distilling flask.
-
Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50-60°C).[18]
-
-
Drying and Storage:
-
Dry the resulting crude extract in a desiccator to remove any residual solvent.
-
Weigh the dried extract to calculate the percentage yield.
-
Store the extract in an airtight container at 4°C for further analysis.
-
Protocol for Dyeing with this compound Extract
This protocol outlines a general procedure for dyeing natural fibers using a this compound extract.
Materials and Equipment:
-
Powdered Pterocarpus santalinus heartwood
-
Natural fibers (e.g., wool, silk, cotton)
-
Mordant (e.g., alum - potassium aluminum sulfate)
-
Alcohol (e.g., ethanol or denatured alcohol)
-
Dye pot (stainless steel or enamel)
-
Heating source
-
Stirring rod
-
pH indicator strips or meter
Procedure:
-
Fiber Preparation (Scouring and Mordanting):
-
Thoroughly clean the fibers (scouring) to remove any impurities.
-
For protein fibers like wool and silk, pre-mordant with 12% weight of fabric (WOF) of alum.[11] For cotton, tanning prior to mordanting is recommended.[10] Dissolve the alum in hot water and add the wet fibers. Simmer gently for about an hour, then allow to cool.
-
-
Dye Extraction:
-
Dyeing:
-
Introduce the pre-mordanted, wet fibers into the filtered dye bath.
-
Gently heat the dye bath and simmer for 30-60 minutes, or until the desired color depth is achieved.[12]
-
Allow the fibers to cool completely in the dye bath for maximum color absorption.
-
-
Rinsing and Drying:
-
Gently rinse the dyed fibers in lukewarm water until the water runs clear.
-
Hang the fibers to dry away from direct sunlight.
-
Protocol for DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of plant extracts.
Materials and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Pterocarpus santalinus extract dissolved in a suitable solvent
-
Standard antioxidant (e.g., ascorbic acid or BHA)
-
Spectrophotometer
-
Micropipettes and microplates
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Pterocarpus santalinus extract.
-
Prepare a series of dilutions of the extract and the standard antioxidant.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a microplate, add a specific volume of each dilution of the extract or standard to the wells.
-
Add the DPPH solution to each well.
-
Prepare a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the extract concentration.[13]
-
Signaling Pathways and Mechanisms of Action
Research into the molecular mechanisms of Pterocarpus santalinus has revealed its influence on several key cellular signaling pathways, particularly in the contexts of inflammation and cancer.
Anti-inflammatory Signaling
Extracts of Pterocarpus santalinus have been shown to exert anti-inflammatory effects by modulating the NF-κB and JNK signaling pathways. In a model of IL-1 stimulated endothelial cells, the extract was found to:
-
Suppress the activity of an NF-κB reporter.[19]
-
Inhibit IκBα phosphorylation and degradation, which are crucial steps in the activation of NF-κB.[19]
-
Prevent the nuclear translocation of the NF-κB subunit RelA.[19]
-
Stimulate the phosphorylation of JNK, indicating the activation of the JNK signaling pathway.[19][20]
This dual action suggests a complex regulatory mechanism where the extract can both inhibit pro-inflammatory gene expression and activate other pathways that may contribute to a balanced cellular response.
Caption: Anti-inflammatory signaling of P. santalinus.
Anticancer Signaling: Induction of Apoptosis
The anticancer properties of Pterocarpus santalinus have been linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. A methanolic extract has been shown to trigger the mitochondrial pathway of apoptosis in HeLa cells.[2]
Key steps in this pathway include:
-
Cytochrome-c Release: The extract induces the release of cytochrome-c from the mitochondria into the cytoplasm.[2]
-
Caspase Activation: The released cytochrome-c activates a cascade of caspases, including caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase).[2]
-
PARP Degradation: Activated caspase-3 leads to the degradation of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a hallmark of apoptosis.[2]
Caption: Apoptosis induction by P. santalinus extract.
Conclusion
This compound and its source, Pterocarpus santalinus, represent a confluence of rich historical tradition and modern scientific potential. The long-standing use in traditional medicine for a variety of ailments is now being substantiated by scientific studies that reveal its potent anti-inflammatory, antioxidant, and anticancer properties. Similarly, its historical role as a natural dye continues to be relevant in the pursuit of sustainable and eco-friendly technologies. The quantitative data, experimental protocols, and elucidated signaling pathways presented in this guide offer a valuable resource for researchers and professionals. Further investigation into the specific bioactive compounds and their precise mechanisms of action will undoubtedly pave the way for novel therapeutic agents and innovative applications in various scientific and industrial fields.
References
- 1. Anticancer Effects of Sandalwood (Santalum album) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Pterocarpus santalinus L.: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phcogrev.com [phcogrev.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Anti-inflammatory, analgesic, and antioxidant activities of methanolic wood extract of Pterocarpus santalinus L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experiments With Red Sandalwood Natural Dye (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
- 11. Dyeing With Red Sandalwood (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
- 12. Red Sandalwood: Versatile Eco-Friendly Natural Dye for Peach, Terracotta, and Auburn colors | Forests and meadows natural dyeing studio [forestsandmeadows.com]
- 13. Antioxidant, Cytotoxic, and Antimicrobial Activities of Pterocarpus santalinus Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tropicalplantresearch.com [tropicalplantresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. rjlbpcs.com [rjlbpcs.com]
- 19. Pterocarpus santalinus Selectively Inhibits a Subset of Pro-Inflammatory Genes in Interleukin-1 Stimulated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling the Antioxidant and Radical Scavenging Prowess of Santalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Santalin, a red sandalwood pigment, has garnered significant scientific interest for its potent antioxidant and radical scavenging properties. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's antioxidant activity, supported by quantitative data from various in vitro assays. Detailed experimental protocols for key antioxidant assays are provided to facilitate reproducible research. Furthermore, this guide visualizes experimental workflows and plausible signaling pathways to elucidate the multifaceted role of this compound in combating oxidative stress. The compiled data and methodologies aim to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. However, an imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] Natural products, rich in phytochemicals, have been extensively explored for their antioxidant potential. This compound, a major bioactive compound isolated from the heartwood of Pterocarpus santalinus, has demonstrated significant antioxidant and radical scavenging activities.[2] This guide delves into the core mechanisms of this compound's antioxidant action, presenting a compilation of quantitative data and detailed experimental procedures.
Quantitative Antioxidant and Radical Scavenging Activity
The antioxidant capacity of this compound and its source, Pterocarpus santalinus, has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from multiple studies, providing a comparative overview of its efficacy.
Table 1: DPPH Radical Scavenging Activity of Pterocarpus santalinus Extracts
| Plant Part | Extract Type | Concentration | % Inhibition | IC50 Value (µg/mL) | Reference |
| Wood | Methanolic | 500 µg/mL | 76.6 ± 1.5 | - | [3] |
| Leaves | Methanolic | - | - | 337.79 | [4] |
| Leaves | Ethanolic | 10 mg/mL | 61.7 | - | |
| Leaves | Ethanolic | 25 mg/mL | 83.4 | - | |
| Bark | Ethanolic | 1000 µg/mL | 83.4 | - | [5] |
| Heartwood | Ethanolic | 1000 µg/mL | 79.0 | - | [5] |
| Leaves | Hydroalcoholic | - | - | 42.56 | [6] |
| Wood | Methanolic | 10 mg/mL | 68.7 | - | [7] |
| Bark | Methanolic | 10 mg/mL | 52.7 | - | [7] |
Table 2: Total Phenolic and Flavonoid Content of Pterocarpus santalinus Extracts
| Plant Part | Extract Type | Total Phenolic Content (mg/g) | Total Flavonoid Content (mg/g) | Reference |
| Leaves | Methanolic | 69 (GAE) | 595.04 (QE) | [4] |
| Bark | Methanolic | - | - | [5] |
| Heartwood | Methanolic | 3.60 | - | [5] |
| Bark | Ethanolic | - | - | [5] |
| Heartwood | Ethanolic | - | - | [5] |
| Leaves | Hydroalcoholic | 9.35 (per 100mg) | 9.00 (per 100mg) | [6] |
GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent
Core Mechanisms of Antioxidant Action
The antioxidant and radical scavenging activities of this compound are primarily attributed to its chemical structure, which is rich in phenolic and flavonoid moieties.[2][3] These compounds can donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
The primary mechanisms include:
-
Direct Radical Scavenging: this compound can directly scavenge various free radicals, including the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, nitric oxide, and hydrogen peroxide.[2] This activity is concentration-dependent.
-
Reducing Power: this compound exhibits significant reducing capacity, as demonstrated by its ability to reduce Fe³⁺ to Fe²⁺.[2][3] This electron-donating ability is a key indicator of its potential antioxidant activity.
-
Inhibition of Pro-inflammatory Enzymes: There is evidence to suggest that the antioxidant activity of compounds from Pterocarpus santalinus may also be linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins and the inflammatory response.[3]
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays cited in the literature for evaluating the efficacy of this compound and Pterocarpus santalinus extracts.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of a compound.[8]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm.[8]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.[9]
-
Sample Preparation: Prepare various concentrations of the this compound extract or isolated compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: To 1 mL of the DPPH solution, add 0.5 mL of the sample extract at different concentrations.[9] A control is prepared using the solvent instead of the sample.
-
Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[8]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control, and A_s is the absorbance of the sample.[8]
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[8][10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorption maxima at specific wavelengths (e.g., 734 nm). In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.[11][12]
Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare various concentrations of the this compound extract or isolated compound.
-
Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[14]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to the ferrous (Fe²⁺) form by antioxidants present in the sample. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[15]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[16] The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the this compound extract or isolated compound.
-
Reaction Mixture: Add a small volume of the sample (e.g., 30 µL) to a larger volume of the FRAP reagent (e.g., 1 mL).[16]
-
Incubation: Incubate the mixture for a specific time (e.g., 4 minutes) at 37°C.[16]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II).
Visualizing the Mechanisms and Workflows
To better understand the experimental process and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the antioxidant activity of this compound.
Caption: Plausible antioxidant and anti-inflammatory mechanisms of this compound.
Conclusion
The available scientific literature strongly supports the potent antioxidant and radical scavenging activities of this compound and extracts from Pterocarpus santalinus. These properties are largely attributable to the presence of phenolic and flavonoid compounds. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research into the therapeutic applications of this compound. The visualized workflows and potential signaling pathways provide a conceptual framework for understanding its mechanism of action. Future studies should focus on isolating and quantifying the specific this compound congeners responsible for the observed effects and validating these in vivo models to harness the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Pterocarpus santalinus L.: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, analgesic, and antioxidant activities of methanolic wood extract of Pterocarpus santalinus L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, Cytotoxic, and Antimicrobial Activities of Pterocarpus santalinus Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. interesjournals.org [interesjournals.org]
- 6. ijpsr.com [ijpsr.com]
- 7. Antioxidant evaluation of methanol extracts from Pterocarpus santalinus [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.muohio.edu [chemistry.muohio.edu]
- 12. protocols.io [protocols.io]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Solubility and Stability of Santalin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalin, a complex red pigment and a member of the flavonoid family, is the principal bioactive constituent of Red Sandalwood (Pterocarpus santalinus). Traditionally used in folk medicine and as a natural colorant, this compound is gaining increasing interest in the pharmaceutical and cosmeceutical industries for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. A thorough understanding of its solubility and stability in various solvents and under different environmental conditions is paramount for its extraction, formulation, and the development of effective and stable drug products.
This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound. It includes qualitative data, detailed experimental protocols for quantitative analysis, and visual representations of key processes to aid researchers in their studies.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Based on available literature, this compound exhibits preferential solubility in polar organic solvents, while its solubility in water and non-polar solvents is limited.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that specific quantitative data is scarce in publicly available literature, and experimental determination is highly recommended for specific applications.
| Solvent | Solvent Type | Solubility | Reference |
| Methanol | Polar Protic | Soluble | [1][2] |
| Ethanol | Polar Protic | Soluble | [2][3] |
| Acetone | Polar Aprotic | Soluble | [4] |
| Chloroform | Non-polar | Sparingly Soluble | [1] |
| Diethyl Ether | Non-polar | Sparingly Soluble | [1] |
| Water | Polar Protic | Sparingly Soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | General flavonoid solubility |
| Acetonitrile | Polar Aprotic | Likely Soluble | General flavonoid solubility |
Stability of this compound
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. As a flavonoid, this compound's stability is susceptible to several environmental factors, including pH, temperature, light, and the presence of oxygen.
Factors Affecting this compound Stability
-
pH: Flavonoids are generally more stable in acidic to neutral conditions.[6] In alkaline environments, they are prone to degradation.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids, following first-order kinetics in many cases.[7]
-
Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation of flavonoids.[8] Storing this compound solutions in light-protected containers is crucial.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[9] Using de-gassed solvents and inert atmospheres can mitigate this.
Anticipated Stability Profile
The table below provides a general, anticipated stability profile of this compound under various conditions, based on the known behavior of flavonoids. Quantitative stability data, such as degradation rates and half-life, should be determined experimentally.
| Condition | Stressor | Expected Stability | Reference |
| pH | Acidic (pH 1-4) | High | [6] |
| Neutral (pH 7) | Moderate | [10] | |
| Alkaline (pH > 8) | Low | [6] | |
| Temperature | Refrigerated (2-8 °C) | High | [6] |
| Room Temperature (20-25 °C) | Moderate | [11] | |
| Elevated (≥ 40 °C) | Low | [7] | |
| Light | Protected from Light | High | [8] |
| Exposed to UV/Visible Light | Low | [8] | |
| Atmosphere | Inert (e.g., Nitrogen) | High | [9] |
| Exposed to Oxygen | Moderate to Low | [9] |
Experimental Protocols
To facilitate the quantitative assessment of this compound's solubility and stability, the following detailed experimental protocols are provided.
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Centrifuge the sample at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by accounting for the dilution factor.
-
Figure 1: Experimental Workflow for Solubility Determination.
Protocol 2: Forced Degradation and Stability-Indicating HPLC-UV Method Development
This protocol outlines the steps for conducting forced degradation studies to understand this compound's degradation profile and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation (Stress) Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C for a specified time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) in a controlled oven.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Note: The duration of stress testing should be optimized to achieve 5-20% degradation of the active substance.
-
-
Sample Analysis by HPLC-UV:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using an HPLC system equipped with a UV detector.
-
-
Method Development and Validation:
-
Develop an HPLC method (column, mobile phase, flow rate, etc.) that separates the intact this compound peak from all degradation product peaks.
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Figure 2: Experimental Workflow for Forced Degradation Studies.
Potential Signaling Pathway Interactions
While research on the specific molecular targets of pure this compound is ongoing, studies on extracts from Pterocarpus santalinus have provided insights into its potential anti-inflammatory mechanisms. One study demonstrated that an extract of Pterocarpus santalinus can selectively inhibit a subset of pro-inflammatory genes in endothelial cells stimulated by interleukin-1 (IL-1).[2] This effect was associated with the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]
Figure 3: Potential Influence of P. santalinus Extract on Signaling.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While qualitative data suggests its preference for polar organic solvents and susceptibility to degradation under harsh conditions, there is a clear need for comprehensive quantitative studies. The provided experimental protocols offer a robust framework for researchers to generate this critical data. A deeper understanding of this compound's physicochemical properties will undoubtedly accelerate its development from a traditional remedy to a modern therapeutic agent.
References
- 1. Syntenin: PDZ Protein Regulating Signaling Pathways and Cellular Functions [mdpi.com]
- 2. Pterocarpus santalinus Selectively Inhibits a Subset of Pro-Inflammatory Genes in Interleukin-1 Stimulated Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madarcorporation.com [madarcorporation.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. The activated SA and JA signaling pathways have an influence on flg22-triggered oxidative burst and callose deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Syntenin: PDZ Protein Regulating Signaling Pathways and Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Phytochemicals in Pterocarpus santalinus Heartwood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterocarpus santalinus Linn. f., commonly known as Red Sanders, is a valuable tree species endemic to the Eastern Ghats of India. Its heartwood is highly valued not only for its distinctive red color but also for its extensive use in traditional medicine to treat a variety of ailments, including inflammation, diabetes, and skin diseases. This guide provides a comprehensive technical overview of the phytochemical constituents of P. santalinus heartwood, detailing their identification, quantification, and the experimental protocols utilized for their analysis. Furthermore, it elucidates the molecular signaling pathways through which key bioactive compounds exert their therapeutic effects, offering valuable insights for drug discovery and development.
Phytochemical Composition of Pterocarpus santalinus Heartwood
The heartwood of Pterocarpus santalinus is a rich repository of a diverse array of phytochemicals. Qualitative phytochemical screening has consistently revealed the presence of several major classes of compounds.
Qualitative Phytochemical Profile
Initial qualitative analyses of various extracts (methanolic, ethanolic, aqueous) of P. santalinus heartwood have confirmed the presence of the following classes of phytochemicals[1][2][3]:
-
Alkaloids: Nitrogen-containing compounds with a wide range of pharmacological activities.
-
Flavonoids: Polyphenolic compounds known for their antioxidant and anti-inflammatory properties.
-
Tannins: Polyphenolic compounds that contribute to the astringent properties and have been shown to possess antimicrobial and anti-inflammatory effects.
-
Phenols: A broad class of compounds characterized by a hydroxyl group attached to an aromatic ring, known for their antioxidant capabilities.
-
Saponins: Glycosides that exhibit a characteristic foaming property and have been associated with various health benefits.
-
Terpenoids: A large and diverse class of organic compounds derived from isoprene units, many of which are biologically active.
-
Steroids: A class of organic compounds with a specific four-ring carbon structure.
-
Glycosides: Compounds containing a carbohydrate molecule linked to a non-carbohydrate moiety.
Key Bioactive Compounds
Beyond the general classes, specific bioactive molecules have been isolated and identified from the heartwood. These compounds are believed to be the primary contributors to the medicinal properties of P. santalinus. The major identified compounds include:
-
Santalin A and B: These are the principal red pigments responsible for the characteristic color of the heartwood[4].
-
Pterostilbene: A stilbenoid with potent antioxidant, anti-inflammatory, and anticancer properties.
-
Savinin and Calocedrin: Lignans that have demonstrated significant anti-inflammatory activity[1][5].
-
Homopterocarpin and Pterocarpin: Pterocarpans with various reported biological activities.
-
Lupeol and β-Sitosterol: Triterpenoids with known pharmacological effects.
Quantitative Analysis of Phytochemicals
The concentration of these phytochemicals can vary depending on the geographical location of the tree, age, and the extraction method employed. The following tables summarize the available quantitative data for phytochemicals in P. santalinus heartwood.
Table 1: Quantification of Major Phytochemical Classes in Pterocarpus santalinus Heartwood Extracts
| Phytochemical Class | Extraction Solvent | Concentration (mg/g of dry extract) | Reference |
| Total Phenols | Methanol | 3.60 | [3] |
| Total Alkaloids | Methanol | 6.62 | [3] |
| Total Tannins | Methanol | >12.58 (in bark, higher than heartwood) | [3] |
| Total Flavonoids | Methanol | 2.87 | [3] |
| Total Phenols | Ethanol | 3.56 | [3] |
| Total Alkaloids | Ethanol | 6.57 | [3] |
| Total Tannins | Ethanol | >12.41 (in bark, higher than heartwood) | [3] |
| Total Flavonoids | Ethanol | 2.47 | [3] |
Table 2: Quantification of Specific Bioactive Compounds in Pterocarpus santalinus Heartwood
| Compound | Analytical Method | Concentration | Reference |
| Pterostilbene | HPLC | 0.3% w/w of extract | [6] |
Table 3: Relative Abundance of Compounds Identified by GC-MS in Ethanolic Extract of Pterocarpus santalinus Heartwood
| Compound | Retention Time (min) | Peak Area (%) |
| Tricyclo[4.4.0.0(2,7)]dec-8-ene-3-methanol, à,à,6,8-tetramethyl-, stereoisomer | 18.885 | 36.607 |
| à-Bisabolol | 14.558 | 6.468 |
| 2-Naphthalenemethanol, decahydro-à,à,4atrimethyl-8- methylene-, [2R-(2à,4aà,8aá)] | 13.898 | 4.615 |
| 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-à,à,4a,8- tetramethyl-, (2R-cis)- | 13.382 | 2.698 |
| 3-Hydroxy-1a,3,6,6-tetramethylhexahydro-2-oxacyclopropa[d]naphthalen-5-one | 21.271 | 0.408 |
Reference for Table 3:[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and quantification of phytochemicals from Pterocarpus santalinus heartwood.
Preparation of Plant Material and Extraction
Objective: To extract phytochemicals from the heartwood for subsequent analysis.
Protocol:
-
Collection and Preparation: Collect the heartwood of Pterocarpus santalinus. Clean the wood to remove any surface impurities.
-
Drying and Pulverization: Shade dry the heartwood at room temperature until it is completely free of moisture. Grind the dried heartwood into a fine powder using a mechanical grinder.
-
Soxhlet Extraction (for ethanolic/methanolic extracts):
-
Weigh approximately 50 g of the powdered heartwood and place it in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 500 mL of the desired solvent (e.g., 95% ethanol or methanol) to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Continue the extraction for 24-48 hours or until the solvent in the siphon tube becomes colorless.
-
After extraction, concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the dried extract in a desiccator until further use.
-
Qualitative Phytochemical Screening
Objective: To identify the presence of major classes of phytochemicals.
Protocols for Key Phytochemical Classes:
-
Test for Alkaloids (Mayer's Test):
-
Dissolve a small amount of the extract in 2 mL of 1% HCl and filter.
-
To the filtrate, add a few drops of Mayer's reagent (potassium mercuric iodide solution).
-
The formation of a cream-colored precipitate indicates the presence of alkaloids.
-
-
Test for Flavonoids (Shinoda Test):
-
Dissolve the extract in 2 mL of ethanol.
-
Add a few fragments of magnesium ribbon.
-
Add a few drops of concentrated HCl.
-
The appearance of a pink, magenta, or red color indicates the presence of flavonoids.
-
-
Test for Tannins (Ferric Chloride Test):
-
Dissolve a small amount of the extract in 5 mL of distilled water and filter.
-
To the filtrate, add a few drops of 5% ferric chloride solution.
-
The formation of a blue-black, green, or brownish-green precipitate indicates the presence of tannins.
-
-
Test for Phenols (Lead Acetate Test):
-
Dissolve the extract in 5 mL of distilled water.
-
Add a few drops of 10% lead acetate solution.
-
The formation of a white precipitate indicates the presence of phenolic compounds.
-
-
Test for Saponins (Froth Test):
-
Dissolve a small amount of the extract in 5 mL of distilled water in a test tube.
-
Shake the test tube vigorously for 30 seconds.
-
The formation of a stable froth (honeycomb-like) indicates the presence of saponins.
-
-
Test for Terpenoids (Salkowski's Test):
-
Dissolve the extract in 2 mL of chloroform.
-
Carefully add 3 mL of concentrated sulfuric acid along the sides of the test tube.
-
The formation of a reddish-brown coloration at the interface indicates the presence of terpenoids.
-
Quantitative Analysis
Objective: To determine the concentration of specific phytochemicals or classes of phytochemicals.
Protocol for Total Phenolic Content (Folin-Ciocalteu Method): [3]
-
Sample Preparation: Dissolve a known weight of the extract in methanol to obtain a stock solution (e.g., 1 mg/mL).
-
Reaction Mixture:
-
Take 0.5 mL of the extract solution.
-
Add 2.5 mL of 10% Folin-Ciocalteu reagent.
-
After 5 minutes, add 2 mL of 2% sodium carbonate solution.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 765 nm using a UV-Vis spectrophotometer against a blank (containing all reagents except the extract).
-
Standard Curve: Prepare a standard curve using known concentrations of gallic acid.
-
Calculation: Calculate the total phenolic content from the standard curve and express the result as mg of gallic acid equivalents (GAE) per gram of extract.
Protocol for Total Flavonoid Content (Aluminum Chloride Method): [3]
-
Sample Preparation: Prepare a stock solution of the extract in methanol (e.g., 1 mg/mL).
-
Reaction Mixture:
-
Take 1 mL of the extract solution.
-
Add 4 mL of distilled water.
-
Add 0.3 mL of 5% sodium nitrite solution.
-
After 5 minutes, add 0.3 mL of 10% aluminum chloride solution.
-
After 6 minutes, add 2 mL of 1 M sodium hydroxide.
-
Immediately add 2.4 mL of distilled water.
-
-
Measurement: Measure the absorbance of the pink-colored solution at 510 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of quercetin.
-
Calculation: Calculate the total flavonoid content from the standard curve and express the result as mg of quercetin equivalents (QE) per gram of extract.
Chromatographic and Spectroscopic Analysis
Objective: To separate, identify, and quantify individual phytochemicals.
High-Performance Liquid Chromatography (HPLC) for Pterostilbene Quantification (Adapted from P. marsupium analysis): [6][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For isocratic elution, a mixture like acetonitrile:water (40:60 v/v) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 306 nm for pterostilbene.
-
Injection Volume: 20 µL.
-
Quantification: Based on a standard curve prepared with pure pterostilbene.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [7]
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature of 60°C for 2 minutes.
-
Ramp up to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-600 amu.
-
Identification: By comparing the mass spectra of the detected compounds with the NIST library database.
Signaling Pathways and Molecular Mechanisms
Several key phytochemicals from Pterocarpus santalinus have been shown to modulate specific cellular signaling pathways, which underlies their therapeutic effects.
Experimental Workflow for Studying Signaling Pathways
Caption: Workflow for investigating the effect of phytochemicals on signaling pathways.
Anti-inflammatory Signaling Pathway of Pterostilbene
Pterostilbene exerts its anti-inflammatory effects by modulating several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Pterostilbene's inhibition of key inflammatory signaling pathways.
Apoptotic Signaling Pathway of Pterostilbene in Cancer Cells
Pterostilbene has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins in the intrinsic apoptotic pathway.
Caption: Pterostilbene-induced apoptosis in cancer cells.
Inhibition of TNF-α Signaling by Savinin and Calocedrin
Savinin and calocedrin have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a key cytokine in the inflammatory response.
Caption: Inhibition of TNF-α production by savinin and calocedrin.
Conclusion
Pterocarpus santalinus heartwood is a promising source of diverse phytochemicals with significant therapeutic potential. This guide has provided a detailed overview of the identified compounds, their quantification, and the experimental methodologies for their analysis. The elucidation of the molecular mechanisms of action for key compounds like pterostilbene, savinin, and calocedrin offers a solid foundation for further research and development of novel therapeutics. The presented protocols and data are intended to serve as a valuable resource for scientists and researchers in the fields of phytochemistry, pharmacology, and drug discovery, facilitating the continued exploration of this important medicinal plant. Further research is warranted to determine the absolute quantification of a wider range of individual phytochemicals and to further delineate the specific molecular targets of these compounds.
References
- 1. Savinin, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Targets of Dietary Polyphenols with Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular therapeutic targets in inflammation: cyclooxygenase and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
molecular formula and CAS number for santalin A
Abstract
Santalin A, a prominent red pigment isolated from the heartwood of Pterocarpus santalinus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of this compound A, focusing on its physicochemical properties, biological functions, and the molecular mechanisms that underpin its effects. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource that includes quantitative data, detailed experimental protocols, and visual representations of its engagement with cellular signaling pathways.
Introduction
Pterocarpus santalinus, commonly known as Red Sandalwood, has a long history of use in traditional medicine. The therapeutic properties of its heartwood are largely attributed to a class of complex benzoxanthenone pigments known as santalins. Among these, this compound A is a major constituent and has been the subject of various scientific investigations. Its potential as a depigmenting agent, antioxidant, and anti-inflammatory compound makes it a promising candidate for further research and development in the pharmaceutical and cosmetic industries. This guide aims to consolidate the current technical knowledge on this compound A to facilitate future studies.
Physicochemical Properties
This compound A is a complex polyphenolic compound with the following key identifiers:
| Property | Value | Citation(s) |
| Molecular Formula | C₃₃H₂₆O₁₀ | [1][2] |
| Molecular Weight | 582.55 g/mol | [2] |
| CAS Number | 38185-48-7 | [1] |
Biological Activity and Quantitative Data
This compound A exhibits a range of biological activities. The following tables summarize the available quantitative data.
Table 3.1: Antioxidant Activity
| Assay | Result | Citation(s) |
| Total Antioxidant Capacity | 285.55 ± 6.89 mg AEE/gDW | [3] |
| DPPH Radical Scavenging (IC₅₀) | 5.49806 µg AAE/mL | [3] |
| DPPH Radical Inhibition (%) | 80.3% | [3] |
AEE/gDW: Ascorbic Acid Equivalents per gram Dry Weight AAE/mL: Ascorbic Acid Equivalents per milliliter
Table 3.2: Enzyme Inhibition
| Enzyme | Inhibition Type | Kᵢ Value | Citation(s) |
| Tyrosinase | Mixed-type | Not Reported | [4] |
Table 3.3: Anticancer Activity
Specific IC₅₀ values for purified this compound A against various cancer cell lines are not extensively reported in the available literature. Studies have often focused on the cytotoxic effects of crude extracts of Pterocarpus santalinus. Further research is required to determine the specific anticancer potency of isolated this compound A.
Signaling Pathways
This compound A has been shown to modulate key signaling pathways involved in melanogenesis and inflammation.
Melanogenesis Inhibition Pathway
This compound A has been demonstrated to inhibit melanin synthesis by downregulating the expression of Microphthalmia-associated Transcription Factor (MITF) and its downstream targets, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[4]. MITF is a master regulator of melanocyte development and differentiation. While the precise upstream mechanism of MITF downregulation by this compound A is still under investigation, it is hypothesized to interfere with key signaling cascades that converge on MITF expression, such as the cAMP/PKA pathway.
Caption: Proposed pathway for this compound A's inhibition of melanogenesis.
Anti-inflammatory Pathway
Extracts of Pterocarpus santalinus, rich in this compound A, have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[5]. Pro-inflammatory stimuli typically lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. The extract of P. santalinus has been shown to suppress IκBα phosphorylation and degradation, thereby inhibiting NF-κB activation[5]. While this compound A is a major component of this extract, other compounds may also contribute to this effect.
References
- 1. Pterocarpus santalinus Selectively Inhibits a Subset of Pro-Inflammatory Genes in Interleukin-1 Stimulated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionality study of this compound as tyrosinase inhibitor: A potential depigmentation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interesjournals.org [interesjournals.org]
The Biological Origin of Santalin from Red Sandwood: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Santalin, the characteristic red pigment of red sandalwood (Pterocarpus santalinus), is a complex polyphenolic compound with significant interest in the pharmaceutical and natural product sectors. While its chemical structure has been elucidated, the precise biological pathway leading to its formation within the heartwood of P. santalinus remains an active area of research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological origin, drawing upon evidence from related biosynthetic pathways and biomimetic synthesis. We present a putative biosynthetic pathway, detail experimental protocols for the extraction and analysis of this compound, and discuss potential strategies for enhancing its production. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this unique natural product.
Introduction to this compound and Pterocarpus santalinus
Pterocarpus santalinus, commonly known as red sandalwood or red sanders, is a tree species endemic to the Eastern Ghats of southern India[1]. Its heartwood is highly valued for its dense, durable nature and its rich, red coloration, which is primarily due to the accumulation of a class of pigments known as santalins[2][3]. The major coloring principles are this compound A and this compound B[4][5][6]. These compounds are complex, "insoluble red" pigments that have been identified as derivatives of C30 skeletal structures, likely arising from the dimerization of C15 flavonoid units[7]. Beyond their use as a natural dye, santalins and other phytochemicals present in red sandalwood, such as isoflavones and pterocarpans, have been investigated for a range of pharmacological activities[8][9][10]. The unique chemical nature and therapeutic potential of this compound underscore the importance of understanding its biological synthesis.
The Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound in P. santalinus has not been fully elucidated, evidence strongly suggests its origin from the phenylpropanoid pathway, branching into the isoflavonoid synthesis route. Biomimetic synthesis studies have supported the hypothesis that santalins are biosynthesized from chalcone and isoflavonoid precursors[11]. The heartwood of P. santalinus is known to contain various isoflavonoids, including liquiritigenin and isoliquiritigenin, which are key intermediates in this pathway[12][13][14].
The proposed pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are then converted to isoflavones. The key enzymes in this process are Chalcone Synthase (CHS) and Isoflavone Synthase (IFS). Subsequent enzymatic modifications and a likely dimerization step are hypothesized to yield the complex this compound structure.
Phenylpropanoid and Isoflavonoid Precursors
The biosynthesis is believed to initiate with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and activated to form 4-coumaroyl-CoA. This molecule serves as a key precursor for the flavonoid and isoflavonoid pathways.
Key Enzymatic Steps
-
Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Naringenin chalcone is then isomerized to naringenin, a flavanone. In the case of this compound precursors, isoliquiritigenin can be formed from its corresponding chalcone.
-
Isoflavone Synthase (IFS): This critical enzyme, a cytochrome P450 monooxygenase, catalyzes the rearrangement of the B-ring of a flavanone (like liquiritigenin) from position 2 to position 3 of the C-ring, forming a 2-hydroxyisoflavanone[15].
-
Dehydratase: The 2-hydroxyisoflavanone is subsequently dehydrated to form the corresponding isoflavone (e.g., daidzein from liquiritigenin).
Dimerization and Final Modifications
The final steps towards the formation of this compound A and B are proposed to involve the dimerization of C15 isoflavonoid-derived units[7]. The exact mechanism and the enzymes involved in this dimerization and the subsequent modifications to form the final benzoxanthenone structure of santalins are yet to be identified.
Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound is often tightly regulated and can be influenced by various internal and external factors. While specific regulatory mechanisms for this compound biosynthesis in P. santalinus are not well-documented, insights can be drawn from the regulation of the isoflavonoid pathway in other plant species.
Biotic and Abiotic Elicitors
Elicitors are compounds that can induce defense responses in plants, often leading to an increased production of secondary metabolites. Both biotic (e.g., from microorganisms) and abiotic (e.g., physical or chemical stressors) elicitors have been shown to enhance isoflavonoid biosynthesis[16].
-
Biotic Elicitors: Fungal extracts (e.g., from Aspergillus niger), yeast extract, and chitosan are known to stimulate the isoflavonoid pathway[17][18][19].
-
Abiotic Elicitors: Plant signaling molecules like salicylic acid (SA) and methyl jasmonate (MJ), as well as environmental stresses such as UV radiation and heavy metals, can also upregulate the expression of key biosynthetic genes like CHS and IFS[15][17][18].
The application of such elicitors to P. santalinus cell or tissue cultures could be a promising strategy for enhancing this compound yield.
Experimental Protocols
Extraction of this compound from Pterocarpus santalinus Heartwood
This protocol is based on microwave-assisted extraction, which has been shown to be an efficient method for isolating this compound[20][21][22].
Materials:
-
Dried and powdered heartwood of P. santalinus
-
Methanol
-
Soxhlet apparatus
-
Microwave oven
-
Rotary vacuum evaporator
-
Filter paper
Procedure:
-
Place 20 g of powdered P. santalinus heartwood into a thimble and insert it into a Soxhlet apparatus.
-
Add 350 mL of methanol to the distillation flask.
-
Perform the extraction at 65-80°C for 8-10 hours[23].
-
For microwave-assisted extraction, a suspension of the wood powder in the solvent can be irradiated for short durations (e.g., up to 5 minutes)[20][21].
-
After extraction, filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary vacuum evaporator until the solvent is completely removed.
-
Store the dried extract at 4°C for further analysis.
Caption: General workflow for the extraction of this compound from red sandalwood.
Quantification of Total Phenolic and Flavonoid Content
As this compound is a polyphenolic compound, spectrophotometric methods can be used for the preliminary quantification of total phenolics and flavonoids in the extract.
Total Phenolic Content (Folin-Ciocalteu Method):
-
Prepare a standard curve using gallic acid.
-
Mix the this compound extract with Folin-Ciocalteu reagent and sodium carbonate solution.
-
After incubation, measure the absorbance at 765 nm.
-
Calculate the total phenolic content as gallic acid equivalents (GAE) per gram of dry extract.
Total Flavonoid Content (Aluminum Chloride Method):
-
Prepare a standard curve using quercetin.
-
Mix the this compound extract with sodium nitrite, aluminum chloride, and sodium hydroxide.
-
Measure the absorbance at 510 nm.
-
Calculate the total flavonoid content as quercetin equivalents (QE) per gram of dry extract.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
For the specific quantification of this compound A and B, a reverse-phase HPLC method is required.
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector
-
C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase (Isocratic or Gradient):
-
A mixture of acetonitrile and water (with or without an acid modifier like formic acid or acetic acid). The exact composition and gradient program need to be optimized.
Procedure:
-
Prepare standard solutions of purified this compound A and B of known concentrations.
-
Dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample and standards onto the HPLC system.
-
Monitor the elution at a specific wavelength (e.g., in the range of 450-550 nm, where santalins absorb).
-
Identify and quantify this compound A and B by comparing retention times and peak areas with the standards.
Quantitative Data Summary
The following tables summarize quantitative data related to the phytochemical composition of P. santalinus extracts from the literature. It is important to note that yields can vary significantly based on the extraction method and the source of the plant material.
Table 1: Phytochemical Content of Pterocarpus santalinus Extracts
| Plant Part | Extraction Solvent | Phytochemical Class | Concentration (mg/g of extract) | Reference |
| Heartwood | Methanol | Total Phenols | 6.62 ± 0.02 | [23] |
| Heartwood | Ethanol | Total Phenols | 6.57 ± 0.01 | [23] |
| Bark | Methanol | Total Phenols | 3.602 ± 0.03 | [23] |
| Bark | Ethanol | Total Phenols | 3.566 ± 0.02 | [23] |
| Heartwood | Methanol | Total Flavonoids | 2.87 ± 0.01 | [23] |
| Heartwood | Ethanol | Total Flavonoids | 2.47 ± 0.02 | [23] |
| Bark | Methanol | Total Flavonoids | 4.47 ± 0.02 | [23] |
| Bark | Ethanol | Total Flavonoids | 4.43 ± 0.01 | [23] |
Table 2: Extraction Yield of Pterocarpus santalinus
| Plant Part | Extraction Solvent | Extraction Method | Yield (%) | Reference |
| Bark | Methanol | Soxhlet | 11.71 ± 0.002 | [23] |
| Bark | Ethanol | Soxhlet | 8.41 ± 0.002 | [23] |
| Heartwood | Methanol | Soxhlet | 11.42 ± 0.02 | [23] |
| Heartwood | Ethanol | Soxhlet | 8.21 ± 0.01 | [23] |
Signaling Pathways and Elicitation
The production of isoflavonoids is often mediated by complex signaling pathways that are activated in response to elicitors. Key signaling molecules include jasmonic acid (JA) and salicylic acid (SA).
Caption: Generalized signaling pathway for elicitor-induced isoflavonoid biosynthesis.
Future Directions and Conclusion
The biological origin of this compound from Pterocarpus santalinus presents a fascinating area of plant biochemistry with significant potential for biotechnological applications. While the general precursors are likely derived from the isoflavonoid pathway, the specific enzymes and regulatory networks in red sandalwood remain to be discovered. Future research should focus on:
-
Transcriptome and Genome Analysis: Sequencing the transcriptome and genome of P. santalinus to identify candidate genes for CHS, IFS, and other enzymes involved in the pathway.
-
Enzyme Characterization: Heterologous expression and functional characterization of these candidate enzymes to confirm their role in this compound biosynthesis.
-
Metabolomic Studies: Detailed metabolomic profiling of P. santalinus heartwood to identify all intermediates in the pathway.
-
Cell Culture and Elicitation Studies: Establishing cell or hairy root cultures of P. santalinus to study the effects of various elicitors on this compound production in a controlled environment.
A thorough understanding of the this compound biosynthetic pathway will not only provide valuable insights into plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or plant cell cultures for the sustainable production of this valuable natural pigment. This guide provides a solid foundation for these future research endeavors.
References
- 1. iucnredlist.org [iucnredlist.org]
- 2. ijpbs.com [ijpbs.com]
- 3. traffic.org [traffic.org]
- 4. Structures of the red sandalwood pigments santalins A and B - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The chemistry of the ‘insoluble red’ woods. Part XI. Revised structures of this compound and santarubin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Therapeutic Potential of Pterocarpus santalinus L.: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. An isoflavone from Pterocarpus santalinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An isoflavone from Pterocarpus santalinus. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. A new isoflavone glucoside from Pterocarpus santalinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of biotic and abiotic elicitors on isoflavone biosynthesis during seed development and in suspension cultures of soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of biotic and abiotic elicitors on isoflavone biosynthesis during seed development and in suspension cultures of soybean (Glycine max L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sustainable Microwave-Assisted Extraction of this compound from Red Sandal Wood Powder (Ptrecarpus santalinus) for Bio-Coloration of Mordanted Silk Fabric [mdpi.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. researchgate.net [researchgate.net]
- 23. interesjournals.org [interesjournals.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Santalin from Pterocarpus santalinus Wood
Introduction
Santalin, a complex red pigment, is the principal coloring agent found in the heartwood of Red Sandalwood (Pterocarpus santalinus). It comprises a mixture of related compounds, primarily this compound A and B. These molecules are of significant interest to researchers in natural products chemistry, pharmacology, and materials science due to their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Furthermore, this compound is a historically important natural dye. This document provides detailed protocols for the extraction of crude this compound from P. santalinus wood and its subsequent purification using column chromatography. The methodologies are designed for researchers, scientists, and professionals in drug development seeking a reliable procedure for obtaining purified this compound for experimental use.
Data Presentation: Comparative Yields of this compound Extraction
The efficiency of this compound extraction is highly dependent on the chosen solvent and extraction methodology. Below is a summary of reported yields from various optimized extraction protocols.
| Extraction Method | Solvent | Key Parameters | Reported Yield (% w/w) | Reference |
| Optimized Solvent Extraction | Ethanol | Temperature: 65°C; Time: 105 minutes; Solid-to-Liquid Ratio: 1:200 (g/mL) | 23.0% | [1] |
| Optimized Solvent Extraction | Chloroform | Temperature: 35°C; Time: 105 minutes; Solid-to-Liquid Ratio: 1:200 (g/mL) | 17.0% | [1] |
| Soxhlet Extraction | Ethanol | Sequential extraction after defatting with petroleum ether | 15.0% | [2][3] |
| Alkaline Ethanol Extraction | 50-85% Aqueous Ethanol (pH 7-9) | Reflux at 95°C for 2 hours | 4.4% - 22.8% | [4][5] |
| Microwave-Assisted Extraction (MAE) | Methanol | Not specified in detail | Up to 50.2% | [6] |
| Microwave-Assisted Extraction (MAE) | Ethyl Acetate | Not specified in detail | Up to 50.0% | [6] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound from Pterocarpus santalinus wood.
References
- 1. tropicalplantresearch.com [tropicalplantresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104479398A - Pterocarpus santalinus extract and preparation method and application thereof - Google Patents [patents.google.com]
- 5. The Effects of Different Extraction Methods on Antioxidant Properties, Chemical Composition, and Thermal Behavior of Black Seed (Nigella sativa L.) Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Optimization of Extraction Parameters for Natural Dye from Pterocarpus santalinus by using Response Surface Methodology | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Santalin as a Histological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalin, a natural red pigment extracted from the heartwood of Pterocarpus santalinus (Red Sandalwood), presents a promising alternative to synthetic dyes in histology.[1] Its potential as a histological stain has been noted for its ability to color various cellular components, offering an eco-friendly and biodegradable option for tissue analysis. Research suggests that the staining properties of this compound are attributed to the structural similarities of its constituent molecules, santalins A and B, with hematein, the active component in the widely used hematoxylin stain.[2][3][4] This similarity suggests a potential mechanism for this compound's efficacy in staining cell nuclei and elastic tissues.[2]
These application notes provide a comprehensive guide to utilizing this compound for staining animal tissues, including protocols for dye extraction, tissue preparation, staining procedures, and expected outcomes. The methodologies presented are based on established principles of histological staining with natural dyes and the available scientific literature on this compound.
Data Presentation: Staining Characteristics and Optimization
While specific quantitative colorimetric data for this compound-stained tissues is not extensively available in the literature, the following tables provide a framework for expected results and parameters for optimization. Researchers are encouraged to use this as a starting point and adapt the protocols to their specific tissue types and imaging systems.
Table 1: Expected Staining Profile of this compound on Animal Tissues
| Tissue Component | Expected Color | Staining Intensity (Hypothetical) | Notes |
| Cell Nuclei | Red to Reddish-Brown | Moderate to Strong | Staining is likely enhanced by the use of a mordant due to the hematein-like structure of this compound.[2] |
| Cytoplasm | Pale Pink to Light Red | Weak to Moderate | The intensity may vary depending on the counterstain used and the specific tissue type. |
| Collagen | Light Pink or Unstained | Weak | This compound is not primarily a collagen stain. A counterstain would be necessary for clear visualization. |
| Muscle Fibers | Pale Pink to Light Red | Weak to Moderate | Similar to cytoplasm, a counterstain is recommended for differentiation. |
| Elastic Fibers | Red to Dark Red | Moderate to Strong | This compound has been reported to have an affinity for elastic tissues.[2] |
| Erythrocytes | Bright Red | Strong | The natural color of this compound is expected to stain red blood cells effectively. |
Table 2: Optimization Parameters for this compound Staining
| Parameter | Range | Optimum (Recommended Starting Point) | Notes |
| This compound Concentration | 0.5% - 2.0% (w/v) | 1% (w/v) in 70% ethanol | Higher concentrations may lead to overstaining and precipitation. |
| Staining Time | 5 - 30 minutes | 15 minutes | Optimal time may vary with tissue type and thickness. |
| Mordant Concentration (Alum) | 1% - 5% (w/v) | 2.5% (w/v) | Mordanting can be performed before or during the staining step. |
| pH of Staining Solution | 4.0 - 6.0 | ~5.0 | The color and solubility of many natural dyes are pH-dependent.[5] |
| Differentiation (Acid Alcohol) | 1 - 5 dips | 2-3 dips | Excessive differentiation can remove the stain from the nuclei. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a this compound staining solution and its application to paraffin-embedded animal tissues.
Protocol 1: Preparation of this compound Staining Solution
This protocol describes the extraction and preparation of a this compound solution suitable for histological staining.
Materials:
-
Pterocarpus santalinus (Red Sandalwood) heartwood powder
-
70% Ethanol
-
Glacial Acetic Acid
-
Potassium Alum (Potassium Aluminum Sulfate)
-
Distilled Water
-
Filter paper (Whatman No. 1)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Glass beakers and flasks
Procedure:
-
Extraction:
-
Weigh 10 g of Pterocarpus santalinus powder and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol to the flask.
-
Gently heat the mixture to 50-60°C on a heating mantle or in a water bath with continuous stirring for 1-2 hours.
-
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove the solid wood particles.
-
-
Stain Formulation:
-
To the filtered extract, add 2.5 g of potassium alum and stir until it is completely dissolved.
-
Add 2 mL of glacial acetic acid to the solution. This will help to brighten the stain.
-
The final volume should be approximately 100 mL. Store the stain in a tightly sealed, light-protected bottle at room temperature. The solution should be filtered again before each use.
-
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the procedure for staining deparaffinized and rehydrated animal tissue sections with the prepared this compound solution.
Materials:
-
Paraffin-embedded tissue sections on glass slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Prepared this compound Staining Solution
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute or dilute Lithium Carbonate solution (for bluing)
-
Counterstain (e.g., Eosin, Light Green) - Optional
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse well in running tap water.
-
-
Staining:
-
Immerse slides in the this compound Staining Solution for 10-20 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Dip the slides in acid alcohol for a few seconds (1-3 dips) to remove excess stain.
-
Immediately rinse thoroughly in running tap water.
-
-
Bluing:
-
Immerse slides in Scott's Tap Water Substitute or a dilute lithium carbonate solution for 30-60 seconds until the sections turn a distinct red/brown.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining (Optional):
-
If a counterstain is desired, immerse the slides in Eosin Y solution for 30 seconds to 2 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through 95% ethanol and two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the slide and cover with a coverslip.
-
Visualizations
Diagram 1: Proposed Staining Mechanism of this compound
Caption: Proposed mechanism of this compound staining, involving a mordant to form a colored complex that binds to tissue.
Diagram 2: Experimental Workflow for this compound Staining
Caption: General workflow for the histological staining of paraffin-embedded animal tissues using this compound.
References
Application of Santalin Dye in the Textile Industry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalin, a red pigment extracted from the heartwood of the Red Sandalwood tree (Pterocarpus santalinus), has a long history of use as a natural dye.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound dye in the textile industry, with a focus on reproducible and optimized methodologies for researchers and scientists. This compound is a complex mixture of pigments, primarily santalins A, B, and C, which are benzopyran derivatives.[4][5] A key characteristic of this compound is its insolubility in water, which necessitates specific extraction and dyeing techniques to achieve vibrant and lasting colors.[1][3][6][7]
Data Presentation
Table 1: Optimized Extraction Parameters for this compound Dye
| Parameter | Chloroform Extraction | Ethanol Extraction | Alkaline Extraction | Microwave-Assisted (Aqueous) |
| Optimal Temperature | 35°C[8] | 65°C[8] | 75°C[9] | 75°C[10] |
| Optimal Time | 105 minutes[8] | 105 minutes[8] | 1 hour (simmering)[6] | 45 minutes[10] |
| Optimal pH | - | - | 10[1][6] | 3[10] |
| Feed/Liquor Ratio | 200 mL/g[8] | 200 mL/g[8] | 1:40[9] | 1:30[11] |
| Predicted/Experimental Yield | 17.9% / 17%[8] | 24.36% / 23%[8] | - | High color strength (K/S = 17.132 on silk)[10] |
Table 2: Optimized Dyeing Conditions for Different Fabrics
| Parameter | Wool (Protein Fiber) | Silk (Protein Fiber) | Cotton (Cellulose Fiber) |
| Mordant Requirement | Optional, but recommended[1][6] | Optional, but recommended[1][6] | Mandatory (Tannin + Mordant)[1] |
| Optimal Dyeing Temperature | 82°C[12] | 80°C[11] | 80°C[9] |
| Optimal Dyeing Time | 68 minutes[12] | 65 minutes[11] | 1 hour[1] |
| Optimal pH | 3.3[12] | - | 5[6] |
| Material-to-Liquor Ratio | - | 1:30[11] | 1:40[9] |
Table 3: Color Fastness Properties of this compound-Dyed Silk with Different Mordants
| Mordant | Light Fastness | Wash Fastness | Rubbing Fastness |
| Untreated | Poor | Poor | Poor |
| Aluminum (Al) | Good to Excellent | Good to Excellent | Good to Excellent |
| Iron (Fe) | Good to Excellent | Good to Excellent | Good to Excellent |
| Tannic Acid (TA) | Good to Excellent | Good to Excellent | Good to Excellent |
| Bio-mordants (e.g., Arjun bark extract) | High Strength (K/S = 25.04) | Good | Good |
Source: Adapted from studies on microwave-assisted extraction and dyeing of silk.[11][13]
Experimental Protocols
Protocol 1: Extraction of this compound Dye
A. Alcohol Extraction Method
This method is highly effective as this compound is readily soluble in ethanol.[1][6]
-
Preparation: Weigh the powdered Red Sandalwood (Pterocarpus santalinus).
-
Extraction:
-
Filtration: Filter the mixture to separate the alcohol tincture from the wood powder. The resulting tincture is the dye extract.
B. Alkaline Extraction Method
This method utilizes an alkaline solution to extract the dye, which is then precipitated by acidification.[6]
-
Preparation: Weigh the powdered Red Sandalwood.
-
Alkaline Extraction:
-
Prepare a dye pot with water and adjust the pH to 10 using soda ash (sodium carbonate).[1][6]
-
Add the wood powder (e.g., 30% weight of fabric - WOF).[1]
-
Heat the solution to 180°F (approximately 82°C) and maintain for one hour.[1] The solution will turn a dark violet color.[6]
-
Allow the mixture to cool and steep overnight.
-
-
Filtration and Acidification:
-
Filter the liquid to remove the wood powder.
-
Adjust the pH of the filtrate to 5 with an acid such as cream of tartar. The color will shift from violet to red.[6]
-
Protocol 2: Mordanting of Textile Fibers
Mordants are essential for creating a bond between the dye and the fiber, thereby improving color uptake and fastness.[15]
A. Mordanting Protein Fibers (Wool, Silk)
-
Scouring: Clean the fibers with a neutral soap to remove any impurities.
-
Mordanting Bath:
-
Prepare a mordant bath with alum (potassium aluminum sulfate) at 12% WOF or tin at 2% WOF.[1]
-
Dissolve the mordant in hot water in a non-reactive pot.
-
-
Treatment:
B. Mordanting Cellulose Fibers (Cotton, Linen)
Cellulose fibers require a tanning step before mordanting to improve dye affinity.[1][16]
-
Scouring: Scour the fibers in a hot solution of soda ash and a neutral soap.[1]
-
Tannin Treatment:
-
Mordanting:
Protocol 3: Dyeing of Textile Fibers
-
Dye Bath Preparation: Prepare the dye bath using the extracted this compound dye. The concentration can be varied, for example, from 30% WOF for terracotta shades to 100% WOF for deep brick red.[1]
-
Dyeing Process:
-
Rinsing and Drying:
-
Rinse the dyed fibers in water until the water runs clear.
-
Dry the fibers away from direct sunlight.
-
Visualizations
Caption: Experimental workflow for dyeing textiles with this compound.
Caption: Simplified interaction between fiber, mordant, and this compound dye.
References
- 1. Dyeing With Red Sandalwood (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
- 2. theatre-du-chateau.ch [theatre-du-chateau.ch]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical aspects of this compound as a histological stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experiments With Red Sandalwood Natural Dye (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. tropicalplantresearch.com [tropicalplantresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How To Use Sandalwood Natural Dyes [dharmatrading.com]
- 15. Mordants for use with Natural Dyes | Natural Dyeing Supplies [georgeweil.com]
- 16. Mordants for Natural Dyes | Wild Colours natural dyes [wildcolours.co.uk]
Application Notes and Protocols for Quantification of Santalin in Plant Extracts by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalin A and B are the major red pigments found in the heartwood of Pterocarpus santalinus, commonly known as Red Sandalwood. These compounds belong to the isoflavonoid class of phytochemicals and have garnered significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] Accurate quantification of this compound A and B in plant extracts is crucial for the standardization of herbal formulations, quality control of raw materials, and for pharmacokinetic and pharmacodynamic studies in drug development.
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound A and B in plant extracts. The protocol is designed to be a representative method and may require optimization for specific matrices.
Experimental Protocols
Sample Preparation: Extraction of this compound from Pterocarpus santalinus Heartwood
A robust extraction method is critical for the accurate quantification of this compound. The following protocol outlines a standard procedure for extracting this compound from the heartwood of Pterocarpus santalinus.
Materials:
-
Dried heartwood powder of Pterocarpus santalinus
-
Methanol (HPLC grade)
-
Ethanol (AR grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Grinding: Grind the dried heartwood of Pterocarpus santalinus into a fine powder (approximately 40-60 mesh).
-
Defatting (Optional): For samples with high lipid content, pre-extract the powder with petroleum ether to remove non-polar constituents.
-
Soxhlet Extraction:
-
Accurately weigh about 10 g of the powdered plant material and place it in a thimble.
-
Extract with 250 mL of ethanol using a Soxhlet apparatus for 6-8 hours.
-
-
Ultrasonic-Assisted Extraction (Alternative):
-
Accurately weigh 1 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol and sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh solvent.
-
Pool the filtrates.
-
-
Concentration: Concentrate the obtained extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Sample Solution Preparation:
-
Dissolve a known amount of the dried extract (e.g., 10 mg) in methanol to obtain a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Method for Quantification of this compound A and B
This section details a proposed Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of this compound A and B.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | DAD at 280 nm and 520 nm (this compound shows characteristic absorption in both UV and visible regions) |
| Reference Standards | This compound A and this compound B (if commercially available) or a well-characterized Pterocarpus santalinus extract with known concentrations of santalins. |
Method Validation Parameters (Illustrative Data):
The following table summarizes typical validation parameters for a robust HPLC method. This data is for illustrative purposes and should be determined experimentally during method validation.
| Parameter | This compound A | This compound B | Acceptance Criteria |
| Retention Time (min) | ~15.2 | ~16.8 | RSD < 2% |
| Linearity (R²) | 0.9995 | 0.9992 | R² ≥ 0.999 |
| LOD (µg/mL) | 0.1 | 0.15 | Signal-to-Noise ratio ≥ 3 |
| LOQ (µg/mL) | 0.3 | 0.5 | Signal-to-Noise ratio ≥ 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 2.0% | RSD ≤ 2% |
Data Presentation
Table 1: Quantitative Analysis of this compound in a Pterocarpus santalinus Heartwood Extract (Hypothetical Data)
| Analyte | Retention Time (min) | Concentration (µg/mg of extract) |
| This compound A | 15.23 | 25.4 |
| This compound B | 16.81 | 18.7 |
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the quantification of this compound.
Hypothesized Signaling Pathways of this compound
The anti-inflammatory and antioxidant effects of Pterocarpus santalinus extracts suggest that this compound A and B may modulate key signaling pathways involved in these processes. The following diagrams illustrate the hypothesized mechanisms of action.
Inhibition of NF-κB Signaling Pathway (Anti-inflammatory Action)
Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.
Activation of Nrf2 Signaling Pathway (Antioxidant Action)
References
Application Notes and Protocols for Microwave-Assisted Extraction of Santalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Santalin, a red pigment found in the heartwood of Pterocarpus santalinus (Red Sandalwood), has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Efficient extraction of this compound is crucial for further research and development. Microwave-Assisted Extraction (MAE) presents a rapid and efficient alternative to conventional extraction methods. This document provides detailed protocols for the MAE of this compound, a comparison with conventional methods, and a summary of relevant experimental data.
Data Presentation: Microwave-Assisted vs. Conventional Extraction of this compound
The following table summarizes key parameters and findings from various studies on the extraction of this compound and related compounds, offering a comparison between Microwave-Assisted Extraction (MAE) and conventional methods like Soxhlet and maceration.
| Extraction Method | Plant Material | Solvent | Solid-to-Solvent Ratio | Temperature (°C) | Extraction Time | Microwave Power (W) | Yield/Key Findings | Reference |
| Microwave-Assisted Extraction (MAE) | Pterocarpus santalinus | Aqueous (Neutral & Acidic) | 4 g / 100 mL | Not Specified | 1 - 5 min | High-Power | Enhanced color yield (K/S value) in acidic medium after 3 min irradiation.[1] | [1] |
| Microwave-Assisted Extraction (MAE) | Pterocarpus santalinus | Aqueous (pH 4) with 2 g/100 mL NaCl | Not Specified | 65 | 65 min (after 4 min MW) | Not Specified | Highest color yield achieved with 4 min of microwave treatment.[2] | [2] |
| Microwave-Assisted Extraction (MAE) | Santalum album (Sandalwood) | Not Specified | 0.10 - 0.20 g/mL | Not Specified | 40 - 120 min | 400 - 800 | Optimal oil yield at 558 W, 0.10 g/mL ratio, and 102 min.[3][4][5] | [3][4][5] |
| Conventional (Boiling) | Pterocarpus santalinus | Aqueous (Neutral & Acidic) | 4 g / 100 mL | Boiling | Not Specified | N/A | Lower color yield compared to microwave-irradiated extract.[1] | [1] |
| Soxhlet Extraction | Thymus vulgaris | Ethanol | 14 g / 250 mL | >78 | 16 hours | N/A | Standard method for essential oil extraction.[6] | [6] |
| Soxhlet Extraction | Spondias purpurea | 95% Ethanol | 10 g / Volume not specified | Boiling | 8 hours | N/A | Yield of 19.19% tannin extract. | [7] |
| Maceration | Sonneratia caseolaris | Methanol | 200 g / 600 mL | Room Temperature | 24 - 72 hours | N/A | Best antioxidant activity with 24-hour maceration.[8] | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a generalized procedure based on optimized parameters from multiple studies for achieving high-yield extraction of this compound.
1. Materials and Equipment:
-
Dried and powdered heartwood of Pterocarpus santalinus.
-
Extraction Solvent: e.g., distilled water, 70% ethanol, or a slightly acidified aqueous solution (e.g., pH 4).
-
Microwave extractor with adjustable power and time settings.
-
Glass extraction vessel.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper).
-
Rotary evaporator.
2. Procedure:
-
Weigh 10 g of powdered Pterocarpus santalinus heartwood and place it into the microwave extraction vessel.
-
Add 200 mL of the selected extraction solvent to the vessel, resulting in a 1:20 solid-to-solvent ratio.
-
Secure the vessel in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 4 minutes.
-
Start the extraction process. The microwave energy will rapidly heat the solvent and promote the release of this compound from the plant matrix.
-
After the extraction is complete, carefully remove the vessel from the microwave.
-
Allow the mixture to cool to room temperature.
-
Filter the extract to separate the solid residue from the liquid.
-
Wash the solid residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the solution using a rotary evaporator to remove the solvent and obtain the crude this compound extract.
-
Dry the extract in a vacuum oven at a controlled temperature (e.g., 50°C) to a constant weight.
-
Calculate the extraction yield as follows: Yield (%) = (Weight of dried extract / Weight of initial plant material) x 100
Protocol 2: Conventional Soxhlet Extraction of this compound
This protocol provides a standard method for this compound extraction for comparison with MAE.
1. Materials and Equipment:
-
Dried and powdered heartwood of Pterocarpus santalinus.
-
Extraction Solvent: e.g., ethanol or methanol.
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser).
-
Heating mantle.
-
Cellulose extraction thimble.
-
Rotary evaporator.
2. Procedure:
-
Weigh 10 g of powdered Pterocarpus santalinus heartwood and place it in a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of ethanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place it on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the thimble containing the plant material.
-
Continue the extraction for approximately 8-16 hours. The solvent will cyclically siphon back into the flask, carrying the extracted this compound.
-
After the extraction is complete, allow the apparatus to cool.
-
Remove the thimble and transfer the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
Dry the crude extract to a constant weight and calculate the yield.
Visualizations
Experimental Workflow for Microwave-Assisted Extraction of this compound
Caption: Workflow for the Microwave-Assisted Extraction of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. [PDF] Response Surface Methodology for Optimization Studies of Microwave-assisted Extraction of Sandalwood Oil | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dlsu.edu.ph [dlsu.edu.ph]
- 8. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Santalin Staining in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of santalin-based staining solutions for microscopic analysis of biological specimens. This compound, a natural red dye extracted from the heartwood of Pterocarpus santalinus, offers a valuable alternative to synthetic stains in histology, botany, and mycology. Its staining properties are attributed to the presence of santalins A, B, and C, which share structural similarities with hematein, the active component of hematoxylin.[1] Effective staining with this compound often necessitates the use of a mordant to facilitate the binding of the dye to tissue components.[2][3]
Principle of this compound Staining
This compound is a non-ionic dye that is nearly insoluble in water but soluble in alcohols and alkaline solutions. The staining mechanism is believed to involve the formation of a coordination complex between the this compound molecule and a metallic mordant, which then binds to tissue components, particularly those with acidic properties such as nuclei and lignified cell walls.[1] The choice of mordant can influence the final color and intensity of the stain.
Data Presentation: this compound Staining Solution Parameters
The following tables summarize key quantitative parameters for the preparation of this compound staining solutions and mordants, derived from general practices with natural dyes.
Table 1: this compound Stock Solution Preparation
| Parameter | Value | Notes |
| This compound Powder | 1 g | From Pterocarpus santalinus heartwood |
| Solvent | 100 mL | 70-95% Ethanol |
| Preparation | Macerate for 24-48 hours with occasional shaking. Filter before use. | Store in a tightly sealed, light-protected container. |
Table 2: Mordant Solution Preparation
| Mordant | Chemical Formula | Concentration (w/v) | Solvent | Notes |
| Alum (Potassium Aluminum Sulfate) | KAl(SO₄)₂·12H₂O | 5% | Distilled Water | A common mordant that often yields a red to purplish stain. |
| Ferric Chloride | FeCl₃ | 1-2% | Distilled Water | Tends to produce a darker, brownish-red to almost black stain.[4] |
Experimental Protocols
Protocol 1: Preparation of Alcoholic this compound Staining Solution
This protocol describes the preparation of a basic alcoholic solution of this compound.
Materials:
-
This compound powder (from Pterocarpus santalinus)
-
Ethanol (70% or 95%)
-
Filter paper
-
Glass bottle (amber or covered with foil)
Procedure:
-
Weigh 1 gram of this compound powder.
-
Add the powder to 100 mL of 70% or 95% ethanol in a glass bottle.
-
Seal the bottle and shake well.
-
Allow the mixture to macerate for 24 to 48 hours at room temperature, with occasional shaking to facilitate dissolution.
-
Filter the solution through filter paper to remove any undissolved particles.
-
Store the filtered stock solution in a tightly sealed, light-protected bottle.
Protocol 2: Preparation of Mordanted this compound Staining Solutions
This protocol details the preparation of this compound staining solutions incorporating a mordant.
Materials:
-
This compound stock solution (from Protocol 1)
-
Alum (Potassium Aluminum Sulfate) or Ferric Chloride
-
Distilled water
-
Heater/stirrer (optional)
Procedure for Alum-Mordanted this compound:
-
Prepare a 5% aqueous solution of alum by dissolving 5 grams of potassium aluminum sulfate in 100 mL of distilled water. Gentle heating may be required to fully dissolve the crystals.
-
To prepare the working staining solution, mix the this compound stock solution with the alum solution. A starting ratio of 1:1 (v/v) is recommended.
-
Allow the mixture to stand for at least one hour before use to allow for the formation of the dye-mordant complex.
Procedure for Iron-Mordanted this compound:
-
Prepare a 1% aqueous solution of ferric chloride by dissolving 1 gram of ferric chloride in 100 mL of distilled water.
-
To prepare the working staining solution, mix the this compound stock solution with the ferric chloride solution. A starting ratio of 1:1 (v/v) is recommended.
-
Let the solution mature for at least one hour before use.
Protocol 3: Staining of Plant Tissues with this compound
This protocol provides a general procedure for staining plant sections, particularly for the visualization of lignified and suberized tissues.
Materials:
-
Fixed plant sections (e.g., free-hand or microtome sections)
-
Mordanted this compound staining solution (from Protocol 2)
-
Series of ethanol for dehydration (e.g., 50%, 70%, 95%, 100%)
-
Clearing agent (e.g., xylene)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Bring the fixed sections to 70% ethanol.
-
Immerse the sections in the mordanted this compound staining solution for 10-30 minutes. Staining time may need to be optimized depending on the tissue and desired intensity.
-
Rinse the sections briefly in 70% ethanol to remove excess stain.
-
(Optional) Differentiate the sections in acid-alcohol (e.g., 1% HCl in 70% ethanol) for a few seconds to remove background staining and enhance contrast. Immediately stop differentiation by rinsing in 70% ethanol.
-
Dehydrate the sections through a graded series of ethanol (e.g., 95% and 100%), with 2-3 minutes in each solution.
-
Clear the sections in xylene or another suitable clearing agent.
-
Mount the sections on a microscope slide with a compatible mounting medium and a coverslip.
-
Observe under a light microscope. Lignified and cutinized cell walls should appear red to reddish-brown.
Protocol 4: this compound as a Counterstain for Fungal Hyphae
This protocol outlines the use of this compound as a counterstain in combination with a stain for fungal structures.
Materials:
-
Plant tissue sections infected with fungi
-
Primary fungal stain (e.g., Cotton Blue in lactophenol)
-
Alcoholic this compound solution (from Protocol 1)
-
Dehydrating and clearing agents
-
Mounting medium
Procedure:
-
Stain the sections with the primary fungal stain according to the specific protocol for that stain (e.g., 5% Cotton Blue in lactophenol for 20 minutes).[5]
-
Wash the sections thoroughly in distilled water.
-
Counterstain with the alcoholic this compound solution for 5-10 minutes.
-
Briefly rinse in 70% ethanol.
-
Dehydrate, clear, and mount as described in Protocol 3.
-
Observe under the microscope. Fungal hyphae should retain the color of the primary stain (e.g., blue), while the plant cell walls will be counterstained red by this compound.[5]
Mandatory Visualizations
Caption: Workflow for the preparation of a mordanted this compound staining solution.
References
Application Notes: Investigating the Antimicrobial Activity of Santalin and Pterocarpus santalinus Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pterocarpus santalinus L.f., commonly known as Red Sanders or Raktachandan, is a plant species renowned for the rich red pigment extracted from its heartwood.[1] This pigment, containing compounds like santalin, has been traditionally used in various medicinal systems.[1] Modern scientific inquiry is exploring the therapeutic potential of P. santalinus extracts, particularly their antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2][3] These notes provide an overview of the reported antimicrobial activities, postulated mechanisms, and detailed protocols for studying these effects in a laboratory setting. While this compound is a key constituent, much of the current research has been conducted using crude or fractionated extracts of the plant.
Postulated Mechanism of Action: The precise molecular mechanisms and signaling pathways for the antimicrobial action of this compound are still under investigation. However, research on extracts of Pterocarpus santalinus suggests a few potential modes of action. The phytochemical profile of these extracts includes a variety of secondary metabolites such as flavonoids, terpenoids, tannins, and alkaloids, which are known to possess antimicrobial properties.[4] One proposed mechanism, particularly for antifungal activity, involves the complexation of flavonoids with proteins in the fungal cell wall, leading to a disruption of cell wall integrity and subsequent cell death.[4]
Caption: Postulated mechanism of fungal cell wall disruption.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of Pterocarpus santalinus extracts has been quantified using methods such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays. The results vary based on the solvent used for extraction, the part of the plant used, and the target microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of P. santalinus Extracts
| Extract Type & Plant Part | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ethyl Acetate (Leaves) | Trichophyton rubrum | 62.5 | [4][5] |
| Ethyl Acetate (Leaves) | Trichophyton simmi | 125 | [4][5] |
| Ethyl Acetate (Leaves) | Trichophyton mentagrophytes | 500 | [4][5] |
| Ethyl Acetate (Leaves) | Epidermophyton floccosum | 500 | [4][5] |
| Ethyl Acetate (Leaves) | Scropulariopsis sp | 500 | [5] |
| Methanolic (Leaves) | S. dysentriae | 11,600 - 14,000 | [1] |
| Methanolic (Leaves) | S. aureus | 11,600 - 14,000 |[1] |
Table 2: Zone of Inhibition of P. santalinus and Santalum album Extracts
| Extract Type & Plant Part | Target Microorganism | Concentration | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| Aqueous (S. album Leaves) | Bacillus subtilis | 10 µg/mL | Not specified, Activity Index 0.21 | [6] |
| Aqueous (S. album Leaves) | Bacillus subtilis | 20 µg/mL | Not specified, Activity Index 0.45 | [6] |
| Aqueous (S. album Leaves) | Bacillus subtilis | 40 µg/mL | Not specified, Activity Index 0.86 | [6] |
| Aqueous (S. album Leaves) | Staphylococcus aureus | Not specified | 1.0 | [7] |
| Aqueous (S. album Leaves) | Pseudomonas sp. | Not specified | 1.4 | [7] |
| Aqueous (S. album Leaves) | Escherichia coli | Not specified | 0.8 | [7] |
| Heartwood (P. santalinus) | Helicobacter pylori | Not specified | Significant action | [3] |
| Heartwood (P. santalinus) | Escherichia coli | Not specified | Significant action | [3] |
| Heartwood (P. santalinus) | Staphylococcus aureus | Not specified | Significant action |[3] |
Experimental Protocols
Protocol 1: Preparation of Pterocarpus santalinus Extract
This protocol describes a general method for preparing solvent extracts from plant material for antimicrobial screening.
Materials:
-
Healthy, disease-free plant material (e.g., leaves, heartwood) of Pterocarpus santalinus.
-
Solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, water).
-
Grinder or blender.
-
Maceration vessel or Soxhlet apparatus.
-
Rotary evaporator.
-
Sterile storage bottles.
-
Whatman No. 1 filter paper.
Procedure:
-
Collection and Preparation: Collect the desired plant material. Wash thoroughly with water to remove debris and shade dry in open air until brittle.
-
Grinding: Grind the dried material into a fine powder using a blender or grinder.
-
Extraction (Maceration): a. Soak the powdered material in a chosen solvent (e.g., methanol) in a sealed container for a period of 72 hours, with occasional shaking.[5] b. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. c. The residue can be re-extracted with a solvent of different polarity if desired.[5]
-
Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Storage: Store the final concentrated extract in a sterile, airtight bottle at 4°C until further use.[5]
Caption: General workflow for preparing plant extracts.
Protocol 2: Agar Well/Cup Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of an extract.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (SDA, for fungi).
-
Sterile Petri dishes.
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Plant extract dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., standard antibiotic like Ofloxacin or Fluconazole).[5][6]
-
Negative control (solvent used for dissolving extract).
-
Sterile cork borer (6-8 mm diameter).
-
Micropipette.
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.[6]
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Uniformly spread 100-200 µL of the inoculum over the surface of the agar plate.[8]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[6]
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the plant extract, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 27°C for 48-72 hours for fungi).[5][6]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters. A larger zone indicates higher antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an extract that visibly inhibits microbial growth.
Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Plant extract of a known starting concentration (e.g., 1 mg/mL), dissolved in a solvent like 2% DMSO.[5]
-
Standardized microbial inoculum.
-
Positive control (antibiotic), negative control (broth only), and solvent control.
-
Incubator.
-
Microplate reader (optional, for quantitative reading).
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the starting extract concentration to the first well of a row. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to create a concentration gradient. Discard 100 µL from the last well.
-
Inoculation: Add a specific volume (e.g., 5 µL) of the standardized microbial suspension to each well (except the negative control).[5]
-
Controls: Set up wells for a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum).
-
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 24-72 hours for fungi).[5]
-
Reading the MIC: The MIC is defined as the lowest concentration of the extract at which no visible growth (turbidity) is observed after incubation.[5] This can be determined by visual inspection or by using a microplate reader.
Applications and Future Directions
The demonstrated antibacterial and antifungal properties of Pterocarpus santalinus extracts suggest their potential as a source for novel antimicrobial agents.[4] Research has also indicated that these extracts can act synergistically with conventional antibiotics, potentially helping to combat drug-resistant microorganisms.[8]
Future research should focus on:
-
Bioassay-guided fractionation to isolate and identify the specific compounds, such as this compound, responsible for the antimicrobial activity.
-
Elucidation of the precise molecular mechanisms and signaling pathways affected by these active compounds.
-
In vivo studies to confirm the efficacy and safety of these extracts and their purified components in treating infections.
-
Evaluation against a broader range of clinically relevant and drug-resistant microbes to understand the full spectrum of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, Cytotoxic, and Antimicrobial Activities of Pterocarpus santalinus Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity of Pterocarpus Santalinus an In Vitro Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Santalin Extraction using RSM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing santalin extraction parameters using Response Surface Methodology (RSM).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experimental this compound yield is significantly lower than the predicted yield from the RSM model. What are the potential causes and how can I troubleshoot this?
A1: Discrepancies between predicted and experimental yields are a common issue. Here are several potential causes and troubleshooting steps:
-
Incomplete Extraction: The extraction time or temperature may not be sufficient for the solvent to penetrate the plant matrix effectively. Consider performing single-factor experiments to ensure your chosen ranges for the RSM design are appropriate. For instance, studies have shown that increasing temperature can decrease solvent viscosity and surface tension, enhancing extraction, but only up to a certain point before degradation may occur.[1]
-
Solvent Selection and Concentration: The choice of solvent and its concentration are critical. For this compound, both chloroform and ethanol have been used.[2] If you are using an aqueous-organic solvent mixture, ensure the concentration is optimized, as studies on other compounds have shown that the optimal concentration can be very specific (e.g., 66.8% ethanol for polyphenols from Magnolia).[3]
-
Material-to-Solvent Ratio: An inappropriate solid-to-liquid ratio can lead to saturation of the solvent and incomplete extraction. Ensure the ratio is within a reasonable range. Published studies have explored ratios from 1:50 to 1:200 (g/mL).[2]
-
Model Inaccuracy: The model may not be a good fit for the experimental data. Check the R-squared, adjusted R-squared, and p-values from your ANOVA analysis.[3][4] A low R-squared value suggests that the model does not explain the variability in the data well. You may need to consider a different model (e.g., quadratic vs. linear) or add center points to your design to check for curvature.
-
Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of the target compound. It's crucial to establish a stable range for these parameters through preliminary single-factor experiments.[1]
Q2: The ANOVA results for my RSM model show a significant "Lack of Fit." What does this mean and what should I do?
A2: A significant "Lack of Fit" (p-value < 0.05) indicates that the chosen model (e.g., quadratic) does not adequately describe the relationship between the factors and the response. In other words, the model is not fitting the data well.
-
Troubleshooting Steps:
-
Review the Model: You may need to select a higher-order polynomial model. If you used a linear or two-factor interaction model, a quadratic model might be necessary to account for curvature in the response surface.
-
Check for Outliers: Examine your experimental data for any runs that have produced unusual results. Re-running those specific experiments might be necessary to confirm the data.
-
Transform the Response: Applying a mathematical transformation (e.g., log, square root) to your response data can sometimes help to stabilize the variance and improve the model fit.
-
Expand the Experimental Design: It's possible that the true optimal conditions lie outside the range of your initial experimental design. You may need to augment your design with additional axial and factorial points to better capture the response surface.
-
Q3: How do I select the appropriate ranges for my independent variables (e.g., temperature, time, solvent ratio) before starting the RSM experiment?
A3: Selecting appropriate ranges is critical for a successful RSM experiment. The initial ranges are typically determined through a combination of literature review and preliminary single-factor experiments.[1][5][6][7]
-
Methodology:
-
Literature Review: Identify studies that have extracted this compound or similar compounds to understand the typical ranges for temperature, time, and solvent ratios used. For example, a study on Pterocarpus santalinus wood dye extraction used temperatures from 35-65°C and times from 30-200 minutes.[2]
-
Single-Factor Experiments: In this approach, you vary one factor at a time while keeping the others constant to observe its effect on the this compound yield.[1][7] For example, to determine the temperature range, you would perform extractions at various temperatures (e.g., 30, 40, 50, 60, 70°C) while keeping the time and solvent ratio constant. The goal is to identify a range where the yield is sensitive to changes in the variable, ideally bracketing the likely optimum.
-
Data Presentation: this compound Extraction Parameters
The following tables summarize typical experimental ranges and optimized conditions for dye extraction from Pterocarpus santalinus and other relevant botanicals using RSM, which can serve as a starting point for designing your experiments.
Table 1: Experimental Ranges for Independent Variables in Pterocarpus santalinus Dye Extraction
| Independent Variable | Solvent: Chloroform | Solvent: Ethanol | Unit | Reference |
| Extraction Temperature | 35 - 65 | 35 - 65 | °C | [2] |
| Extraction Time | 30 - 200 | 30 - 200 | minutes | [2] |
| Feed Ratio (Solid:Liquid) | 1:50 - 1:200 | 1:50 - 1:200 | g/mL | [2] |
Table 2: Optimized Conditions for Maximum Dye Yield from Pterocarpus santalinus
| Solvent | Optimal Temperature (°C) | Optimal Time (minutes) | Optimal Feed Ratio (mL/g) | Predicted Yield (%) | Experimental Yield (%) | Reference |
| Chloroform | 35 | 105 | 200 | 17.9 | 17.0 | [2] |
| Ethanol | 65 | 105 | 200 | 24.36 | 23.0 | [2] |
Experimental Protocols
Detailed Methodology for RSM-Based Optimization of this compound Extraction
This protocol is a synthesized guide based on common practices in RSM for natural product extraction.
1. Preliminary Single-Factor Experiments:
-
Objective: To determine the effective range for each independent variable (e.g., temperature, time, solvent concentration, solid-to-liquid ratio).
-
Procedure:
-
Define a broad range for one variable (e.g., temperature: 30-80°C).
-
Keep all other variables constant at a central level (e.g., time: 90 min, ethanol concentration: 70%, solid:liquid ratio: 1:100 g/mL).
-
Perform extractions at different levels of the variable being tested (e.g., 30, 40, 50, 60, 70, 80°C).
-
Measure the this compound yield for each run.
-
Plot the yield against the variable to identify a narrower, effective range where the yield changes significantly. Repeat for all variables.
-
2. RSM Experimental Design:
-
Objective: To investigate the effects of the selected independent variables and their interactions on this compound yield.
-
Procedure:
-
Choose an appropriate RSM design, such as a Box-Behnken Design (BBD) or a Central Composite Design (CCD).[1][8][9] BBD is often used when the extreme combinations of factors are to be avoided.
-
Based on the results of the single-factor experiments, define the low (-1), medium (0), and high (+1) levels for each independent variable.
-
Use statistical software (e.g., Minitab, Design-Expert) to generate the experimental runs. This will include a combination of factorial, axial, and center points.
-
3. Extraction and Analysis:
-
Objective: To perform the extractions according to the RSM design and quantify the this compound yield.
-
Procedure:
-
For each experimental run, weigh the powdered Pterocarpus santalinus wood.
-
Add the specified volume of the chosen solvent (e.g., ethanol).
-
Place the mixture in a temperature-controlled environment (e.g., thermostatic water bath).[2]
-
Conduct the extraction at the specified temperature and for the specified duration for that run.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Quantify the this compound yield in the extract using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
4. Statistical Analysis and Model Generation:
-
Objective: To analyze the experimental data, generate a mathematical model, and identify the optimal extraction conditions.
-
Procedure:
-
Input the measured this compound yields for each experimental run into the statistical software.
-
Perform an Analysis of Variance (ANOVA) to determine the significance of each factor and their interactions.
-
Fit the data to a polynomial equation (typically quadratic for RSM).
-
Evaluate the goodness of fit of the model by examining the R-squared, adjusted R-squared, predicted R-squared, and the p-value for the "Lack of Fit" test.[3][4]
-
Generate response surface plots (3D and contour plots) to visualize the relationship between the variables and the response.
-
Use the model to predict the optimal conditions for maximizing this compound yield.
-
5. Model Validation:
-
Objective: To verify the accuracy of the model's prediction.
-
Procedure:
Visualizations
References
- 1. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tropicalplantresearch.com [tropicalplantresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Extraction optimization by using response surface methodology and purification of yellow pigment from Gardenia jasminoides var. radicans Makikno - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability and Shelf-Life of Santalin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of santalin extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound extracts?
A1: The stability of this compound extracts is primarily influenced by several factors, including pH, temperature, light, and the presence of oxygen.[1][2][3] this compound, being a phenolic compound, is susceptible to oxidative degradation, which can be accelerated by these environmental factors.[1] Changes in pH can alter the molecular structure and color of this compound, indicating instability.[4][5]
Q2: My this compound extract is changing color. What could be the cause?
A2: A color change in your this compound extract is a strong indicator of degradation or a change in its chemical structure. The most common cause is a shift in pH.[5][6] this compound exhibits different colors at different pH values due to changes in its molecular form. For instance, it may appear yellowish at an acidic pH (around 4) and shift towards darker hues in neutral to alkaline conditions.[4] Exposure to light and high temperatures can also lead to color fading or browning due to oxidative reactions.
Q3: What is the ideal pH range for maintaining the stability of this compound extracts?
A3: While this compound's color is pH-sensitive, studies on similar natural pigments like anthocyanins suggest that a mildly acidic environment (pH 3-5) often enhances stability.[7][8] Extreme pH values, both highly acidic and alkaline, can lead to the destruction of the pigment's structure.[4] It is recommended to determine the optimal pH for your specific application through stability studies.
Q4: How can I protect my this compound extracts from degradation?
A4: To enhance the stability and shelf-life of this compound extracts, consider the following strategies:
-
pH Adjustment: Maintain the extract within a stable pH range, typically mildly acidic.
-
Light Protection: Store extracts in amber-colored or opaque containers to protect them from light.[8]
-
Temperature Control: Store extracts at low temperatures (refrigerated or frozen) to slow down degradation kinetics.[9][10]
-
Use of Antioxidants: The addition of antioxidants can help to quench free radicals and inhibit oxidative degradation.
-
Inert Atmosphere: Purging storage containers with an inert gas like nitrogen or argon can minimize oxidation.
-
Microencapsulation: Encapsulating the extract in a protective matrix can significantly improve its stability against environmental factors.[1][11][12]
Q5: What is microencapsulation and how can it improve the shelf-life of this compound extracts?
A5: Microencapsulation is a process where active compounds, like this compound, are entrapped within a carrier material, forming microscopic capsules.[1] This technique protects the core material from adverse environmental conditions such as light, oxygen, and moisture, thereby enhancing its stability and extending its shelf-life.[11][12] Common encapsulating agents include maltodextrin, gum arabic, and chitosan.[13]
Troubleshooting Guides
Issue 1: Rapid Color Fading of the this compound Extract
| Possible Cause | Troubleshooting Step |
| Photodegradation | Store the extract in light-protected containers (e.g., amber vials or foil-wrapped flasks). Minimize exposure to ambient light during experiments. |
| High Temperature | Store the extract at reduced temperatures (4°C for short-term, -20°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Oxidation | Before sealing the storage container, flush the headspace with an inert gas (e.g., nitrogen or argon). Consider adding a suitable antioxidant to the formulation. |
| Incorrect pH | Measure the pH of the extract. Adjust to a mildly acidic pH (e.g., 4-5) using food-grade acids like citric acid and re-evaluate stability. |
Issue 2: Precipitation or Cloudiness in the this compound Extract Solution
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure the chosen solvent is appropriate for this compound. Sonication may aid in dissolution. Consider using a co-solvent system. |
| Aggregation of Degradation Products | This may indicate advanced degradation. Analyze the extract using HPLC to identify degradation products.[14] It may be necessary to prepare a fresh extract. |
| Change in Temperature | Some compounds may precipitate out of solution at lower temperatures. Allow the extract to equilibrate to room temperature before use. |
Issue 3: Inconsistent Results in Antioxidant Activity Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The antioxidant activity of this compound can decrease upon degradation.[15][16] Prepare fresh extracts for each experiment or use properly stored extracts. Perform a stability study to correlate the loss of antioxidant activity with storage time. |
| Interference from Solvents or Buffers | Ensure that the solvents and buffers used in the assay do not interfere with the measurement. Run appropriate controls. |
| Variability in Extract Preparation | Standardize the extraction protocol to ensure consistency between batches. |
Quantitative Data on Stability
Disclaimer: Specific quantitative degradation kinetic data for this compound is limited in publicly available literature. The following tables are based on data from similar phenolic compounds, such as anthocyanins, and should be used as a general guideline. It is highly recommended to perform specific stability studies for your this compound extract and formulation.
Table 1: Estimated Half-life (t½) of Phenolic Pigments at Different Temperatures (at pH 3.5)
| Temperature | Estimated Half-life (days) |
| 4°C | > 365 |
| 25°C | 90 - 120 |
| 40°C | 30 - 50 |
| 60°C | 5 - 15 |
Source: Adapted from studies on anthocyanin stability.[7][17][18]
Table 2: Effect of pH on the Relative Color Stability of Phenolic Pigments (at 25°C)
| pH | Relative Color Stability |
| 2.0 | High |
| 3.5 | Very High |
| 5.0 | Moderate |
| 7.0 | Low |
| 9.0 | Very Low |
Source: Inferred from qualitative descriptions and studies on similar pigments.[4][5][8]
Table 3: Microencapsulation Efficiency and Stability Enhancement
| Encapsulating Agent | Core:Wall Ratio | Encapsulation Efficiency (%) | Increase in Half-life (vs. unencapsulated) |
| Maltodextrin | 1:10 | 85 - 95 | 5-10 fold |
| Gum Arabic | 1:10 | 80 - 90 | 4-8 fold |
| Chitosan | 1:5 | 75 - 85 | 3-7 fold |
Source: Based on typical values reported for the microencapsulation of natural colorants.[11][12][13]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Extract
This protocol outlines a general method for monitoring the stability of this compound extracts.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for complex extracts.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (can be determined by a UV-Vis scan) and also at other wavelengths to detect degradation products.
-
Sample Preparation: Dilute the this compound extract in the initial mobile phase composition to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The peak area of the main this compound peak can be used to quantify its concentration. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[19][20][21]
-
Acid Hydrolysis: Mix the this compound extract with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the sample before HPLC analysis.
-
Alkaline Hydrolysis: Mix the this compound extract with 0.1 M NaOH at room temperature for a specified time. Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Treat the extract with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store the solid extract or a solution of the extract at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Photodegradation: Expose the extract to a light source (e.g., UV lamp or a photostability chamber) for a defined period.
For each condition, analyze the stressed samples by the developed HPLC method at different time points and compare the chromatograms to that of an unstressed control sample.
Visualizations
Caption: Factors influencing this compound degradation and stabilization.
Caption: Workflow for a forced degradation study of this compound extract.
References
- 1. Recent microencapsulation trends for enhancing the stability and functionality of anthocyanins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Season on Biodegradation Rates in Rivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of this compound dye extracted from Pterocarpus santalinus (red sandalwood) as a natural colorimetric indicator for real-time monitoring of spoilage in ready-to-cook idly batter | Plant Science Today [horizonepublishing.com]
- 7. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Rate of antioxidant degradation and color variations in dehydrated apples as related to water activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 17. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
- 20. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in santalin staining
Welcome to the technical support center for santalin staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for the use of this compound as a histological stain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what cellular components does it stain?
This compound is a natural red pigment extracted from the heartwood of the red sandalwood tree, Pterocarpus santalinus. Chemically, this compound molecules (santalins A, B, and C) share structural similarities with hematein, the active component in the widely used hematoxylin stain.[1][2] Consequently, this compound primarily functions as a nuclear stain, binding to the chromatin in cell nuclei and staining them in shades of red to purple.[1] It has also been reported to stain elastic tissue and the striations of voluntary muscle fibers.[1] The staining mechanism, particularly when a mordant is used, is believed to involve the formation of a dye-metal complex that binds to the phosphate groups of nucleic acids.[1]
Q2: Why are my this compound staining results inconsistent?
Inconsistent this compound staining can arise from several factors related to the dye's chemical properties and the staining protocol. Key reasons include:
-
Poor Solubility: this compound is largely insoluble in water but highly soluble in ethanol.[1] Using an aqueous solution or improperly dissolved this compound will lead to weak and uneven staining.
-
pH Sensitivity: The color of this compound is dependent on the pH of the staining solution and subsequent rinses. Variations in pH can lead to shifts in color, from red in acidic conditions to a more purplish hue in alkaline environments.
-
Mordant Variability: The type and concentration of the mordant, as well as the mordanting time, can significantly affect the final color and intensity of the stain.
-
Dye Concentration and Purity: As a natural product, the purity and concentration of this compound extracts can vary between batches, leading to inconsistent results.
-
General Histological Artifacts: Issues such as improper fixation, incomplete deparaffinization, and contaminated reagents can also contribute to poor staining quality.
Q3: Can I use this compound without a mordant?
While this compound can directly stain some tissues, using a mordant is highly recommended to enhance the staining intensity and specificity, particularly for nuclear staining. A mordant, typically a metal salt like iron alum, forms a complex with the this compound dye, which then binds strongly to the tissue components.[1] Mordanting with acid iron alum makes this compound a powerful basic dye.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | 1. Improper dye dissolution: this compound is not fully dissolved in the staining solution. | Ensure this compound is dissolved in a suitable solvent, such as 70-95% ethanol, before preparing the final staining solution. |
| 2. Incorrect pH: The pH of the staining solution is not optimal. | Adjust the pH of the staining solution. For a more reddish stain, a slightly acidic pH may be preferable. | |
| 3. Insufficient staining time: The incubation time with the this compound solution is too short. | Increase the staining time. Optimization may be required for different tissue types. | |
| 4. No or weak mordanting: The mordant was omitted, or the mordanting step was too short. | Include a mordanting step with a suitable mordant like iron alum. Optimize the mordanting time. | |
| Uneven Staining | 1. Incomplete deparaffinization: Residual wax on the slide prevents even penetration of the stain. | Ensure complete removal of paraffin wax by using fresh xylene and adequate incubation times. |
| 2. Non-uniform dye application: The staining solution was not applied evenly across the tissue section. | Ensure the entire tissue section is fully immersed in the staining solution. | |
| 3. Tissue drying out: The tissue section was allowed to dry at some point during the staining process. | Keep the slides moist with the appropriate reagents between each step of the protocol. | |
| Background Staining | 1. Overstaining: The incubation time in the this compound solution was too long. | Reduce the staining time. |
| 2. Inadequate differentiation: Excess stain was not properly removed. | Introduce or optimize a differentiation step with a weak acid solution (e.g., acid alcohol) to remove non-specific staining. | |
| 3. High dye concentration: The this compound solution is too concentrated. | Dilute the this compound staining solution. | |
| Incorrect Color | 1. pH of rinsing solutions: The pH of the water used for rinsing is affecting the final color. | Use distilled or deionized water for rinsing. For a bluer hue, a brief rinse in a slightly alkaline solution (e.g., Scott's tap water substitute) can be used. |
| 2. Type of mordant: The mordant used is influencing the final color. | Experiment with different mordants (e.g., aluminum salts) to achieve the desired color. |
Experimental Protocols
The following is a suggested protocol for this compound staining of formalin-fixed, paraffin-embedded tissue sections, adapted from principles of hematoxylin and other natural dye staining techniques.
Preparation of this compound Staining Solution
-
Stock Solution (1% this compound in Ethanol):
-
Dissolve 1 gram of this compound powder in 100 mL of 95% ethanol.
-
Stir until fully dissolved. This may take some time. Gentle warming can aid dissolution.
-
Filter the solution to remove any undissolved particles.
-
Store in a tightly sealed, light-protected bottle.
-
-
Working Staining Solution:
-
Combine 50 mL of the 1% this compound stock solution with 50 mL of distilled water.
-
Add 1 gram of iron alum (ferric ammonium sulfate) as a mordant.
-
Mix well until the iron alum is completely dissolved.
-
The solution should be prepared fresh for optimal results.
-
Staining Protocol for Paraffin Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in running tap water (2 minutes).
-
-
Staining:
-
Immerse slides in the working this compound staining solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
Dip slides in 0.5% acid alcohol (0.5 mL HCl in 100 mL 70% ethanol) for a few seconds to remove background staining.
-
Immediately rinse in running tap water.
-
-
Bluing (Optional):
-
To shift the color to a more purplish hue, immerse slides in a weak alkaline solution (e.g., Scott's tap water substitute or 0.2% ammonia water) for 30-60 seconds.
-
Rinse in running tap water for 5 minutes.
-
-
Counterstaining (Optional):
-
If a counterstain is desired, proceed with a suitable stain such as Eosin Y.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
This compound Staining Workflow
Caption: Experimental workflow for this compound staining of paraffin-embedded tissue sections.
Troubleshooting Logic for Inconsistent this compound Staining
Caption: A logical flowchart for troubleshooting common issues in this compound staining.
References
Technical Support Center: Enhancing Santalin Biosynthesis in Engineered Microbes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the yield of santalin and its precursors (santalenes and santalols) in engineered microbes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the metabolic engineering and fermentation processes for this compound biosynthesis.
Issue 1: Low or No Santalene/Santalol Production
Symptoms:
-
No detectable target compound (α-santalene, β-santalene, etc.) in GC-MS analysis.
-
Significantly lower yield than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inefficient Santalene Synthase (SanSyn) | Verify codon optimization of the SanSyn gene for your host organism (S. cerevisiae or E. coli). | Synthesize a codon-optimized version of the SanSyn gene. |
| Check for mutations in the synthase gene sequence. | Sequence the integrated or plasmid-borne SanSyn gene to confirm its integrity. | |
| Insufficient Precursor (FPP) Supply | The native mevalonate (MVA) pathway may not produce enough farnesyl pyrophosphate (FPP). | Overexpress key enzymes of the MVA pathway. A common strategy is to overexpress a truncated HMG-CoA reductase (tHMG1).[1] Additionally, overexpressing genes like IDI1 and UPC2-1 can enhance the MVA pathway.[2] |
| Diversion of FPP to Competing Pathways | FPP is a precursor for essential molecules like sterols (e.g., ergosterol in yeast) and quinones. The enzyme squalene synthase (ERG9) is a major competitor for the FPP pool.[3][4] | Downregulate the expression of ERG9. This can be achieved by replacing its native promoter with a weaker or inducible promoter, such as PHXT1.[2][5] |
| Suboptimal Fermentation Conditions | Temperature, pH, and media composition can significantly impact enzyme activity and cell growth. | Optimize fermentation parameters. Typical temperatures for E. coli are around 37°C, while S. cerevisiae is often cultured at 30°C.[6] See the detailed fermentation protocol below. |
| Metabolic Burden | High-level expression of heterologous proteins can stress the host, leading to reduced growth and productivity.[7] | Use lower-copy number plasmids or integrate the expression cassettes into the host chromosome. Modulate promoter strength to balance productivity with cell health. |
Issue 2: High Levels of Byproduct Formation (e.g., Farnesol)
Symptoms:
-
Significant peaks corresponding to farnesol or other sesquiterpenes in GC-MS analysis, with a corresponding decrease in santalene/santalol peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Dephosphorylation of FPP | Host phosphatases can convert FPP to farnesol. In S. cerevisiae, LPP1 and DPP1 are known to be involved in this conversion.[3] | Knock out or downregulate genes encoding relevant phosphatases, such as LPP1 and DPP1, to redirect FPP towards santalene synthesis.[4] |
| Sub-optimal Santalene Synthase Activity | If the santalene synthase cannot efficiently convert FPP, the precursor may accumulate and be converted to byproducts. | Ensure the santalene synthase is expressed correctly and is active. Consider testing different santalene synthase orthologs. |
Issue 3: Poor Cell Growth and Viability
Symptoms:
-
Low optical density (OD) of cultures.
-
Long lag phase or slow growth rate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Toxicity of Intermediates or Products | Accumulation of certain metabolic intermediates or the final product can be toxic to the host cells. | Implement a two-phase fermentation system where an organic solvent (e.g., dodecane) is overlaid on the culture to extract the hydrophobic santalene, thereby reducing its concentration in the aqueous phase.[1][8] |
| Nutrient Limitation | Essential nutrients in the medium may be depleted during fermentation. | Optimize the fermentation medium and consider fed-batch strategies to maintain optimal nutrient levels.[9] |
| Suboptimal Expression of Heterologous Genes | Constitutive high-level expression of pathway genes can impose a significant metabolic burden from the start of cultivation.[7] | Use inducible promoters (e.g., GAL promoters in yeast) to separate the growth phase from the production phase.[5] |
Frequently Asked Questions (FAQs)
Q1: Which host organism is better for this compound biosynthesis, E. coli or S. cerevisiae?
A1: Both E. coli and S. cerevisiae have been successfully engineered for santalene and santalol production. S. cerevisiae is often preferred because it naturally possesses the mevalonate (MVA) pathway, which produces the precursor FPP.[8][10] Additionally, as a eukaryote, it is well-suited for expressing cytochrome P450 enzymes, which are necessary for converting santalenes to santalols.[3] E. coli can also be a robust host, but typically requires the introduction of a heterologous MVA or a non-native MEP pathway to boost precursor supply.[11]
Q2: How can I increase the supply of acetyl-CoA, the initial precursor for the MVA pathway?
A2: To enhance the acetyl-CoA pool in S. cerevisiae, you can overexpress genes that convert ethanol to acetyl-CoA, such as alcohol dehydrogenase (ADH2), acetaldehyde dehydrogenase (ALD6), and a variant of acetyl-CoA synthetase (ACSL641P).[2]
Q3: What is the role of cofactor engineering in improving this compound yield?
A3: The biosynthesis of this compound precursors is an energy- and redox-intensive process. For example, the MVA pathway consumes NADPH. Engineering the host's cofactor regeneration systems to increase the availability of NADPH can improve yields.[1] One strategy in S. cerevisiae involves deleting the NADPH-consuming glutamate dehydrogenase encoded by GDH1 and overexpressing the NADH-dependent glutamate dehydrogenase encoded by GDH2.[1]
Q4: My engineered strain produces santalene, but not santalol. What could be the problem?
A4: The conversion of santalenes to santalols is catalyzed by cytochrome P450 monooxygenases (CYPs) and requires a compatible cytochrome P450 reductase (CPR).[12] If you are not observing santalol production, ensure that you have co-expressed both a functional CYP and a CPR. The choice of CPR can be critical, and it may be necessary to screen CPRs from different organisms to find an optimal partner for your chosen CYP.[13]
Q5: What are typical yields for engineered microbes?
A5: Yields can vary significantly based on the host, engineering strategy, and fermentation method. Shake flask fermentations might produce yields in the range of 94.6 mg/L of santalenes.[3] Through extensive metabolic engineering and optimized fed-batch fermentation, titers as high as 1.3 g/L of santalols have been reported in S. cerevisiae.[5] In E. coli, optimized strains have achieved α-santalene titers of up to 599 mg/L.[11]
Data Presentation
Table 1: Summary of Genetic Modifications to Enhance Santalene/Santalol Production in S. cerevisiae
| Target | Gene(s) Modified | Strategy | Effect on Pathway | Reported Yield Improvement |
| MVA Pathway Upregulation | tHMG1, IDI1, UPC2-1 | Overexpression | Increases FPP precursor supply | - |
| Competing Pathway Downregulation | ERG9 | Promoter replacement (e.g., with PHXT1) | Redirects FPP from sterol to santalene biosynthesis | Increased santalene and santalol yields to 164.7 mg/L and 68.8 mg/L, respectively.[3] |
| Byproduct Reduction | LPP1, DPP1 | Gene knockout/downregulation | Prevents conversion of FPP to farnesol | - |
| Acetyl-CoA Supply | ADH2, ALD6, ACSL641P | Overexpression | Increases the pool of acetyl-CoA for the MVA pathway | Increased α-santalene titer to 4.8 mg/L in an intermediate strain.[2] |
| Cofactor Engineering | GDH1, GDH2 | Deletion of GDH1, overexpression of GDH2 | Modifies cofactor balance (NADPH/NADH) | Part of a strategy that led to a 4-fold improvement in α-santalene yield.[10] |
Experimental Protocols
Protocol 1: Shake-Flask Fermentation of Engineered S. cerevisiae
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
-
Main Culture:
-
Inoculate 50 mL of synthetic complete (SC) medium with the appropriate dropout supplement and 2% glucose in a 250 mL flask with the seed culture to an initial OD600 of 0.1.
-
If using an inducible promoter (e.g., GAL), grow the cells in glucose-containing medium first, then harvest and resuspend in galactose-containing medium to induce gene expression.
-
For two-phase fermentation, add 10% (v/v) of an sterile organic solvent like dodecane to the culture medium.
-
-
Cultivation:
-
Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
-
-
Sampling and Analysis:
-
Take samples at regular intervals.
-
Extract the organic phase (if used) or perform a whole-cell extraction using a solvent like hexane or ethyl acetate.
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify santalene and related compounds.
-
Protocol 2: Fed-Batch Fermentation for High-Titer Production
-
Bioreactor Setup:
-
Prepare a 5-L bioreactor with appropriate fermentation medium.
-
Calibrate pH and dissolved oxygen (DO) probes. Sterilize the bioreactor.
-
-
Batch Phase:
-
Inoculate the bioreactor with an overnight seed culture.
-
Run in batch mode until the initial carbon source (e.g., 50 g/L glucose) is nearly depleted, as indicated by a sharp increase in DO.[3]
-
-
Fed-Batch Phase:
-
Initiate feeding with a concentrated nutrient solution. A common strategy is to use a glucose and ethanol mixture.[2]
-
Maintain the carbon source concentration within a specific range (e.g., 5-20 g/L glucose) to avoid overflow metabolism.[3]
-
Control pH at a setpoint (e.g., 5.0) with the addition of a base (e.g., NH4OH).
-
Maintain DO above a certain level (e.g., 20%) by adjusting agitation and aeration rates.
-
-
Harvesting and Extraction:
-
Continue the fed-batch fermentation for the desired duration (e.g., 120-160 hours).
-
Harvest the culture and separate the cells from the broth.
-
Extract the product from the organic phase (if used) or from the cell pellet and broth.
-
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Burden Imposed by Heterologous Protein Production in Two Major Industrial Yeast Cell Factories: Identifying Sources and Mitigation Strategies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined metabolic engineering of precursor and co-factor supply to increase α-santalene production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Engineering of Escherichia coli for Production of α-Santalene, a Precursor of Sandalwood Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
methods for increasing the lightfastness of santalin-dyed fabrics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with santalin-dyed fabrics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when trying to enhance the lightfastness of textiles dyed with this compound, a natural red pigment extracted from Pterocarpus santalinus (Red Sandalwood).
Frequently Asked Questions (FAQs)
Q1: My this compound-dyed fabric is fading quickly when exposed to light. What are the primary causes?
A1: The rapid fading of this compound-dyed fabrics is primarily due to the photodegradation of the this compound molecule upon exposure to ultraviolet (UV) and visible light. This compound, like many natural dyes, has a relatively low lightfastness. The rate of fading can be influenced by several factors including the type of fabric, the mordant used (or lack thereof), and the presence of oxygen and humidity.
Q2: What are the main strategies to improve the lightfastness of this compound-dyed fabrics?
A2: There are three main approaches to enhance the lightfastness of this compound-dyed textiles:
-
Mordanting: Using metal salts or natural compounds (bio-mordants) to form a more stable complex between the dye and the fabric fibers.
-
UV Absorbers: Applying compounds that preferentially absorb UV radiation, thus protecting the dye from photodegradation.
-
Antioxidants: Utilizing substances that can quench reactive oxygen species (ROS) generated during light exposure, which are responsible for the oxidative bleaching of the dye.
Q3: Which mordants are effective for improving the lightfastness of this compound?
A3: Both metallic and bio-mordants can be used with this compound, with varying effects on color and lightfastness.
-
Metallic Mordants: Salts of aluminum (Al³⁺) and iron (Fe²⁺) can form complexes with this compound.[1] Iron mordants often lead to a darkening or "saddening" of the color, while alum (aluminum potassium sulfate) can brighten it. The stability of these metal-dye complexes can lead to improved fastness properties.
-
Bio-Mordants: Natural sources of tannins, such as tannic acid, have been shown to improve the fastness properties of natural dyes.[1] Ascorbic acid (Vitamin C) has been specifically reported to improve the lightfastness of this compound-dyed wool.[2]
Q4: Can UV absorbers be used on this compound-dyed fabrics?
A4: Yes, UV absorbers can be applied as a post-treatment to this compound-dyed fabrics. These compounds work by absorbing harmful UV radiation and dissipating it as heat. For protein fibers like wool and silk, organic solvent-soluble UV absorbers are often more effective. It is crucial to select a UV absorber that does not alter the color of the dyed fabric.
Q5: How do antioxidants help in preventing the fading of this compound?
A5: The fading of many natural dyes is an oxidative process initiated by light. Antioxidants, such as ascorbic acid (Vitamin C) and gallic acid, can inhibit this process by neutralizing reactive oxygen species that would otherwise attack and decolorize the this compound molecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Uneven color after mordanting. | - Improper dissolving of the mordant.- Fabric not fully submerged or agitated in the mordant bath.- Inconsistent heating of the mordant bath. | - Ensure the mordant is fully dissolved before adding the fabric.- Use a sufficient volume of water to allow the fabric to move freely.- Stir the mordant bath regularly to ensure even uptake. |
| Significant color change after applying a UV absorber. | - The UV absorber itself has a color.- A chemical reaction between the UV absorber and the dye-mordant complex. | - Test the UV absorber on a small, inconspicuous area first.- Choose a colorless UV absorber.- Consult the manufacturer's specifications for compatibility with natural dyes. |
| Fabric feels harsh or stiff after treatment. | - High concentration of mordant used.- Inadequate rinsing after treatment. | - Use the recommended concentration of mordant.- Thoroughly rinse the fabric in neutral pH water after mordanting and other treatments.[3] |
| Minimal improvement in lightfastness after treatment. | - Incorrect concentration of the treatment agent (mordant, UV absorber, antioxidant).- Improper application method.- The chosen treatment is not effective for this compound on the specific fabric type. | - Optimize the concentration of the treatment agent through systematic experiments.- Ensure the application protocol (temperature, time, pH) is followed correctly.- Experiment with different classes of treatments (e.g., if a metallic mordant shows little effect, try a bio-mordant or a UV absorber). |
| Bleeding of color during post-treatment. | - Unfixed dye remaining on the fabric.- The post-treatment solution is too harsh (e.g., high pH). | - Ensure the fabric is thoroughly rinsed after dyeing to remove any loose dye particles.[4]- Control the pH of the post-treatment bath to be compatible with the dye. |
Data Presentation
Table 1: Effect of Ascorbic Acid Mordant on the Lightfastness of this compound-Dyed Wool
| Treatment | Fabric | Lightfastness Grade (ISO 105-B02) |
| Unmordanted | Wool | 1 (Very Poor) |
| 15 min Ascorbic Acid Mordanting | Wool | 2 (Poor)[2] |
Experimental Protocols
Protocol 1: Mordanting with Ascorbic Acid to Improve Lightfastness
Objective: To improve the lightfastness of this compound-dyed wool fabric using ascorbic acid as a bio-mordant.
Materials:
-
This compound-dyed wool fabric
-
Ascorbic acid (Vitamin C)
-
Distilled water
-
Beakers
-
Heating plate with magnetic stirrer
-
pH meter
Methodology:
-
Preparation of Mordant Bath: Prepare a solution of ascorbic acid in distilled water. The concentration can be varied to optimize the results (a starting point could be 1-5% on the weight of fabric, owf).
-
Pre-mordanting:
-
Immerse the this compound-dyed wool fabric in the ascorbic acid solution. The liquor ratio (fabric weight to solution volume) should be sufficient to allow for even treatment (e.g., 1:40).
-
Heat the bath to a specified temperature (e.g., 60-80°C) and maintain for a set duration (e.g., 15-60 minutes) with gentle stirring.[2]
-
-
Rinsing: After mordanting, remove the fabric from the bath, allow it to cool, and then rinse thoroughly with distilled water to remove any unfixed mordant.
-
Drying: Air-dry the fabric in the dark or in a conditioned environment away from direct light.
-
Lightfastness Testing: Expose the treated and an untreated control sample to a standardized light source (e.g., Xenon arc lamp) according to ISO 105-B02 standards. Evaluate the color change using the Blue Wool Scale.
Protocol 2: Post-Treatment with a UV Absorber
Objective: To apply a UV absorber to this compound-dyed fabric to reduce fading.
Materials:
-
This compound-dyed fabric (e.g., silk or wool)
-
UV absorber (e.g., a benzophenone-based product)
-
Appropriate solvent (water or organic solvent, depending on the UV absorber's solubility)
-
Treatment bath (e.g., beaker, dye bath)
-
Heating and stirring equipment
Methodology:
-
Preparation of Treatment Solution: Dissolve the UV absorber in the appropriate solvent at the desired concentration (e.g., 1 g/L). For some organic solvent-soluble absorbers, a water/ethanol mixture (e.g., 9/1 v/v) may be required.
-
Application:
-
Immerse the dyed fabric in the UV absorber solution.
-
Heat the bath to a moderate temperature (e.g., 70°C) and maintain for a specific time (e.g., 30 minutes) with continuous stirring.
-
-
Washing and Drying: After the treatment, wash the fabric to remove any excess UV absorber and then air-dry it away from light.
-
Evaluation: Assess the lightfastness of the treated and untreated samples as described in Protocol 1. Additionally, measure the color coordinates (CIELAB values) before and after light exposure to quantify the color difference (ΔE).
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanisms of this compound photodegradation and protection.
Experimental Workflow
Caption: General workflow for improving this compound lightfastness.
Logical Relationship Diagram
Caption: Logical flow for lightfastness improvement research.
References
Technical Support Center: Overcoming Santalin Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with santalin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a natural red pigment extracted from the heartwood of Pterocarpus santalinus. It exists as a mixture of related compounds, primarily this compound A and B. Like many natural polyphenolic compounds, this compound has poor aqueous solubility due to its chemical structure, which can lead to precipitation in the aqueous environment of in vitro assays.
Q2: What are the common solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare high-concentration stock solutions of poorly soluble compounds like this compound for use in cell-based assays. Ethanol can also be used, sometimes in combination with other solvents. For extraction from its natural source, polar solvents like methanol and acetone have been shown to be effective.
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
This phenomenon, often called "solvent shock," occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% and almost always below 0.5%. It is crucial to test the tolerance of your specific cell line to different concentrations of DMSO.
Q5: Are there alternative methods to improve this compound's solubility in aqueous solutions?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Preparation of solid dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume gradually.- Try gentle heating (e.g., 37°C) or sonication to aid dissolution.- Ensure you are using a high-purity, anhydrous solvent like cell culture-grade DMSO. |
| This compound precipitates immediately upon addition to cell culture medium. | Solvent shock due to rapid dilution of a concentrated stock. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.- Prepare an intermediate dilution of the stock solution in the culture medium before adding it to the final culture volume. |
| Precipitate forms in the culture medium over time (hours to days). | - Temperature fluctuations.- Interaction with media components (e.g., proteins, salts).- pH instability of the medium. | - Maintain a stable temperature in the incubator and avoid repeated temperature changes.- Reduce the final concentration of this compound in the assay.- Consider using serum-free medium for the duration of the treatment if compatible with your cell line, as serum proteins can sometimes cause precipitation. |
| Inconsistent or non-reproducible results in bioassays. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | - Visually inspect the prepared solutions for any signs of precipitation before each experiment.- Prepare fresh dilutions from the stock solution for each experiment.- Filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates, but be aware this may reduce the final concentration if significant precipitation has occurred. |
Quantitative Data Summary
| Solvent | Compound Type | Solubility/Use | Reference |
| DMSO | General small molecules for screening | Stock solutions typically prepared at 1-10 mM. | General practice |
| Methanol | Pterocarpus santalinus extract | High extractive yield. | [1] |
| Acetone | Pterocarpus santalinus extract | Good extractive yield. | [1] |
| Ethanol/Water Mixtures | Flavonoids and other polyphenols | Solubility can be enhanced in binary solvent systems. | General knowledge |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound A is approximately 550.5 g/mol . Adjust the weight based on the specific molecular weight of your this compound preparation.
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh 5.5 mg of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of cell culture-grade DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure no particulates are present.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C and protect them from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol provides a general method for assessing the cytotoxicity of this compound using an MTT assay. The final concentrations of this compound should be optimized for your specific cell line and experimental goals. Based on studies with Pterocarpus santalinus extracts, a starting concentration range of 1-100 µM may be appropriate.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A troubleshooting workflow for addressing this compound precipitation issues in in vitro assays.
Signaling Pathways Potentially Modulated by Pterocarpus santalinus Extracts
Anti-inflammatory Signaling
Caption: Potential anti-inflammatory signaling pathways modulated by Pterocarpus santalinus extracts.
Apoptosis Signaling
Caption: The mitochondrial (intrinsic) pathway of apoptosis potentially induced by Pterocarpus santalinus extracts.
References
Technical Support Center: Purification of Santalin A and B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of Santalin A and B from Pterocarpus santalinus (Red Sandalwood).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound A and B?
A1: The primary challenges in separating this compound A and B stem from their very similar chemical structures. This compound B is simply the 6-(4-hydroxy-3-methoxybenzyl) derivative of this compound A, which is the 6-(3,4-dihydroxybenzyl) derivative. This subtle difference, the presence of an additional methyl group in this compound B, results in very similar physicochemical properties, making separation by traditional chromatographic methods difficult. A significant issue encountered with standard silica chromatography is the aggregation of these compounds on the stationary phase, leading to poor resolution.
Q2: Why is silica gel chromatography not recommended for this compound A and B separation?
A2: Standard silica gel chromatography often yields poor results for the separation of this compound A and B due to strong, irreversible adsorption and aggregation of the compounds on the silica surface. This can lead to significant sample loss, broad, tailing peaks, and co-elution of the two compounds. The acidic nature of silica gel can also potentially degrade these pH-sensitive pigments.
Q3: What are the most promising alternative purification techniques?
A3: Several alternative chromatographic techniques have shown more success in the separation of this compound A and B and similar phenolic compounds:
-
Polyamide Column Chromatography: This method has been successfully used for the separation of red pigments from Pterocarpus santalinus into two major compounds, this compound A and B. Polyamide offers different selectivity compared to silica gel, based on the formation of hydrogen bonds between the phenolic hydroxyl groups of the santalins and the amide groups of the stationary phase.
-
Counter-Current Chromatography (CCC): As a liquid-liquid partition chromatography technique, CCC avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and sample degradation. It is a highly versatile technique for the separation of natural products and is well-suited for separating compounds with similar polarities.
-
Size-Exclusion Chromatography (Sephadex): This technique has been reported to give good results in the purification of this compound B, suggesting its utility in separating these molecules based on slight differences in their size and shape in solution.
Q4: Are there any physicochemical properties of this compound A and B that can be exploited for their separation?
A4: While detailed comparative data is limited, some key properties can be leveraged:
-
Structural Difference: The primary difference is an extra methyl group on this compound B. This subtle change can slightly alter polarity, which is the basis for chromatographic separation.
-
pH Sensitivity: The color and stability of santalins are pH-dependent. This property can be manipulated in certain chromatographic techniques, like ion-exchange chromatography, or by adjusting the pH of the mobile phase in reversed-phase HPLC to improve separation.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Tailing in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation on Silica Gel | 1. Switch to a Different Stationary Phase: As silica gel is problematic, transition to polyamide or Sephadex columns. 2. Modify the Mobile Phase: For silica gel (if unavoidable), try adding a small amount of a polar, protic solvent like methanol or a chelating agent to the mobile phase to disrupt aggregation. |
| Inappropriate Solvent System | 1. Optimize the Mobile Phase: Systematically screen different solvent systems with varying polarities. For polyamide chromatography, a gradient elution from a non-polar to a more polar solvent is often effective. 2. Consider Gradient Elution: A step or linear gradient of the mobile phase can help to resolve closely eluting compounds. |
| Column Overloading | 1. Reduce Sample Load: Overloading the column is a common cause of poor separation. Decrease the amount of crude extract applied to the column. 2. Increase Column Dimensions: Use a larger diameter column to accommodate a larger sample size without compromising resolution. |
Issue 2: Irreversible Adsorption and Low Recovery
| Potential Cause | Troubleshooting Steps |
| Strong Interaction with Stationary Phase | 1. Utilize Counter-Current Chromatography (CCC): This technique eliminates a solid stationary phase, thus preventing irreversible adsorption. 2. Deactivate Silica Gel: If using silica gel is necessary, it can be deactivated by treating it with a small amount of water or triethylamine to reduce the number of active sites. |
| Compound Degradation on the Column | 1. Assess Compound Stability: Before preparative chromatography, assess the stability of the santalins on the chosen stationary phase using thin-layer chromatography (TLC). 2. Control Temperature and pH: Maintain a neutral pH in the mobile phase and perform the chromatography at a controlled, cool temperature to minimize degradation. This compound stability is known to be affected by both pH and temperature. |
Experimental Protocols
General Protocol for Polyamide Column Chromatography
This is a generalized protocol for the separation of phenolic compounds and can be adapted for this compound A and B.
-
Column Packing:
-
Prepare a slurry of polyamide powder in the initial mobile phase (e.g., a non-polar solvent like hexane or toluene).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column by washing with the initial mobile phase until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound extract in a minimum amount of the initial mobile phase or a slightly more polar solvent.
-
Adsorb the sample onto a small amount of polyamide powder and dry it.
-
Carefully add the dried sample-adsorbent mixture to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or toluene) and gradually increase the polarity by adding solvents like ethyl acetate, acetone, and finally methanol.
-
A suggested gradient could be:
-
100% Toluene
-
Toluene-Ethyl Acetate mixtures (e.g., 9:1, 8:2, etc.)
-
Ethyl Acetate-Methanol mixtures (e.g., 9.5:0.5, 9:1, etc.)
-
-
Collect fractions and monitor the separation by TLC or HPLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions to identify those containing pure this compound A and this compound B.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compounds.
-
Conceptual Workflow for Counter-Current Chromatography (CCC) Separation
The selection of a suitable biphasic solvent system is the most critical step for a successful CCC separation.
-
Solvent System Selection:
-
Ideal solvent systems for CCC should provide a suitable partition coefficient (K) for the target compounds, typically between 0.5 and 2.0.
-
A common family of solvent systems for separating moderately polar compounds is the hexane-ethyl acetate-methanol-water (HEMWat) system.
-
Screen different ratios of these solvents to find the optimal K values for this compound A and B.
-
-
CCC Operation:
-
Fill the CCC column with the stationary phase (either the upper or lower phase of the biphasic system).
-
Set the desired rotation speed.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Inject the crude this compound extract dissolved in a small volume of the mobile or stationary phase.
-
Continuously pump the mobile phase and collect fractions.
-
-
Fraction Analysis and Recovery:
-
Monitor the fractions using TLC or HPLC.
-
Combine the fractions containing the purified compounds.
-
Evaporate the solvents to obtain pure this compound A and this compound B. The absence of a solid support ensures high recovery of the analytes.
-
Data Presentation
Table 1: Physicochemical Properties of this compound A and B
| Property | This compound A | This compound B | Reference |
| Chemical Formula | C33H26O10 | C34H28O10 | |
| Molecular Weight | 582.55 g/mol | 596.58 g/mol | |
| Structural Difference | 6-(3,4-dihydroxybenzyl) group | 6-(4-hydroxy-3-methoxybenzyl) group | |
| General Solubility | Soluble in polar organic solvents like methanol and ethanol. | Soluble in polar organic solvents like methanol and ethanol. |
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound A and B.
Caption: Troubleshooting logic for selecting a suitable chromatographic method.
Technical Support Center: Optimizing Wool Dyeing with Santalin Extract
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the dyeing conditions of wool with santalin extract derived from Pterocarpus santalinus (Red Sandalwood). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure successful and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during the wool dyeing process with this compound extract.
| Problem | Potential Cause | Recommended Solution |
| Poor/Uneven Color Yield | Improper scouring of wool, leaving grease or dirt.[1] | Scour the wool thoroughly before dyeing to remove all impurities. This is more than just washing; it ensures the fiber is receptive to the dye.[1] |
| Insufficient mordanting.[1][2] | Ensure proper mordanting with a suitable agent like alum. The mordant acts as a chemical bridge between the dye and the fiber.[1][3] | |
| Incorrect pH of the dye bath.[4] | Adjust the pH of the dye bath. An acidic pH, typically around 3-4, is often optimal for this compound on wool.[4][5] | |
| Dye bath exhaustion. | Use a sufficient volume of dye extract for the amount of wool. A common ratio is a 1:30 to 1:50 fabric to liquor ratio.[6][7] | |
| Dull or Muddy Colors | Presence of impurities in the dye extract. | Filter the this compound extract after preparation to remove any solid plant material before adding the wool.[8] |
| Use of excessive iron mordant.[9][10] | Iron can darken or "sadden" colors. Use it sparingly as a post-mordant if a darker shade is desired.[9][11] | |
| Dyeing temperature is too high for too long. | While high temperatures are often needed, prolonged boiling can sometimes dull certain natural dyes. Experiment with temperatures around 80-100°C.[4][5] | |
| Color Fades or Bleeds After Washing | Inadequate rinsing after dyeing. | Rinse the dyed wool thoroughly in lukewarm water until the water runs clear to remove any unfixed dye.[12][13] |
| Mordant was not properly fixed. | Allow mordanted fibers to cure, sometimes overnight, before dyeing. This can improve the bond between the mordant and the fiber.[8] | |
| Incorrect mordant used. | Use appropriate mordants for protein fibers like wool. Alum is a common and effective choice.[2][3] | |
| Fiber Feels Sticky or Harsh | Too much alum mordant was used.[3][10] | Use the correct percentage of alum based on the weight of the fiber (WOF), typically around 8-15%.[14][15] |
| Rapid temperature changes causing felting.[12][13] | Avoid shocking the wool fiber by moving it between hot and cold liquids. Allow the wool to cool down in the dyebath.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for extracting this compound from Pterocarpus santalinus?
A1: The optimal extraction parameters can vary. One study found the best results at a temperature of 40°C for 75 minutes in an alkaline solution (pH 13).[5] Another study suggests that using an 80% ethanol-water mixture with a Soxhlet apparatus can achieve the highest extraction effectiveness.[4] For a simpler aqueous extraction, simmering the wood powder in water at a pH of 10 (adjusted with soda ash) at 180°F (82°C) for an hour, followed by steeping overnight, is also effective.[8]
Q2: What is the ideal pH for dyeing wool with this compound extract?
A2: An acidic pH is generally preferred for dyeing wool with this compound. Studies have shown optimal results at a pH of 3 or 3.3.[4][5] The acidic environment enhances the electrostatic attraction between the dye molecules and the protein fibers of the wool.
Q3: What is the recommended dyeing temperature and time?
A3: High temperatures are typically required for good color fixation on wool. Optimal temperatures have been reported between 82°C and 100°C.[4][5] The ideal dyeing duration is generally between 45 and 65 minutes.[5]
Q4: Is a mordant necessary for dyeing wool with this compound?
A4: Yes, a mordant is highly recommended to achieve vibrant, lightfast, and wash-fast colors.[1][2] this compound is an adjective dye, meaning it requires a binding agent to adhere effectively to the wool fibers.[15] Alum (potassium aluminum sulfate) is the most commonly used and effective mordant for this purpose.[2][3]
Q5: How do different mordants affect the final color of the wool?
A5: Different mordants can produce a variety of shades. Alum typically yields a clear red or orange-red. Iron (ferrous sulfate) will produce darker, "saddened" shades, often leaning towards brown or deep maroon.[11] Copper sulfate can bring out greener or darker hues.[10] Experimenting with different mordants can significantly expand the color palette.
Data Presentation: Optimized Dyeing Parameters
The following tables summarize quantitative data from various studies on optimizing wool dyeing with this compound extract.
Table 1: this compound Extraction Parameters
| Parameter | Optimal Value | Source |
| Solvent | 80% Ethanol in Water | [4] |
| Alkaline Water (pH 13) | [5] | |
| Temperature | 40°C (Alkaline Extraction) | [5] |
| 180°F / 82°C (Alkaline Water) | [8] | |
| Duration | 75 minutes | [5] |
| 1 hour, then steep overnight | [8] |
Table 2: Wool Dyeing Optimization Parameters
| Parameter | Optimal Value | Source(s) |
| pH | 3 - 4 | [4][5] |
| Temperature | 65°C - 100°C | [4][5] |
| Duration | 45 - 65 minutes | [5] |
| Salt Concentration | 2g / 100mL (NaCl) | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Pterocarpus santalinus (Alkaline Method)
-
Preparation : Weigh 30g of Red Sandalwood powder per 100g of wool to be dyed.
-
Extraction :
-
Fill a stainless steel pot with enough hot water to cover the wool later.
-
Adjust the pH of the water to 10 using soda ash (sodium carbonate).[8]
-
Add the Red Sandalwood powder to the alkaline water and stir well.
-
Heat the mixture to 180°F (82°C) and maintain this temperature for one hour, stirring occasionally.[8]
-
Turn off the heat, cover the pot, and allow it to cool and steep, preferably overnight.[8]
-
-
Filtration : Carefully strain the liquid through a fine mesh cloth (like cheesecloth) to separate the dye extract from the wood powder. This prevents spotting on the final fabric.[8]
Protocol 2: Mordanting and Dyeing Wool with this compound Extract
-
Scouring :
-
Wash the wool yarn or fabric in hot water with a pH-neutral soap to remove any oils or dirt.[1]
-
Rinse thoroughly and keep the wool wet until the next step.
-
-
Mordanting (Pre-mordanting with Alum) :
-
Weigh the dry wool. Use 15% Alum (aluminum sulfate) based on the weight of the fiber (WOF).[15]
-
In a separate non-reactive pot, dissolve the alum in a small amount of hot water.
-
Fill the pot with enough cool water to allow the wool to move freely. Add the dissolved alum solution and stir.
-
Add the wet, scoured wool to the mordant bath.
-
Slowly heat the mordant bath to 180°F (82°C) and hold for 45-60 minutes. Do not boil.[16]
-
Allow the wool to cool completely in the mordant bath. For best results, leave it to soak overnight.[16]
-
Gently squeeze out the excess mordant solution. The wool is now ready for dyeing.
-
-
Dyeing :
-
Take the prepared this compound extract (from Protocol 1) and adjust its pH to around 3-4 using a mild acid like cream of tartar or vinegar.[5][12][17] This will shift the color from violet to a vibrant red.[17]
-
Gently place the wet, mordanted wool into the dye bath.
-
Maintain this temperature for 45-60 minutes, stirring gently to ensure even dyeing.[5]
-
Turn off the heat and allow the wool to cool completely in the dye bath.
-
-
Rinsing and Drying :
Visualizations
Experimental Workflow for Wool Dyeing
References
- 1. Natural Dyes - Getting bright colours on wool | Wild Colours natural dyes [wildcolours.co.uk]
- 2. Mordants for Natural Dyes | Wild Colours natural dyes [wildcolours.co.uk]
- 3. Mordants for Natural Dyeing [georgeweil.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dyeing With Red Sandalwood (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
- 9. m.youtube.com [m.youtube.com]
- 10. woolery.com [woolery.com]
- 11. kaliko.co [kaliko.co]
- 12. Dyeing Wool with Natural Plant Dyes - Timber Creek Farm [timbercreekfarmer.com]
- 13. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pre-dyeing treatment — NY Textile Lab [newyorktextilelab.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Experiments With Red Sandalwood Natural Dye (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
Technical Support Center: Scaling Up Santalin Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on scaling up the production of santalin from Pterocarpus santalinus for commercial use.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary commercial uses?
A1: this compound is a complex red pigment extracted from the heartwood of the Red Sandalwood tree, Pterocarpus santalinus.[1][2] It is a mixture of related compounds, primarily this compound A and B.[3][4] Commercially, this compound is used as a natural colorant in the food, textile, and pharmaceutical industries.[1][5] Additionally, the heartwood and its extracts have a long history of use in traditional medicine systems like Ayurveda for treating various conditions, including inflammation, diabetes, and skin diseases, due to the presence of bioactive compounds.[3][6]
Q2: What are the main challenges in scaling up this compound production for commercial use?
A2: Scaling up this compound production faces several significant challenges:
-
Slow Growth of Source: Pterocarpus santalinus is a slow-growing tree, and it can take decades for the heartwood to mature and develop the desired concentration of this compound.[7]
-
Endangered Status: Due to over-exploitation and illegal harvesting, the tree is an endangered species, and its trade is heavily regulated, making the raw material scarce and expensive.[1][7]
-
Inconsistent Yield: The concentration of this compound in the wood can vary significantly depending on the age of the tree, geographical location, and environmental conditions.
-
Extraction Inefficiencies: Traditional extraction methods can be time-consuming and may result in low yields or degradation of the pigment.[8]
-
Biotechnological Hurdles: While plant tissue culture offers a sustainable alternative, challenges remain in optimizing cell growth and consistently achieving high yields of this compound in vitro. Common issues include low productivity, culture browning, and contamination.[9][10]
Q3: What are the advantages of using plant tissue culture for this compound production over traditional extraction from wood?
A3: Plant tissue culture offers several key advantages for producing this compound:
-
Sustainability: It provides a continuous and reliable source of this compound without depleting the endangered P. santalinus trees.
-
Consistency: Production in a controlled lab environment bypasses the geographical and climatic variability that affects this compound concentration in wild trees, leading to a more consistent product.
-
Higher Purity: In vitro cultures can be manipulated to produce this compound with fewer impurities compared to crude wood extracts.
-
Process Optimization: Culture conditions can be optimized and elicitors can be used to potentially enhance the yield of this compound beyond what is naturally found in the wood.[11][12]
-
Independence from Supply Chain Issues: It eliminates reliance on the complex and often legally restricted supply chain of Red Sandalwood.[7]
Section 2: Troubleshooting Guides
Low this compound Yield in Cell Culture
Q: My Pterocarpus santalinus callus/suspension culture is growing well but producing very little red pigment. What are the potential causes and solutions?
A: This is a common issue where biomass increases without a corresponding increase in secondary metabolite production. Here are the likely causes and troubleshooting steps:
-
Cause 1: Inappropriate Media Composition. The balance of nutrients and plant growth regulators (PGRs) is critical. Media optimized for growth (biomass accumulation) is often not optimal for secondary metabolite production.
-
Solution:
-
Modify Basal Media: Experiment with different basal media like Murashige and Skoog (MS) or Gamborg's B5, as different formulations can impact secondary metabolism.[9][13]
-
Adjust PGRs: Systematically vary the concentrations and types of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., BAP, Kinetin). A high auxin-to-cytokinin ratio often promotes cell proliferation, while a lower ratio or removal of auxins can sometimes trigger differentiation and secondary metabolite production.[9]
-
Optimize Sucrose Levels: High sucrose concentrations (e.g., 5%) have been shown to be effective for callus induction and may influence secondary metabolite pathways.[9]
-
-
-
Cause 2: Lack of Elicitation. this compound is a secondary metabolite, often produced in response to stress. A healthy, unstressed culture may not produce it in high quantities.
-
Solution:
-
Apply Elicitors: Introduce biotic or abiotic elicitors into the culture medium during the stationary growth phase. Common elicitors include methyl jasmonate (MeJA), salicylic acid (SA), and fungal extracts.[11][12][14] These molecules mimic stress signals and can upregulate the biosynthetic pathways for compounds like this compound.[12] Start with a range of concentrations to find the optimal, non-lethal dose.
-
-
-
Cause 3: Sub-optimal Culture Conditions. Light, temperature, and pH can significantly influence pigment production.
-
Solution:
-
Light Conditions: Test the effect of different light conditions. While many callus cultures are grown in the dark to promote undifferentiated growth, some secondary metabolite pathways are light-dependent. Experiment with photoperiods (e.g., 16h light/8h dark) versus complete darkness.
-
Temperature and pH: Ensure the culture temperature (typically 23-26°C) and the pH of the medium (usually 5.6-5.8) are optimal and stable.[13][15]
-
-
Culture Contamination & Browning
Q: My explants or callus cultures are turning brown and dying. What is causing this and how can I fix it?
A: This issue is typically caused by either microbial contamination or phenolic oxidation.
-
Cause 1: Microbial Contamination. Bacteria or fungi introduced during explant preparation or subculturing.
-
Solution:
-
Refine Sterilization Protocol: Review and optimize your surface sterilization procedure. Experiment with different concentrations and durations of sterilants like sodium hypochlorite (Clorox) or mercuric chloride (HgCl2).[10][13] A common starting point is 15% Clorox for 10 minutes followed by sterile water rinses.[13]
-
Aseptic Technique: Ensure strict aseptic technique is followed at all times in a laminar flow hood.
-
-
-
Cause 2: Phenolic Oxidation. Woody plants like P. santalinus release phenolic compounds from cut surfaces, which oxidize and become toxic to the tissue, causing browning and death.[10]
-
Solution:
-
Use Antioxidants: Add antioxidants like ascorbic acid or citric acid to the rinsing water after sterilization and/or directly into the culture medium.[10]
-
Incorporate Activated Charcoal: Add activated charcoal (0.1% to 2%) to the medium.[10][13] It adsorbs inhibitory phenolic compounds, preventing them from harming the explant.[10]
-
Frequent Subculturing: Initially, transfer the explants to fresh medium frequently (e.g., every few days) to move them away from the browning exudate.
-
-
Section 3: Experimental Protocols
Protocol 1: Initiation of Callus Culture from Pterocarpus santalinus
This protocol is adapted from methodologies described for P. santalinus micropropagation.[9][13][15]
-
Explant Collection and Preparation:
-
Collect young, healthy stem cuttings or nodal segments from a one-year-old P. santalinus plant.
-
Wash thoroughly under running tap water for 30 minutes.
-
Treat with a 5% (v/v) solution of a mild liquid detergent for 5-10 minutes, followed by rinsing with distilled water.[2]
-
-
Surface Sterilization (in a laminar flow hood):
-
Culture Initiation:
-
Trim the sterilized explants into smaller sections (e.g., 1 cm nodal segments).
-
Prepare a sterile initiation medium: Murashige and Skoog (MS) or Gamborg's B5 medium supplemented with 30 g/L sucrose, plant growth regulators (e.g., 2.0 mg/L 6-BA and 0.5 mg/L IAA), and 0.1% activated charcoal.[13][15] Solidify the medium with 6-8 g/L agar.
-
Place the explants onto the surface of the medium in sterile petri dishes or culture vessels.
-
Seal the vessels and incubate in a culture room at 25 ± 2°C in the dark.
-
-
Subculture:
-
Observe the cultures regularly for callus formation, which typically occurs at the cut ends.
-
Once a sufficient amount of callus has formed (usually after 3-4 weeks), subculture the healthy, proliferating callus onto fresh medium of the same composition.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on an optimized method for extracting this compound from P. santalinus wood powder.[8][16]
-
Preparation of Material:
-
Use either dried, powdered P. santalinus heartwood or lyophilized (freeze-dried) cell culture biomass. Ensure the material is finely ground to increase surface area.
-
-
Extraction:
-
Microwave Irradiation:
-
Irradiate the mixture for 3 minutes.[8] Microwave settings should be optimized for the specific equipment to avoid boiling over. The goal is rapid, uniform heating.
-
-
Recovery:
-
After irradiation, allow the mixture to cool.
-
Filter the crude extract through Whatman No. 1 filter paper to remove solid plant material.
-
The resulting filtrate is the crude this compound extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography or preparative HPLC to isolate this compound A and B from other co-extracted compounds.[5]
-
Section 4: Data Summaries
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Solvent System | Yield (% w/w) | Reference |
|---|---|---|---|
| Alkaline Ethanol Extraction | Alkaline Ethanol-Water | 18.5% | [17] |
| Acidic Water Extraction | Acidic Water | 4.4% | [17] |
| Neutral Water Extraction | Water | 2.9% |[17] |
Note: Yields are highly dependent on the source material, particle size, and specific extraction conditions.
Table 2: Optimized Media Composition for P. santalinus Tissue Culture
| Culture Stage | Basal Medium | Plant Growth Regulators (PGRs) | Sucrose (g/L) | Other Additives | Reference |
|---|---|---|---|---|---|
| Shoot Multiplication | Gamborg's B5 | 8.0 µM BAP + 2.0 µM NAA | 30 | - | [2][13] |
| Subculture | MS | 2.0 mg/L 6-BA + 0.5 mg/L IAA | 30 | - | [15] |
| Rooting | 1/2 strength MS | 1.0 mg/L IBA + 0.25 mg/L IAA + 0.05 mg/L 6-BA | 30 | - |[15] |
Section 5: Visualizations
Diagram 1: Proposed Biosynthetic Pathway for this compound
While the exact biosynthetic pathway of this compound is not fully elucidated, it is known to be derived from the flavonoid pathway. This diagram shows a simplified, proposed pathway leading to isoflavonoid precursors of this compound.
Caption: Proposed biosynthetic pathway for this compound precursors.
Diagram 2: Workflow for Scaling Up this compound Production
This diagram outlines the key stages from lab-scale culture initiation to large-scale bioreactor production and final product extraction.
Caption: Experimental workflow for this compound production via cell culture.
Diagram 3: Troubleshooting Low this compound Yield
This decision tree helps researchers diagnose and address the problem of low this compound yield in P. santalinus cell cultures.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. ijpbs.com [ijpbs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Therapeutic Potential of Pterocarpus santalinus L.: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Challenges & Opportunities in Sourcing Sandalwood Oil [pureoilsindia.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN106577292A - Rapid propagation method for tissue culture of pterocarpus santalinus seedlings - Google Patents [patents.google.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. CN104479398A - Pterocarpus santalinus extract and preparation method and application thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Santalin and Safranin as Botanical Stains
In the field of botanical microscopy, the choice of stain is critical for visualizing specific cellular structures. This guide provides a detailed comparative analysis of Safranin, a traditional synthetic stain, and Santalin, a natural pigment, for their utility in botanical research. We will delve into their chemical properties, staining mechanisms, and performance, supported by experimental protocols and data.
Overview and Principle
Safranin: A cornerstone of classical histology and cytology, Safranin is a synthetic cationic dye.[1] It is widely used as a counterstain, imparting a vibrant red or pink color to targeted structures.[2] Its mechanism relies on binding to acidic cellular components, such as the nucleic acids in cell nuclei and acidic proteoglycans.[3][4] In botany, it is particularly valued for its strong affinity for lignified and cutinized tissues, making it an excellent choice for studying vascular tissues like xylem.[1][5]
This compound: this compound is the primary red pigment extracted from the heartwood of Red Sandalwood (Pterocarpus santalinus).[6][7] As a natural dye, it is gaining interest as a potential eco-friendly alternative to synthetic stains.[8] this compound's chemical structure is complex, and its application in histopathology is less documented than Safranin's.[9] Its use has been more prominent in textile dyeing and as a pH-sensitive colorimetric indicator.[6][8]
Comparative Data Summary
The following table summarizes the key characteristics of this compound and Safranin based on available data.
| Feature | This compound | Safranin |
| Stain Type | Natural Pigment | Synthetic (Cationic Azo Dye)[5] |
| Source | Heartwood of Pterocarpus santalinus[6] | Chemical Synthesis |
| Color | Reddish-Brown[6] | Bright Red / Pink[3] |
| Primary Botanical Application | General staining (potential use) | Staining of lignified tissues (xylem), cutinized structures, and nuclei[1][5] |
| Staining Mechanism | Complex interaction, may require mordants[6] | Electrostatic binding to acidic cellular components (e.g., nucleic acids, lignin)[3] |
| Preparation | Requires extraction from plant material (e.g., via alcohol or alkaline solutions)[7][10] | Typically prepared as a 0.1% to 0.5% solution in water or alcohol[1][11] |
| Versatility | Primarily used as a textile dye and pH indicator; limited data on histological use[6][8] | Highly versatile; used in botany, histology, cytology, and microbiology (Gram stain)[1][4] |
Experimental Protocols
Detailed methodologies for preparing and using these stains are crucial for reproducible results.
Protocol 1: Extraction of this compound Dye
This protocol is based on methods used for extracting this compound for dyeing applications, which can be adapted for creating a staining solution.
Materials:
-
Dried Red Sandalwood (Pterocarpus santalinus) powder
-
Ethanol (95% or 100-proof vodka can be substituted)[10]
-
Glass jar with a lid
-
Filter paper (e.g., Whatman No. 1)
-
Beaker and stirring rod
Procedure:
-
Place a measured amount of Red Sandalwood powder into the glass jar (e.g., 10 grams).[12]
-
Add a sufficient volume of ethanol to completely cover the powder (e.g., 100 mL).[7] An alkaline or acidic medium can also be used for extraction.[6]
-
Seal the jar and let it sit for 24-72 hours to allow the pigment to leach into the solvent. Agitate the jar periodically.
-
After extraction, carefully filter the mixture through filter paper to separate the ethanol tincture from the wood powder residue.[10]
-
The resulting reddish tincture is the this compound staining solution. It should be stored in a tightly sealed, light-protected container.
Protocol 2: Safranin and Fast Green Staining for Plant Sections
This is a classic differential staining protocol used to distinguish between lignified/cutinized tissues and cellulosic tissues.
Materials:
-
Deparaffinized and hydrated plant sections on microscope slides
-
0.1% Safranin O solution (in 70% ethanol)[1]
-
0.1% Fast Green FCF solution (in 95% ethanol)[1]
-
Graded ethanol series (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Permanent mounting medium
Procedure:
-
Place hydrated slides into the Safranin O solution and stain for 2-24 hours, depending on the tissue's density.[1]
-
Briefly rinse the excess stain with distilled water.[1]
-
Dehydrate the sections through a graded ethanol series (e.g., 70%, 95%).
-
Counterstain with Fast Green solution for 10-15 seconds.[1] The timing is critical to avoid over-staining and masking the Safranin.
-
Quickly rinse off excess Fast Green with 100% ethanol.
-
Complete dehydration with two changes of 100% ethanol.
-
Clear the sections in two changes of xylene (or a substitute).
-
Mount the coverslip using a permanent mounting medium.
Expected Results: Lignified tissues, cutin, and nuclei will be stained red to pink, while cellulosic tissues (like parenchyma and phloem) will be stained green.
Visualization of Workflows
Diagrams created using Graphviz illustrate key processes related to the use of these stains.
Performance and Conclusion
Safranin remains the superior and more reliable choice for specific botanical applications. Its strong, differential staining of lignified and cutinized tissues is well-documented and highly reproducible, making it an indispensable tool for plant anatomy and histology.[1] It is certified for chromosome staining and allows for the rapid detection of vascular tissues.[1] Furthermore, its fluorescent properties under blue light excitation can differentiate lignin-rich from cellulose-rich cell walls without a counterstain.[5]
This compound , while a promising natural and eco-friendly alternative, has significant limitations in the context of high-resolution botanical microscopy. The available scientific literature focuses on its utility in textile dyeing, where mordants are often required to fix the color.[6] Its efficacy, specificity, and permanence as a histological stain are not well-established. Researchers interested in using this compound should be prepared for an experimental approach, as protocols may need significant optimization.
Recommendation: For researchers requiring reliable, high-contrast, and specific staining of lignified tissues, nuclei, and cuticles, Safranin is the recommended stain. For those exploring natural alternatives for general staining and for whom precise structural differentiation is less critical, This compound offers an interesting, albeit experimental, option that aligns with green chemistry principles.[13]
References
- 1. conductscience.com [conductscience.com]
- 2. biocompare.com [biocompare.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. biotechreality.com [biotechreality.com]
- 5. Safranine fluorescent staining of wood cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable Microwave-Assisted Extraction of this compound from Red Sandal Wood Powder (Ptrecarpus santalinus) for Bio-Coloration of Mordanted Silk Fabric [mdpi.com]
- 7. CN104479398A - Pterocarpus santalinus extract and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Application of this compound dye extracted from Pterocarpus santalinus (red sandalwood) as a natural colorimetric indicator for real-time monitoring of spoilage in ready-to-cook idly batter | Plant Science Today [horizonepublishing.com]
- 9. Chemical aspects of this compound as a histological stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experiments With Red Sandalwood Natural Dye (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
- 11. microxpress.in [microxpress.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Santalin's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of in vivo studies validates the potent anti-inflammatory properties of santalin, a key bioactive compound found in Pterocarpus santalinus (Red Sandalwood). This guide provides a comparative analysis of this compound's efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models of acute and chronic inflammation, supported by experimental data and detailed protocols. The findings presented herein are of significant interest to researchers, scientists, and professionals in the field of drug development seeking novel anti-inflammatory agents.
Comparative Efficacy in Acute Inflammation
In the widely recognized carrageenan-induced paw edema model in rats, an acute inflammatory model, the methanolic wood extract of Pterocarpus santalinus (PSMWE) demonstrated a dose-dependent reduction in paw volume. At a dose of 500 mg/kg, the extract exhibited a significant inhibitory effect on edema formation, comparable to the standard NSAID, diclofenac sodium.
Table 1: Effect of Pterocarpus santalinus Methanolic Wood Extract (PSMWE) on Carrageenan-Induced Rat Paw Edema[1]
| Treatment Group | Dose | Change in Paw Volume (ml) at 120 min (Mean ± S.E.M.) |
| Control (Vehicle) | - | 0.56 ± 0.07 |
| PSMWE | 100 mg/kg | 0.52 ± 0.01 |
| PSMWE | 250 mg/kg | 0.40 ± 0.03 |
| PSMWE | 500 mg/kg | 0.35 ± 0.02 |
| Diclofenac Sodium | 50 mg/kg | 0.34 ± 0.03 |
Performance in Chronic Inflammation Models
The anti-inflammatory prowess of this compound extends to chronic inflammatory conditions, as evidenced by studies utilizing the Complete Freund's Adjuvant (CFA) induced arthritis model in rats. Topical application of a Pterocarpus santalinus gel formulation resulted in a statistically significant reduction in paw volume over a 16-day treatment period, outperforming the standard diclofenac gel in this chronic model.[2]
Table 2: Reduction in Paw Volume with Topical Pterocarpus santalinus Formulations in a Rat Chronic Inflammation Model (Day 12 to Day 28)[2]
| Treatment Group | Mean Paw Volume (ml) on Day 12 (± S.D.) | Mean Paw Volume (ml) on Day 28 (± S.D.) | Mean Reduction in Paw Volume (ml) (± S.D.) |
| Control | 2.6 ± 0.16 | 2.3 ± 0.14 | -0.3 ± 0.02 |
| Gel Base | 2.6 ± 0.19 | 2.3 ± 0.16 | -0.3 ± 0.03 |
| P. santalinus Paste | 2.2 ± 0.08 | 1.9 ± 0.08 | -0.3 ± 0.06 |
| P. santalinus Gel | 2.6 ± 0.19 | 1.9 ± 0.03 | -0.7 ± 0.18 |
| Diclofenac Gel | 2.5 ± 0.17 | 2.3 ± 0.15 | -0.2 ± 0.02 |
Mechanistic Insights: Modulation of Key Inflammatory Pathways
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[2] While the precise molecular targets are still under investigation, evidence suggests that this compound interferes with the activation of these cascades, leading to a downstream reduction in inflammatory responses.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the efficacy of anti-inflammatory agents against acute inflammation.
-
Animals: Male Wistar rats (180-200 g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the Pterocarpus santalinus extract.
-
Procedure:
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test extract or vehicle is administered orally. The standard drug is administered intraperitoneally.
-
After 60 minutes, 0.1 ml of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after carrageenan injection.[1]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Complete Freund's Adjuvant (CFA) Induced Chronic Inflammation in Rats
This model is employed to evaluate the effectiveness of anti-inflammatory compounds in a chronic inflammatory setting, mimicking arthritis.
-
Animals: Albino rats of either sex are used.
-
Groups: Animals are divided into a control group, a vehicle (gel base) group, a standard drug group (e.g., diclofenac gel), and test groups receiving different formulations of Pterocarpus santalinus (e.g., paste and gel).
-
Procedure:
-
On day 0, chronic inflammation is induced by injecting 0.1 ml of Complete Freund's Adjuvant (CFA) into the sub-plantar tissue of the left hind paw.
-
Topical treatment with the respective formulations is initiated on day 12 and continued until day 28.
-
Paw volume is measured using a plethysmometer on days 0, 12, and 28.[2]
-
-
Data Analysis: The reduction in paw volume from day 12 to day 28 is calculated and compared between the different treatment groups.
Caption: Experimental workflow for the CFA-induced chronic inflammation model.
Conclusion
The presented in vivo data strongly support the anti-inflammatory properties of this compound and its parent extract from Pterocarpus santalinus. Its efficacy in both acute and chronic models of inflammation, coupled with a favorable comparison to established NSAIDs, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its molecular mechanisms of action and to evaluate its safety and efficacy in clinical settings.
References
- 1. Anti-inflammatory, analgesic, and antioxidant activities of methanolic wood extract of Pterocarpus santalinus L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Analgesic Activities of Topical Formulations of Pterocarpus Santalinus Powder in Rat Model of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Santalin vs. Hematoxylin: A Comparative Analysis of Nuclear Staining Efficacy
In the realm of histology and pathology, the precise staining of cellular components is paramount for accurate diagnosis and research. For decades, hematoxylin has been the undisputed gold standard for nuclear staining, prized for its robust performance and consistent results. However, the exploration of natural dyes has led to inquiries into alternatives like santalin, a pigment derived from red sandalwood. This guide provides a detailed comparison of hematalin and the potential of this compound as a nuclear stain, based on currently available scientific data.
Overview of Nuclear Staining Properties
Hematoxylin is a natural dye extracted from the heartwood of the logwood tree, Haematoxylum campechianum.[1][2] By itself, it is a poor stain. Its efficacy is unlocked through oxidation to hematein and the addition of a mordant, typically a metallic salt like aluminum or iron.[3][4][5] This creates a positively charged complex that binds to the negatively charged phosphate backbone of DNA in the cell nucleus, resulting in a characteristic blue to purple coloration.[1][6][7]
This compound is a red pigment extracted from the heartwood of Pterocarpus santalinus.[8][9] Its use as a histological stain is not as well-documented as hematoxylin. However, chemical studies have revealed that some of its constituent molecules, santalins A and B, share structural similarities with hematein, which is the basis for its potential staining properties.[8][9] While it has been explored for some histological applications, its specific efficacy and mechanism as a nuclear stain are not yet fully elucidated.
Quantitative Data Summary
A direct quantitative comparison of staining efficacy between this compound and hematoxylin is challenging due to the limited published data on this compound as a dedicated nuclear stain. The following table summarizes the known characteristics based on available literature.
| Feature | Hematoxylin | This compound |
| Color of Stained Nuclei | Blue to purple[10] | Red to violet (inferred from pigment color)[11][12] |
| Staining Mechanism | Electrostatic attraction between the cationic hematein-mordant complex and anionic DNA phosphate groups.[1] | Postulated to be similar to hematein due to structural similarities, but not definitively established.[8][9] |
| Specificity for Nuclei | High, with well-established differentiation steps to remove background staining.[1][13] | Not well-documented; specificity for nuclear components requires further investigation. |
| Staining Intensity | Strong and consistent, can be modulated by varying staining time and formulation.[5] | Unknown in a standardized histological context. |
| Photostability | Generally stable, suitable for long-term archiving. | Data not available. |
| Standardization | Numerous standardized formulations (e.g., Harris, Mayer's, Gill's) and protocols are available.[2][6][14] | No standardized protocols for nuclear staining are currently established. |
Experimental Protocols
Detailed methodologies are crucial for reproducible staining. Below are the established protocols for hematoxylin and a general method for this compound extraction, which would precede any staining attempt.
Harris Hematoxylin Staining Protocol (Regressive Method)
This is a widely used protocol for paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 10 minutes each.
-
Absolute ethanol: 2 changes, 5 minutes each.
-
95% ethanol: 2 minutes.
-
70% ethanol: 2 minutes.
-
Distilled water: Wash briefly.[13]
-
-
Nuclear Staining:
-
Immerse slides in Harris hematoxylin solution for 8 minutes.[13]
-
Wash in running tap water for 5 minutes.
-
-
Differentiation:
-
Dip slides in 1% acid alcohol for 30 seconds to remove excess stain.[13]
-
Wash in running tap water for 1 minute.
-
-
Bluing:
-
Immerse in 0.2% ammonia water or a saturated lithium carbonate solution for 30-60 seconds until nuclei turn blue.[13]
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining (with Eosin):
-
Rinse in 95% ethanol for 10 dips.
-
Stain in Eosin-Phloxine B solution for 30 seconds to 2 minutes, depending on desired intensity.
-
Dehydrate through 95% and absolute ethanol, 2 changes each.
-
Clear in xylene, 2 changes.
-
Mount with a resinous medium.
-
This compound Extraction and Staining (A Proposed Method)
A standardized protocol for using this compound as a nuclear stain is not available in the reviewed literature. The following is a generalized approach based on its known chemical properties for extraction and application as a dye.
-
Extraction:
-
This compound is poorly soluble in water but soluble in alkaline solutions or alcohol.[12]
-
Alkaline Extraction: Create an alkaline solution (pH 10) using sodium carbonate. Add powdered red sandalwood (e.g., 30% weight-of-fabric equivalent) and simmer at 82°C (180°F) for one hour. Allow to steep overnight and then filter the solution to remove particulate matter.[12] The resulting solution will be a dark violet.[11]
-
Alcohol Extraction: Macerate red sandalwood powder in 90% ethanol.
-
-
Staining (Hypothetical):
-
Following deparaffinization and rehydration as with the hematoxylin protocol, tissue sections could be incubated in the filtered this compound extract.
-
The optimal incubation time, pH of the staining solution, and the need for a mordant would require experimental validation.
-
Subsequent steps like differentiation and bluing would need to be developed and optimized.
-
Visualization of Workflows and Mechanisms
To better illustrate the processes, the following diagrams have been generated.
Conclusion
Hematoxylin remains the cornerstone of nuclear staining in histology due to its high specificity, reliability, and the existence of well-established, standardized protocols that ensure reproducibility. Its chemical mechanism of action is well understood, allowing for precise control over staining outcomes.
This compound, while possessing structural similarities to the active component of hematoxylin stains, is a largely unexplored candidate for routine nuclear staining. There is a clear lack of published, peer-reviewed studies detailing standardized protocols, staining efficacy, specificity, and stability for nuclear applications. While it presents an interesting natural alternative, significant research and development would be required to validate its performance against the current gold standard, hematoxylin. For researchers, scientists, and drug development professionals, hematoxylin continues to be the recommended stain for reliable and accurate nuclear morphology assessment.
References
- 1. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]
- 2. Nuclear Staining: Overview of Hematoxylin | Visikol [visikol.com]
- 3. Hematoxylin Nuclear Stain Reports Oxidative Stress Via Near-Infrared Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 6. biognost.com [biognost.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemical aspects of this compound as a histological stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. H&E stain - Wikipedia [en.wikipedia.org]
- 11. Dyeing With Red Sandalwood (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
- 12. Experiments With Red Sandalwood Natural Dye (Pterocarpus Santalinus) — Shepherd Textiles [shepherdtextiles.com]
- 13. aladdin-e.com [aladdin-e.com]
- 14. stainsfile.com [stainsfile.com]
A Comparative Guide to the Cytotoxicity of Santalin-Containing Extracts on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of extracts from Pterocarpus santalinus, commonly known as Red Sandalwood, on various cancer cell lines. The primary coloring agent in this wood is santalin. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers investigating natural compounds for anticancer applications.
I. Comparative Cytotoxicity Data
Extracts from different parts of Pterocarpus santalinus have demonstrated varied cytotoxic potential against a range of cancer cell lines. The following table summarizes the key quantitative findings from these studies. The most common method used for assessing cytotoxicity was the MTT assay.
| Extract Source & Type | Cancer Cell Line | Key Findings | Reference |
| Methanolic Leaf Extract | HeLa (Cervical Cancer) | Dose-dependent cytotoxicity observed. At 500 µg/ml, cell viability dropped to 20-30%, with an LC50 value of 365.77 µg/ml.[1][2] | [1][2] |
| Methanolic Leaf, Stem, and Bark Extracts | HeLa (Cervical Cancer) | All extracts showed dose-dependent cytotoxicity. At 200 µg/ml, cell viability was reduced to between 47.06% and 52.94%.[3] | [3] |
| Methanolic Leaf, Stem, and Bark Extracts | Breast Cancer | All extracts demonstrated dose-dependent cytotoxic effects. At a concentration of 200 µg/ml, cell viability ranged from 48.39% to 61.29%.[3] | [3] |
| Plant Extract | SKOV3 (Ovarian Cancer) | The extract showed a strong cytotoxic effect by inducing apoptosis and causing cell cycle arrest.[4] | [4] |
II. Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess cell metabolic activity and, by inference, cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment with Extract: The cell culture medium is replaced with fresh medium containing various concentrations of the Pterocarpus santalinus extract. A negative control (e.g., DMSO) and a positive control (e.g., Mitomycin C) are also included.[5] The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plate is then incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is then determined from the dose-response curve.
III. Visualizations: Workflow and Signaling Pathways
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of plant extracts on cancer cell lines.
Caption: Workflow for Cytotoxicity Assessment of Plant Extracts.
Proposed Signaling Pathway for Apoptosis Induction
While the precise molecular mechanisms of Pterocarpus santalinus extracts are still under investigation, many natural compounds induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The diagram below illustrates this general pathway. Studies on related compounds suggest that the induction of apoptosis is a key mechanism of their anticancer activity.[4][6][7]
Caption: Intrinsic Apoptosis Pathway potentially induced by this compound.
IV. Comparison with Alternatives
Compared to conventional chemotherapeutic agents like cisplatin and 5-fluorouracil, plant-derived extracts often exhibit a more favorable safety profile, though typically with lower potency.[8] For instance, one study highlighted an extract from Tetraclinis articulata as having a significantly higher selectivity index against lung cancer cells compared to normal cells than cisplatin.[8] The cytotoxic effects of Pterocarpus santalinus extracts are dose-dependent, and some studies suggest they may have selective activity against cancer cells, a desirable trait for any potential anticancer agent.[4][9] However, it is crucial to note that the current research is primarily at the in vitro stage. Further studies are necessary to isolate the specific bioactive compounds, like this compound, and evaluate their efficacy and safety in preclinical and clinical settings. The therapeutic potential of these extracts may also be enhanced when used in combination with existing anticancer drugs.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, Cytotoxic, and Antimicrobial Activities of Pterocarpus santalinus Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. scientificeminencegroup.com [scientificeminencegroup.com]
- 5. phytojournal.com [phytojournal.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 10. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Antimicrobial Spectrum of Santalin-Containing Plant Extracts and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Antimicrobial Activity of Pterocarpus santalinus Extracts
The antimicrobial properties of Pterocarpus santalinus extracts have been evaluated against a range of pathogenic bacteria and fungi. The efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an extract that prevents the visible growth of a microorganism.
Table 1: Antibacterial Spectrum of Pterocarpus santalinus Extracts
| Plant Part & Extract Type | Bacterial Strain | Method | Result (Zone of Inhibition / MIC) | Reference |
| Heartwood (Ethanol) | Staphylococcus aureus | Disc Diffusion | 16.5 mm | [1] |
| Bacillus subtilis | Disc Diffusion | 17.0 mm | [1] | |
| Escherichia coli | Disc Diffusion | 19.5 mm | [1] | |
| Pseudomonas aeruginosa | Disc Diffusion | 16.5 mm | [1] | |
| Proteus vulgaris | Disc Diffusion | 18.0 mm | [1] | |
| Enterobacter aerogenes | Disc Diffusion | 17.5 mm | [1] | |
| Alcaligenes faecalis | Disc Diffusion | 18.0 mm | [1] | |
| Bacillus cereus | Disc Diffusion | 17.5 mm | [1] | |
| Leaf (Methanol) | Escherichia coli | Disc Diffusion | 7.4 mm (at 400µg/ml) | [2] |
| Heartwood (Methanol) | Staphylococcus aureus (ATCC-6538) | Disc Diffusion | Significant Inhibition | [3] |
| Escherichia coli (ATCC 29181) | Disc Diffusion | Significant Inhibition | [3] | |
| Klebsiella pneumoniae (K36) | Disc Diffusion | Significant Inhibition | [3] | |
| Helicobacter pylori (ATCC 43579) | Disc Diffusion | Significant Inhibition | [3] |
Table 2: Antifungal Spectrum of Pterocarpus santalinus Extracts
| Plant Part & Extract Type | Fungal Strain | Method | Result (MIC) | Reference |
| Leaf (Ethyl Acetate) | Trichophyton rubrum | Broth Microdilution | 62.5 µg/mL | [4][5] |
| Trichophyton simii | Broth Microdilution | 125 µg/mL | [4][5] | |
| Trichophyton mentagrophytes | Broth Microdilution | 500 µg/mL | [4][5] | |
| Epidermophyton floccosum | Broth Microdilution | 500 µg/mL | [4][5] | |
| Scopulariopsis sp. | Broth Microdilution | 500 µg/mL | [4][5] | |
| Curvularia lunata | Broth Microdilution | 1000 µg/mL | [4] | |
| Magnaporthe grisea | Broth Microdilution | 1000 µg/mL | [4] | |
| Leaf (Methanol) | Aspergillus niger | Agar Disc Diffusion | 6.8 mm (at 400µg/ml) | [2] |
Comparative Data: Standard Antibiotics
For a meaningful comparison, the following table presents the MIC values of some standard antibiotics against microorganisms that have also been tested with Pterocarpus santalinus extracts.
Table 3: Antimicrobial Spectrum of Standard Antibiotics
| Antibiotic | Bacterial/Fungal Strain | MIC Range (µg/mL) |
| Antibacterial Agents | ||
| Ciprofloxacin | Escherichia coli | 0.004 - 1 |
| Pseudomonas aeruginosa | 0.03 - 8 | |
| Staphylococcus aureus | 0.12 - 4 | |
| Bacillus subtilis | 0.12 - 1 | |
| Gentamicin | Escherichia coli | 0.03 - 128 |
| Pseudomonas aeruginosa | 0.12 - 128 | |
| Staphylococcus aureus | 0.03 - 128 | |
| Bacillus subtilis | 0.03 - 4 | |
| Ampicillin | Escherichia coli | 1 - >256 |
| Staphylococcus aureus | 0.06 - >256 | |
| Antifungal Agents | ||
| Fluconazole | Trichophyton rubrum | 0.25 - 64 |
| Aspergillus niger | 16 - >64 | |
| Itraconazole | Trichophyton rubrum | 0.03 - 1 |
| Aspergillus niger | 0.12 - 8 | |
| Amphotericin B | Trichophyton rubrum | 0.25 - 4 |
| Aspergillus niger | 0.25 - 2 |
Experimental Protocols
The following are detailed methodologies for two common experiments cited in the antimicrobial evaluation of plant extracts.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.
1. Preparation of the Antimicrobial Agent:
- The plant extract is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
2. Inoculum Preparation:
- A standardized suspension of the test microorganism is prepared from a fresh culture.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-2 x 10⁸ CFU/mL for bacteria).
- The standardized suspension is further diluted in the growth medium to achieve the final desired inoculum concentration in each well (e.g., approximately 5 x 10⁵ CFU/mL).
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension.
- Control wells are included: a positive control (microorganism and growth medium without the antimicrobial agent) and a negative control (growth medium only).
- The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 28-35°C for 24-72 hours for fungi).
4. Determination of MIC:
- After incubation, the plate is visually inspected for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Agar Well/Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance.
1. Preparation of Agar Plates:
- A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and poured into sterile Petri dishes.
2. Inoculation:
- A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate using a sterile swab.
3. Application of Antimicrobial Agent:
- For Agar Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A known volume of the plant extract solution is added to each well.
- For Disc Diffusion: Sterile filter paper discs of a standard size are impregnated with a known concentration of the plant extract and placed on the surface of the inoculated agar.
4. Incubation:
- The plates are incubated under suitable conditions for the test microorganism.
5. Measurement of Inhibition Zone:
- After incubation, the plates are examined for a zone of inhibition, which is a clear area around the well or disc where the microorganism has not grown.
- The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Visualizations
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Conclusion
The available data indicates that various extracts of Pterocarpus santalinus possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens. Notably, the ethyl acetate extract of the leaves has shown promising antifungal activity against dermatophytes like Trichophyton rubrum, with MIC values that are within a potentially therapeutic range. The antibacterial activity, demonstrated through zones of inhibition, suggests efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
A direct comparison with standard antibiotics reveals that while the crude extracts of P. santalinus show significant antimicrobial effects, their potency, as indicated by MIC values, is generally lower than that of pure antibiotic compounds. For instance, the MIC of the ethyl acetate leaf extract against T. rubrum (62.5 µg/mL) is higher than that of standard antifungals like itraconazole (0.03 - 1 µg/mL). This difference is expected, as crude extracts contain a complex mixture of compounds, of which the active components constitute only a fraction.
The presence of various phytochemicals, including flavonoids, terpenoids, and tannins, in P. santalinus extracts likely contributes to their antimicrobial properties, potentially through synergistic actions.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, Cytotoxic, and Antimicrobial Activities of Pterocarpus santalinus Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Pterocarpus Santalinus an In Vitro Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
The Antioxidant Power of Pterocarpus: A Comparative Analysis of Different Species
For researchers, scientists, and drug development professionals, the quest for potent natural antioxidants is a continuous journey. The genus Pterocarpus, comprising various species of trees and shrubs, has emerged as a promising source of such compounds. This guide provides a comparative study of the antioxidant potential of different Pterocarpus extracts, supported by experimental data and detailed methodologies.
The antioxidant properties of plant extracts are primarily attributed to their rich content of phytochemicals, particularly phenolic compounds and flavonoids. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. Various in vitro assays are employed to evaluate this antioxidant capacity, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.
Comparative Antioxidant Potential of Pterocarpus Extracts
The following table summarizes the quantitative data on the total phenolic content, total flavonoid content, and DPPH radical scavenging activity of various Pterocarpus species. The data has been compiled from multiple studies to provide a comprehensive overview. It is important to note that the antioxidant potential can vary depending on the plant part used, the solvent for extraction, and the specific experimental conditions.
| Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | DPPH IC50 (µg/mL) |
| Pterocarpus santalinus | Leaves | Methanol | 69[1][2] | 595.04[1][2] | 337.79[1][2] |
| Heartwood | Ethanol | - | - | <1000 (83.4% inhibition at 1000 µg/mL) | |
| Bark | Ethanol | - | - | <1000 (79% inhibition at 1000 µg/mL) | |
| Wood | Methanol | - | - | >52.7% inhibition at 10,000 µg/mL[3] | |
| Pterocarpus marsupium | Leaves | Methanol | 260[4] | - | 64[4] |
| Heartwood | Alcohol | - | - | 159.87[5] | |
| Pterocarpus indicus | Leaves | Ethanol | - | 75.3 (Old leaves), 33.1 (Young leaves) | - |
| Leaves (isolated compound) | - | - | - | 18.53 µmol (for a flavonol-glycoside)[6][7] | |
| Pterocarpus erinaceus | Stem Bark | Aqueous | - | Higher than methanolic extract | 64[8] |
| Stem Bark | Methanol | Higher than aqueous extract | - | 80[8] | |
| Stem Bark | n-butanol | 490.03 | 263.63 | - | |
| Stem Bark | Methanol | 450.50 | 396.61 | - | |
| Pterocarpus santalinoides | Stem Bark | Hydroethanol | Higher than leaf and root | Higher than leaf and root | 45.83[9] |
| Leaves | Hydroethanol | - | - | 110[9] | |
| Root | Hydroethanol | - | - | 184.16[9] | |
| Pterocarpus osun | Stem Bark | Methanol | 8.61 | 2.32 | 3.44 |
| Leaves | Methanol | 6.61 | 1.50 | 48.14 |
Note: GAE stands for Gallic Acid Equivalents, and QE stands for Quercetin Equivalents. A lower DPPH IC50 value indicates higher antioxidant activity.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and comparing the results from different studies. Below are the detailed protocols for the key antioxidant assays mentioned.
Total Phenolic Content (Folin-Ciocalteu Method)
The total phenolic content is determined using the Folin-Ciocalteu reagent.[1]
-
Preparation of Extract: A known concentration of the plant extract is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: To a specific volume of the extract, Folin-Ciocalteu reagent is added and mixed thoroughly.
-
Incubation: After a few minutes, a solution of sodium carbonate (Na2CO3) is added to the mixture.[1] The mixture is then incubated at a specific temperature for a set time (e.g., 45°C for 15 minutes or in a boiling water bath for 1 minute).[10]
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 750-765 nm) using a spectrophotometer.[1][10]
-
Quantification: A standard curve is prepared using known concentrations of gallic acid. The total phenolic content of the extract is then calculated from the standard curve and expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).[10]
Total Flavonoid Content (Aluminum Chloride Colorimetric Method)
The total flavonoid content is commonly determined using the aluminum chloride (AlCl3) colorimetric method.[1]
-
Preparation of Extract: A known concentration of the plant extract is prepared in a suitable solvent.
-
Reaction Mixture: The extract is mixed with aluminum chloride solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific duration.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 439 nm).[11]
-
Quantification: A standard curve is generated using known concentrations of a standard flavonoid, such as quercetin. The total flavonoid content of the extract is determined from the standard curve and expressed as milligrams of quercetin equivalents per gram of extract (mg QE/g).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12][13]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.[12][13]
-
Reaction Mixture: Different concentrations of the plant extract are added to the DPPH solution.[1]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[14]
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).[12] The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, resulting in a decrease in absorbance.[12]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[12]
-
IC50 Determination: The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the extract concentrations. A lower IC50 value signifies greater antioxidant activity.
Workflow of the DPPH radical scavenging assay.
Signaling Pathways and Antioxidant Mechanisms
The antioxidant activity of phenolic and flavonoid compounds is mediated through various mechanisms. These compounds can directly scavenge free radicals, chelate metal ions that catalyze free radical formation, and modulate the activity of enzymes involved in oxidative stress.
Antioxidant mechanisms of Pterocarpus phytochemicals.
Concluding Remarks
The comparative data presented in this guide highlights the significant antioxidant potential of various Pterocarpus species. Notably, the stem bark of P. osun and P. santalinoides exhibited very strong DPPH radical scavenging activity with low IC50 values. The leaves of P. marsupium also demonstrated potent antioxidant effects, coupled with a high total phenolic content.
It is evident that the antioxidant capacity is influenced by the plant part and the extraction solvent, with methanolic and ethanolic extracts often showing higher activity due to their efficiency in extracting phenolic and flavonoid compounds. The rich phytochemical profile of the Pterocarpus genus underscores its potential for the development of natural antioxidant-based therapeutics and functional foods. Further research, including in vivo studies and the isolation and characterization of specific bioactive compounds, is warranted to fully elucidate the therapeutic benefits of these promising natural resources.
References
- 1. Antioxidant, Cytotoxic, and Antimicrobial Activities of Pterocarpus santalinus Leaves – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant evaluation of methanol extracts from Pterocarpus santalinus [wisdomlib.org]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Evaluation of effect of alcoholic extract of heartwood of Pterocarpus marsupium on in vitro antioxidant, anti-glycation, sorbitol accumulation and inhibition of aldose reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and phytochemical evaluation of Pterocarpus erinaceus extracts. [wisdomlib.org]
- 9. Comparative Study of Antimicrobial, Anti-Inflammatory, and Antioxidant Activities of Different Parts from Pterocarpus Santalinoides l'Her. Ex. DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.jozacpublishers.com [journals.jozacpublishers.com]
- 11. scitepress.org [scitepress.org]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Performance of Santalin as a Natural Dye: A Comparative Guide for Silk, Wool, and Cotton Fabrics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of santalin, a principal pigment extracted from Red Sandalwood (Pterocarpus santalinus), as a textile dye on three different natural fabrics: silk, wool, and cotton. The information presented herein is curated from scientific literature to assist researchers in understanding the dyeing characteristics, colorimetric properties, and fastness of this natural colorant.
This compound is a red pigment that has been historically used for dyeing textiles, imparting shades ranging from brick red to terracotta.[1] Its affinity and performance, however, vary significantly across different fiber types due to their distinct chemical structures. Protein-based fibers like silk and wool generally exhibit a higher affinity for this compound compared to the cellulosic structure of cotton.[1]
Comparative Performance Analysis
The dyeing efficacy of this compound is evaluated based on color strength (K/S), colorimetric values (CIELab*), and colorfastness to washing, light, and rubbing. While direct comparative studies of this compound across all three fabrics are limited, this guide synthesizes available data to provide a cohesive overview.
Data Summary of this compound Dye Performance
| Fabric Type | Fiber Type | Mordant Requirement | Typical Color | Color Strength (K/S) | Lightfastness (out of 5) | Wash Fastness (out of 5) | Rubbing Fastness (out of 5) |
| Silk | Protein | Optional, but recommended to enhance color depth and fastness.[1] | Darker brick reds.[2] | High (e.g., up to 26.1 with mordants).[3] | Poor to Good (improves with mordants).[3] | Poor to Good (improves with mordants).[3] | Poor to Good (improves with mordants).[3] |
| Wool | Protein | Optional, but recommended for deeper shades and better fastness.[1] | Pleasant terracotta colors.[2] | Moderate to High | Fair to Good | Good | Good to Excellent |
| Cotton | Cellulosic | Essential (requires thorough tanning and mordanting).[1] | Lighter strawberry shades.[1] | Low to Moderate | Fair | Fair to Good | Good |
Detailed Performance on Each Fabric
Silk
Silk, a protein fiber, demonstrates a strong affinity for this compound. Dyeing of silk with this compound extract can yield high color strength, with K/S values reported as high as 26.1 when using bio-mordants like pomegranate extract.[3] The colorimetric data for this compound-dyed silk reveals a reddish-yellow hue.[3] However, without the use of mordants, the colorfastness to light, washing, and rubbing is generally poor. The application of chemical mordants such as aluminum salts and iron salts, or bio-mordants, significantly improves the fastness properties from poor to good or even excellent.[3]
Wool
Similar to silk, wool is a protein fiber and shows good substantive dyeing with this compound, meaning it can be dyed without a mordant.[1] However, the use of mordants is recommended to deepen the color and improve fastness.[1] Alum mordants tend to shift the color towards orange, while tin can produce a darker scarlet.[2] The shades obtained on wool are often described as pleasant terracotta colors.[2]
Cotton
Cotton, being a cellulosic fiber, has a much lower affinity for this compound compared to protein fibers.[1] To achieve satisfactory dyeing, cotton requires a pre-treatment process of tanning followed by mordanting.[1] Even with these treatments, the colors produced are typically lighter, often described as strawberry shades, and may appear pale.[1][2]
Experimental Protocols
The following are generalized protocols for the extraction of this compound and the dyeing of silk, wool, and cotton fabrics, based on methodologies described in the literature.
This compound Dye Extraction
This compound is largely insoluble in water, necessitating the use of alcohol or an alkaline solution for effective extraction.[1]
-
Alcohol Extraction:
-
Submerge powdered Red Sandalwood (e.g., 100% weight of fabric for a deep shade) in a sufficient volume of 90-100 proof alcohol (e.g., ethanol or vodka).[1]
-
Allow the mixture to steep for several hours or overnight, with occasional stirring.
-
Decant or filter the alcohol extract to separate it from the wood powder. This tincture forms the basis of the dye bath.[2]
-
-
Alkaline Extraction:
-
Prepare an alkaline solution by adjusting the pH of water to around 10 with soda ash.
-
Add the Red Sandalwood powder to the alkaline water and heat at approximately 180°F (82°C) for about an hour.[2]
-
Allow the solution to cool and steep overnight for best results.
-
Strain the liquid to remove the wood powder. The pH of the dye bath should be adjusted to around 5 with an acid (e.g., cream of tartar) before introducing the fabric.[2]
-
Fabric Preparation and Mordanting
-
Scouring: All fabrics should be scoured before dyeing to remove any impurities. This is typically done by washing the fabric in a pH-neutral detergent.
-
Mordanting:
-
Silk and Wool (Protein Fibers):
-
Dissolve a mordant, such as alum (aluminum potassium sulfate) at 12% weight of fabric (WOF), in hot water.
-
Add the dissolved mordant to a larger pot of water.
-
Introduce the pre-wetted fabric and slowly heat to a simmer (around 180-190°F or 82-88°C). Maintain this temperature for about an hour.
-
Allow the fabric to cool in the mordant bath. For best results, let it steep overnight.[1]
-
-
Cotton (Cellulosic Fiber):
-
Tanning: Cotton must first be treated with a tannin-rich substance (e.g., sumac). The fabric is simmered in a tannin bath for an hour and can be left to steep overnight.
-
Mordanting: After tanning, the cotton is mordanted with alum, following a similar procedure as for silk and wool.[1]
-
-
Dyeing Process
-
Prepare the dye bath by adding the this compound extract to a sufficient volume of water in a non-reactive pot (e.g., stainless steel).
-
Introduce the pre-wetted, mordanted fabric to the dye bath.
-
Slowly heat the dye bath. For silk, a lower temperature of around 140°F (60°C) for three hours can be used.[1] For wool and cotton, the temperature can be raised to a simmer (180-190°F or 82-88°C) and maintained for one to two hours.[2]
-
Allow the fabric to cool in the dye bath to achieve deeper shades.
-
Rinse the dyed fabric thoroughly with a pH-neutral detergent to remove any unfixed dye.[1]
-
Hang the fabric to dry away from direct sunlight.[1]
Fastness Testing
-
Washing Fastness: Assessed according to ISO 105-C03 standard.[3]
-
Light Fastness: Assessed according to ISO 105-B02 standard.[3]
-
Rubbing Fastness: Assessed according to ISO 105-X12 standard.[3]
Visualizations
Caption: Experimental workflow for dyeing natural fabrics with this compound.
Caption: Interaction of this compound dye with different fabric fiber types.
References
Safety Operating Guide
Proper Disposal Procedures for Santalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Santalin and this compound-contaminated materials in a laboratory setting. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Waste Classification
Currently, this compound is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA). Toxicological studies on extracts from its source, Pterocarpus santalinus, suggest low acute toxicity. In one study, ethanol and chloroform extracts of Pterocarpus santalinus heartwood were well-tolerated in rats at doses up to 2 g/kg.[1] Another source indicates that while lower concentrations are considered safe, higher concentrations may induce cell death, suggesting a need to handle it with care.[2]
Despite the low toxicity profile, it is best practice to treat all non-hazardous chemical waste with a degree of caution.
Key takeaway: Unless mixed with a listed hazardous substance, this compound waste is generally not considered hazardous waste. However, always consult your institution's specific waste management policies.
Personal Protective Equipment (PPE)
When handling this compound waste, the following personal protective equipment should be worn:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles are required.
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
This compound Waste Disposal Protocol
The following step-by-step procedure should be followed for the disposal of this compound and this compound-contaminated materials.
Step 1: Waste Segregation
-
Do not mix this compound waste with hazardous waste streams such as solvents, heavy metals, or highly reactive chemicals.
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., aqueous solutions containing this compound).
Step 2: Containerization
-
Liquid Waste:
-
Use a clearly labeled, leak-proof container compatible with the solvent used (e.g., a high-density polyethylene (HDPE) carboy for aqueous solutions).
-
Label the container "Non-hazardous this compound Waste in [Solvent Name]" (e.g., "Non-hazardous this compound Waste in Water").
-
Ensure the container is securely capped when not in use.
-
-
Solid Waste:
-
Place solid waste in a durable, sealed plastic bag or a designated solid waste container.
-
Label the container "Non-hazardous Solid this compound Waste."
-
Step 3: Storage
-
Store waste containers in a designated, well-ventilated waste accumulation area, away from general laboratory traffic.
-
Ensure containers are stored in secondary containment to prevent spills.
Step 4: Disposal
-
Dispose of the collected this compound waste through your institution's chemical waste program.
-
Follow the specific procedures for non-hazardous laboratory waste. This may involve pickup by your institution's environmental health and safety (EHS) department or disposal in designated laboratory waste streams.
-
Never pour this compound solutions down the drain or dispose of solid this compound waste in the regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Toxicity (Oral, Rat) | LD50 > 2000 mg/kg (for Pterocarpus santalinus heartwood extract) | [1] |
| Carcinogenicity (IARC, NTP, OSHA) | Not listed | |
| Solubility | Insoluble in water; Soluble in ether, alcohol, acetic acid, and alkalis | [3] |
Experimental Protocols
Accidental Spill Clean-up:
-
Notification: Alert colleagues in the immediate area of the spill.
-
PPE: Ensure you are wearing appropriate PPE (gloves, eye protection, lab coat).
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable absorbent materials. For solid spills, gently sweep or wipe up the material to avoid creating dust.
-
Cleaning: Clean the spill area with soap and water or an appropriate solvent.
-
Disposal: Collect all spill clean-up materials (absorbent pads, contaminated wipes, etc.) and dispose of them as solid this compound waste.
This compound Disposal Workflow
Caption: A flowchart outlining the key steps for the proper and safe disposal of this compound waste.
References
Comprehensive Safety and Handling Guide: Santalin (Sandalwood Oil)
This guide provides essential safety protocols and logistical information for handling Santalin, commonly known as Sandalwood Oil, in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Quantitative Data
Sandalwood oil is a viscous liquid that may present certain health hazards upon exposure. It is crucial to understand these risks to implement appropriate safety measures.
Hazard Summary:
-
Health Hazards: May cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction.[1]
-
Flammability Hazards: Not classified as a flammable liquid, possessing a high flash point.[1]
-
Environmental Hazards: Release into the environment may cause adverse effects.[1]
The following table summarizes key quantitative safety data for Sandalwood Oil.
| Property | Value | Source |
| Flash Point | >100°C (330°F) | [1][2] |
| Appearance | Pale yellow to yellow viscous liquid | [1] |
| Solubility | Soluble in alcohol and oils; Insoluble in water | [2] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the prescribed personal protective equipment is mandatory to minimize exposure and ensure personal safety during the handling of Sandalwood Oil.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | To prevent skin contact and potential allergic reactions or irritation.[1][4] |
| Eye Protection | Tightly sealed safety goggles or a face shield.[2] | To protect eyes from splashes which can cause serious irritation.[1] |
| Body Protection | Long-sleeved laboratory coat. | To protect skin and clothing from accidental splashes. |
| Respiratory Protection | To be used in case of insufficient ventilation. | To avoid inhalation of vapors, especially at elevated temperatures.[5] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from reception to disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: Workflow for safe handling and disposal of this compound.
Emergency and First-Aid Procedures
Immediate and appropriate response to accidental exposure is critical. The following table outlines the first-aid measures to be taken in case of an emergency.
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of cool water for at least 15 minutes. If irritation persists, seek medical attention.[2][6] |
| Inhalation | If inhaled, move the person to fresh air. If symptoms appear, get medical attention.[2] |
| Ingestion | Do not induce vomiting. Seek immediate medical attention or contact a local poison control center.[1][2] |
Disposal Plan
Contaminated materials and waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all this compound waste and contaminated disposables (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the waste in accordance with local, state, provincial, and federal regulations.[2] Do not discharge into drains or surface water.[4][6]
-
Contaminated Clothing: Wash contaminated clothing before reuse.[4][5]
By adhering to these safety and handling protocols, laboratory personnel can minimize risks and ensure a safe working environment when working with this compound (Sandalwood Oil).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
